molecular formula C11H15NO2 B1583632 Isopropyl 3-amino-4-methylbenzoate CAS No. 21447-47-2

Isopropyl 3-amino-4-methylbenzoate

Cat. No.: B1583632
CAS No.: 21447-47-2
M. Wt: 193.24 g/mol
InChI Key: NQIWSFLRVNIRJU-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-4-methylbenzoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIWSFLRVNIRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175724
Record name Isopropyl 3-amino-4-methylbenzoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21447-47-2
Record name 1-Methylethyl 3-amino-4-methylbenzoate
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Record name Isopropyl 3-amino-4-methylbenzoate
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Record name Isopropyl 3-amino-4-methylbenzoate
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Record name Isopropyl 3-amino-4-methylbenzoate
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Foundational & Exploratory

Isopropyl 3-amino-4-methylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Isopropyl 3-amino-4-methylbenzoate

Introduction

This compound is an aromatic organic compound featuring a benzoate core structure substituted with an amino group, a methyl group, and an isopropyl ester functional group. Its strategic arrangement of functional groups—a nucleophilic amine, a sterically accessible ester, and a substituted aromatic ring—renders it a valuable and versatile intermediate in the field of organic synthesis.

Primarily leveraged in the pharmaceutical industry, this compound serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its utility is underscored by its role as a precursor to scaffolds found in targeted therapies, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characteristics, reactivity profile, and its applications in drug development for an audience of researchers and medicinal chemists.

Physicochemical Properties

This compound is typically a white crystalline solid or powder.[1] It exhibits good solubility in common organic solvents like alcohols and ethers, while its solubility in water is low, a characteristic typical of moderately sized organic esters.[1] A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource(s)
IUPAC Name Propan-2-yl 3-amino-4-methylbenzoate[2]
CAS Number 21447-47-2[2]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Appearance White crystalline solid or powder[1]
Boiling Point 317.3 ± 22.0 °C (Predicted)[1][3]
Density 1.077 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 169.5 °C[1][3]
pKa 3.40 ± 0.10 (Predicted, for the amine)[1]
LogP 2.49[2]
Refractive Index 1.54[1][3]
Vapor Pressure 0.000389 mmHg at 25°C[1][3]

Synthesis and Mechanistic Considerations

The most direct and common method for preparing this compound is through the Fischer esterification of its parent carboxylic acid, 3-amino-4-methylbenzoic acid, with isopropanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available reagents.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of isopropanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, and thus, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard esterification methods for analogous compounds.[4]

Materials:

  • 3-amino-4-methylbenzoic acid (1.0 eq)

  • Isopropanol (serving as solvent and reagent, ≥ 20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1.0 eq) and an excess of isopropanol (≥ 20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount) to the suspension. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Ensure the final pH is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product start_acid 3-Amino-4-methylbenzoic Acid reflux Reflux (4-12h) start_acid->reflux start_alcohol Isopropanol (Excess) start_alcohol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Aqueous Workup (NaHCO₃ Quench, Extraction) reflux->workup Cooling purify Purification (Chromatography/Recrystallization) workup->purify product This compound purify->product Isolation

Caption: Fischer esterification workflow for the synthesis of this compound.

Spectral Analysis

While specific, verified spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectral features based on data from closely related analogues like Methyl 3-amino-4-methylbenzoate and Isopropyl 4-aminobenzoate.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Amine Protons: A broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm), which can exchange with D₂O.

    • Isopropyl Group: A septet for the methine (-CH) proton (approx. 5.0-5.3 ppm) and a doublet for the two equivalent methyl (-CH₃) groups (approx. 1.2-1.4 ppm).

    • Ring Methyl Group: A singlet for the aromatic methyl group (approx. 2.1-2.3 ppm).

  • ¹³C NMR: The carbon NMR would display 11 unique signals, including three in the aliphatic region (isopropyl and ring methyl carbons) and eight in the aromatic/carbonyl region. The carbonyl carbon of the ester would be the most downfield signal (approx. 165-170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • N-H stretching of the primary amine as two distinct sharp bands in the 3300-3500 cm⁻¹ region.

    • A strong C=O stretching absorption for the ester carbonyl group around 1700-1720 cm⁻¹.

    • C-O stretching bands for the ester linkage in the 1100-1300 cm⁻¹ region.

    • C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 193). Key fragmentation patterns would likely include the loss of the isopropyl group and subsequent fragmentation of the benzoyl portion.

Reactivity and Applications in Drug Development

The synthetic value of this compound stems from the differential reactivity of its functional groups. The aromatic amine is a potent nucleophile and can readily undergo a variety of transformations.

Key Reactions:

  • Acylation/Amidation: The amino group can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a fundamental step in building more complex molecular architectures.

  • Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer reactions).[8]

  • Ester Manipulation: The isopropyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted to an amide via aminolysis.

Role as a Pharmaceutical Intermediate

The primary application of this compound and its close analogues is as an intermediate in the synthesis of targeted cancer therapies.[1] The methyl ester, Methyl 3-amino-4-methylbenzoate, is a well-documented precursor in the industrial synthesis of Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Imatinib , which are used to treat chronic myeloid leukemia (CML).[9] The isopropyl ester serves the same strategic purpose, providing a scaffold that is elaborated into the final drug molecule.

The core synthetic strategy involves the reaction of the amino group with a substituted pyrimidine ring, followed by amidation of the ester (or the hydrolyzed carboxylic acid) to install the final side chain of the drug.

Application_Concept intermediate This compound (Building Block) step1 Step 1: Nucleophilic Aromatic Substitution (Amine reacts with pyrimidine) intermediate->step1 reagent Substituted Pyrimidine (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) reagent->step1 core_structure Core Drug Scaffold step1->core_structure step2 Step 2: Amide Coupling (Ester is converted to amide) core_structure->step2 final_drug Final API (e.g., Nilotinib Analogue) step2->final_drug

Caption: Conceptual role of this compound in API synthesis.

Safety and Handling

This compound is considered to have relatively low toxicity under normal conditions of use.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken. The related methyl ester is classified under GHS with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Therefore, it is prudent to handle the isopropyl ester with similar care.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically important molecule whose value is defined by its utility as a scaffold in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for constructing complex, biologically active compounds. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(10). Available at: [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methylbenzoic acid methyl ester. Available at: [Link]

  • Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. The Journal of Biological Chemistry, 250(8), 2920–2932. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]

  • Blasco, R., Wittich, R. M., Mallavarapu, M., Timmis, K. N., & Pieper, D. H. (1995). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]

  • Frizzo, C. P., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Pharmaceuticals (Basel). Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Wang, Y., et al. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry. Available at: [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Amphetamine. Available at: [Link]

Sources

Isopropyl 3-amino-4-methylbenzoate CAS number 21447-47-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2): Synthesis, Characterization, and Applications in Drug Development

Introduction

This compound, identified by CAS Number 21447-47-2, is a substituted aromatic ester that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] While unassuming in its own right, its true value is realized as a pivotal intermediate in the construction of complex, high-value molecules. Its bifunctional nature, featuring a reactive amine group and an isopropyl ester, provides synthetic handles for a variety of chemical transformations.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and contextualize its primary application as a key intermediate in the synthesis of targeted pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2][3][4]

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. This compound is typically supplied as a white to off-white or light pink crystalline powder.[1][5] It exhibits good solubility in common organic solvents like alcohols and ethers, with predictably low solubility in aqueous media.[1]

Molecular Structure

The structure consists of a benzoic acid core, substituted at position 3 with an amino group and at position 4 with a methyl group. The carboxyl group is esterified with an isopropyl alcohol. This specific arrangement of functional groups is crucial for its role in multi-step syntheses.

Caption: 2D Structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 21447-47-2[][7]
Molecular Formula C₁₁H₁₅NO₂[1][]
Molecular Weight 193.24 g/mol [1][]
IUPAC Name propan-2-yl 3-amino-4-methylbenzoate[][7]
Appearance White to off-white/light pink crystalline powder[1][5]
Boiling Point 317.3 °C (Predicted)[1][5]
Density 1.077 g/cm³ (Predicted)[1][]
Flash Point 169.5 °C[1][5]
Solubility Soluble in ethers, alcohols; low in water[1]
InChI Key NQIWSFLRVNIRJU-UHFFFAOYSA-N[][7]

Synthesis and Purification

The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 3-amino-4-methylbenzoic acid.[1] This classic acid-catalyzed reaction is favored for its use of readily available, low-cost reagents.

Expertise: The "Why" of Fischer Esterification

The choice of Fischer esterification is deliberate. The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (isopropanol) then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 3-amino-4-methylbenzoic acid.

Materials:

  • 3-amino-4-methylbenzoic acid (1.0 eq)

  • Isopropanol (10-20 vol)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-methylbenzoic acid and isopropanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.

    • Causality: The exothermic dissolution of H₂SO₄ requires cooling to prevent uncontrolled temperature spikes.

  • Reflux: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

    • Trustworthiness: Perform the neutralization slowly, as CO₂ evolution can cause vigorous effervescence. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

G cluster_0 Synthesis Workflow start 1. Combine Reactants (3-amino-4-methylbenzoic acid + Isopropanol) add_catalyst 2. Add H₂SO₄ Catalyst (Ice Bath) start->add_catalyst reflux 3. Heat to Reflux (4-12 hours) add_catalyst->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete workup 5. Quench & Neutralize (NaHCO₃ solution) monitor->workup Complete extract 6. Extract with Ethyl Acetate workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify product Final Product: This compound purify->product

Caption: Workflow for the Synthesis and Purification of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and consistency of any chemical intermediate. A multi-technique approach is essential for a comprehensive quality control profile.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an ideal method for assessing the purity of this compound due to its moderate polarity.[7]

Methodology:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (MeCN) and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid or Formic Acid.

    • Causality: Acetonitrile serves as the organic modifier to elute the compound from the nonpolar C18 stationary phase. The acid is crucial for protonating residual silanols on the silica backbone and ensuring the analyte's amino group is protonated, which results in sharp, symmetrical peak shapes. Formic acid is used for Mass Spectrometry (MS) compatibility.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.

  • Validation: The method's trustworthiness is established by running a blank (solvent injection), followed by the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. The expected signals in ¹H and ¹³C NMR spectra are highly predictable.

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm).

    • NH₂ Protons: A broad singlet (~3.5-4.5 ppm), which can exchange with D₂O.

    • Isopropyl CH: A septet (~5.0-5.2 ppm) due to coupling with the six methyl protons.

    • Isopropyl CH₃: A doublet (~1.3-1.4 ppm) integrating to 6 protons.

    • Aromatic CH₃: A singlet (~2.1-2.2 ppm) integrating to 3 protons.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon (C=O): ~166-168 ppm.

    • Aromatic Carbons: 6 signals in the ~110-150 ppm range.

    • Isopropyl CH: ~68-70 ppm.

    • Aromatic CH₃: ~17-18 ppm.

    • Isopropyl CH₃: ~21-22 ppm.

B. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is most effective.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Predicted m/z Values:

    • [M+H]⁺: 194.1176

    • [M+Na]⁺: 216.0995

    • [8]

C. Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to confirm the presence of key functional groups.

  • N-H Stretch: Two characteristic sharp peaks in the 3350-3450 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine).

  • C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and Aliphatic (~2850-2980 cm⁻¹).

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Summary of Analytical Data
TechniqueExpected ResultPurpose
HPLC Single major peak (>98% area)Purity Assessment
¹H NMR Characteristic shifts and couplings for all proton typesStructural Confirmation
MS (ESI+) [M+H]⁺ at m/z ≈ 194.12Molecular Weight Verification
IR Key stretches for NH₂, C=O, and C-O groupsFunctional Group Identification

Key Applications in Drug Development

The primary driver for the industrial production of this compound is its role as a key starting material in the synthesis of Ibrutinib.

Role as an Ibrutinib Intermediate

Ibrutinib is an orally administered, small-molecule drug that functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK).[9] It is a cornerstone therapy for certain B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3]

The synthesis of Ibrutinib involves the construction of a complex 4-amino-pyrazolo[3,4-d]pyrimidine core. This compound provides the correctly substituted aniline precursor required for building this heterocyclic system. The amino group at position 3 and the methyl group at position 4 are essential for the subsequent cyclization and condensation reactions that form the pyrimidine ring of the final drug molecule.

G cluster_0 Logical Flow in Ibrutinib Synthesis start Isopropyl 3-amino-4-methylbenzoate intermediate1 Multi-step Transformation start->intermediate1 Provides key substituted aniline intermediate2 Formation of Pyrazolo[3,4-d]pyrimidine Core intermediate1->intermediate2 Cyclization Reactions final Ibrutinib (Active Pharmaceutical Ingredient) intermediate2->final

Caption: Simplified logical pathway from the starting material to the Ibrutinib core.

Safety, Handling, and Storage

While generally considered to have low toxicity, proper chemical hygiene and safety protocols are mandatory when handling this compound.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][10]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[1][10]

  • Respiratory Protection: Not typically required if handled in a fume hood. If dust or aerosols may be generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as strong oxidizing agents and ignition sources.[1]

Safety Data Quick Reference
Hazard CategoryRecommendationSource(s)
Eye Contact May cause irritation. Rinse cautiously with water.[1][10]
Skin Contact May cause irritation. Wash with soap and water.[1][10]
Inhalation Avoid inhaling dust/vapor. Move to fresh air if exposed.[1]
Ingestion May be harmful if swallowed. Seek medical attention.[11][12]
Fire Use dry chemical, CO₂, or alcohol-resistant foam.[11]
Disposal Dispose of in accordance with local regulations.[11]

Conclusion

This compound (CAS 21447-47-2) is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its well-defined physicochemical properties, straightforward synthesis, and robust analytical profile make it a reliable intermediate for complex molecular construction. Its indispensable role in the synthesis of the life-saving cancer therapeutic Ibrutinib underscores its significance to the drug development community. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently and safely utilize this versatile building block in their pursuit of new therapeutic discoveries.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

  • Google Patents. (2017). WO2017074265A1 - Process for preparing ibrutinib and its intermediates.
  • ACS Publications. (2024). Synthesis and Structural Characterization of an Ibrutinib Intermediate Derivative: A Comprehensive Experiment for Undergraduate Students of Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Available at: [Link]

  • National Institutes of Health. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • PubChem. (n.d.). This compound (C11H15NO2). PubChemLite. Available at: [Link]

  • PubChem. (n.d.). This compound. National Library of Medicine. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

  • Dyeintermediates.com. (2013). This compound. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Library of Medicine. Available at: [Link]

  • Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

Sources

An In-depth Technical Guide to the Synthesis of Propan-2-yl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of propan-2-yl 3-amino-4-methylbenzoate, a valuable intermediate in the development of pharmaceutical compounds. This document details a robust and reliable laboratory-scale synthesis protocol, including the underlying chemical principles, step-by-step experimental procedures, characterization methods, and critical safety considerations. The synthesis is achieved through a classic Fischer esterification reaction, a cornerstone of organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical guidance to ensure a successful and reproducible synthesis.

Introduction

Propan-2-yl 3-amino-4-methylbenzoate is an aromatic ester that serves as a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring an amino group and a methyl group on the benzene ring, offers multiple points for further chemical modification, making it a versatile precursor for a range of pharmaceutical agents.

The synthesis of this compound is most effectively achieved through the Fischer esterification of 3-amino-4-methylbenzoic acid with isopropanol, utilizing a strong acid catalyst. This reaction, while fundamental, requires careful control of conditions to maximize yield and purity. This guide will elucidate the critical parameters of this process, providing a scientifically grounded and field-proven methodology.

Reaction Scheme and Mechanism

The synthesis of propan-2-yl 3-amino-4-methylbenzoate proceeds via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Overall Reaction:

Caption: Overall Fischer esterification reaction.

Mechanism of Fischer Esterification:

The Fischer esterification mechanism involves several key steps, each of which is in equilibrium:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by the Alcohol: The weakly nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water, a good leaving group, is eliminated.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism CarboxylicAcid 3-Amino-4-methylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 + Isopropanol Alcohol Isopropanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterElimination Water Elimination Intermediate ProtonatedIntermediate->WaterElimination - H₂O ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Resonance Ester Propan-2-yl 3-amino-4-methylbenzoate ProtonatedEster->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
3-Amino-4-methylbenzoic AcidC₈H₉NO₂151.16White to purple powder or crystals164-168~230 (dec.)Sparingly soluble in cold water, soluble in hot water and alcohols
IsopropanolC₃H₈O60.10Colorless liquid-8982.6Miscible with water and organic solvents
Propan-2-yl 3-amino-4-methylbenzoateC₁₁H₁₅NO₂193.24White crystalline solid or powder[1]Not availableNot availableSoluble in organic solvents (ethers, alcohols), low solubility in water[1]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of propan-2-yl 3-amino-4-methylbenzoate.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Amino-4-methylbenzoic Acid151.1610.0 g0.066 mol99%
Isopropanol60.10100 mL1.31 molAnhydrous
Concentrated Sulfuric Acid (H₂SO₄)98.085.0 mL0.092 mol98%
10% Sodium Bicarbonate (NaHCO₃) solution-~150 mL--
Ethyl Acetate-200 mL-Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Deionized Water-As needed--

4.2. Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (0.066 mol) of 3-amino-4-methylbenzoic acid and 100 mL of isopropanol.

  • Addition of Catalyst: While stirring, slowly add 5.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form upon addition of the acid, which is the ammonium salt of the starting material. This should dissolve as the reaction is heated.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 500 mL beaker containing 200 mL of ice-cold water.

  • Neutralization: Slowly and carefully add the 10% sodium bicarbonate solution to the aqueous mixture while stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The product will precipitate as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold deionized water (3 x 50 mL).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental_Workflow Start Start: 3-Amino-4-methylbenzoic Acid + Isopropanol AddCatalyst Add H₂SO₄ Start->AddCatalyst Reflux Reflux (4-6 hours) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Ice Water Cool->Quench Neutralize Neutralize with NaHCO₃ (pH ~8) Quench->Neutralize Filter Vacuum Filter Neutralize->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End End: Purified Propan-2-yl 3-amino-4-methylbenzoate Dry->End

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized propan-2-yl 3-amino-4-methylbenzoate should be confirmed by standard analytical techniques.

5.1. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show the following signals (in CDCl₃):

  • ~1.3 ppm (d, 6H): Two equivalent methyl groups of the isopropyl ester, split into a doublet by the adjacent methine proton.

  • ~2.2 ppm (s, 3H): The methyl group attached to the aromatic ring.

  • ~4.0 ppm (br s, 2H): The protons of the amino group. The chemical shift can vary, and the peak may be broad.

  • ~5.1 ppm (septet, 1H): The methine proton of the isopropyl group, split into a septet by the six adjacent methyl protons.

  • ~6.7-7.8 ppm (m, 3H): The three protons on the aromatic ring.

5.2. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show the following signals (in CDCl₃):

  • ~18 ppm: The aromatic methyl carbon.

  • ~22 ppm: The two equivalent methyl carbons of the isopropyl group.

  • ~68 ppm: The methine carbon of the isopropyl group.

  • ~115-150 ppm: The six carbons of the aromatic ring.

  • ~166 ppm: The carbonyl carbon of the ester.

5.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1700 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

  • ~1600 cm⁻¹: N-H bending vibration and C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching vibration of the ester.

Troubleshooting and Causality

IssuePotential CauseRecommended SolutionCausality
Low Yield Incomplete reactionIncrease reflux time and monitor by TLC.The Fischer esterification is an equilibrium-driven process; longer reaction times can help push the equilibrium towards the products.
Insufficient catalystAdd a slightly larger amount of sulfuric acid.The basic amino group of the starting material can neutralize some of the acid catalyst, rendering it ineffective.[2]
Presence of water in reagentsUse anhydrous isopropanol and ensure glassware is dry.Water can shift the equilibrium back towards the starting materials (hydrolysis of the ester).
Product does not precipitate Product is soluble in the aqueous solutionExtract the product with a suitable organic solvent like ethyl acetate before proceeding with purification.The product has some solubility in water, especially if the volume is large.
Oily product instead of solid Impurities presentPurify by column chromatography.Impurities can depress the melting point and prevent crystallization.

Safety and Handling

  • Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE including gloves, lab coat, and safety glasses.

  • Isopropanol: Is a flammable liquid. Avoid open flames and ensure good ventilation.

  • 3-Amino-4-methylbenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • General Precautions: Perform the entire experiment in a well-ventilated fume hood. Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of propan-2-yl 3-amino-4-methylbenzoate via Fischer esterification is a reliable and well-established method. By carefully controlling the reaction conditions, particularly by using an excess of the alcohol and an adequate amount of acid catalyst, a good yield of the desired product can be obtained. The protocol detailed in this guide provides a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate. Adherence to the safety guidelines is paramount to ensure a safe and successful experimental outcome.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Dominican University. (2011). Synthesis of Novel Esters. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • World of Molecules. (2013). This compound. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

Sources

Solubility of Isopropyl 3-amino-4-methylbenzoate in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Isopropyl 3-amino-4-methylbenzoate

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₅NO₂.[1][2] It is recognized as a white crystalline solid or powder.[3] This compound serves as a crucial intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various biologically active molecules.[3] Its applications also extend to laboratory-scale organic synthesis.[3]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility profile of this compound in different solvent systems is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its solubility characteristics, theoretical predictions, experimental determination protocols, and the factors influencing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
CAS Number 21447-47-2[1][4][5]
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [1]
Appearance White crystalline solid or powder[3]
Boiling Point 317.3°C[1]
Density 1.077 g/cm³[1]
Flash Point 169.5°C[1]
XLogP3 2.7236[1]
PSA (Polar Surface Area) 52.32 Ų[1]

Theoretical Solubility Prediction: A Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] The solubility of this compound is governed by the interplay of its polar and non-polar functionalities.

  • Non-Polar Moieties : The molecule possesses a benzene ring and an isopropyl group, which are non-polar and hydrophobic. These structural features suggest solubility in non-polar organic solvents.

  • Polar Moieties : The presence of an amino (-NH₂) group and an ester (-COO-) group introduces polarity. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. This indicates a potential for solubility in polar solvents.

  • Acid-Base Properties : The amino group imparts basic characteristics to the molecule. Therefore, its solubility is expected to increase in acidic solutions due to the formation of a more soluble salt.

Based on this structural analysis, this compound is predicted to be soluble in many organic solvents, particularly those with intermediate polarity like alcohols and ethers, while exhibiting low solubility in water.[3]

Predicted Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile of this compound in various common solvents, based on its structural characteristics and the behavior of analogous compounds.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe amino and ester groups can form hydrogen bonds with alcohols.[8]
Halogenated Dichloromethane, ChloroformSolubleThe overall molecular structure allows for favorable interactions with these solvents.
Ketones AcetoneSolubleAcetone can act as a hydrogen bond acceptor for the amino group.
Esters Ethyl AcetateSolubleThe principle of "like dissolves like" applies due to the presence of the ester group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe compound is reported to be soluble in ethers.[3]
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleDMSO is a versatile solvent capable of dissolving a wide range of organic compounds.
Hydrocarbons Hexane, TolueneSparingly Soluble to SolubleThe non-polar benzene ring and isopropyl group contribute to some solubility in hydrocarbons.
Aqueous WaterInsoluble to Slightly SolubleThe hydrophobic nature of the benzene ring and isopropyl group is expected to limit aqueous solubility.[3]
Aqueous Acid 5% Hydrochloric AcidSolubleThe basic amino group will be protonated to form a more polar and soluble ammonium salt.[9]
Aqueous Base 5% Sodium HydroxideInsolubleThe basic nature of the compound prevents reaction and solubility enhancement in basic solutions.[9]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following sections outline a workflow for both qualitative and quantitative solubility assessment.

Qualitative Solubility Classification Workflow

A systematic approach to determine the solubility class of an unknown compound is a fundamental practice in organic chemistry.[9]

G start Place ~25 mg of Isopropyl 3-amino-4-methylbenzoate in a test tube water Add 0.75 mL Water Shake vigorously start->water soluble_water Soluble water->soluble_water Dissolves insoluble_water Insoluble water->insoluble_water Does not dissolve hcl Add 0.75 mL 5% HCl Shake vigorously soluble_hcl Soluble (Organic Base) hcl->soluble_hcl Dissolves insoluble_hcl Insoluble hcl->insoluble_hcl Does not dissolve naoh Add 0.75 mL 5% NaOH Shake vigorously soluble_naoh Soluble naoh->soluble_naoh Dissolves insoluble_naoh Insoluble naoh->insoluble_naoh Does not dissolve ether Add 0.75 mL Diethyl Ether Shake vigorously soluble_water->ether insoluble_water->hcl insoluble_hcl->naoh

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the quantitative solubility of a solid compound in a liquid solvent.

Protocol:

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours). Ensure that excess solid remains, confirming saturation.

  • Sample Collection and Preparation :

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Analysis :

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation :

    • Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

      • C = Concentration of the diluted solution (from calibration curve)

      • DF = Dilution factor

      • V = Volume of the supernatant taken

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature : The solubility of most solid organic compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • pH : As an amino-containing compound, the pH of the solvent will have a significant impact on the solubility of this compound. In acidic environments, the amino group becomes protonated, forming a more polar and water-soluble salt. The solubility of amino acids, which also contain an amino group, is markedly increased in both acidic and basic solutions compared to their isoelectric point.[10]

  • Polymorphism : The existence of different crystalline forms (polymorphs) can affect solubility. Different polymorphs have different lattice energies, and the metastable form is generally more soluble than the stable form.

Conclusion

This compound is a valuable pharmaceutical intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, it is predicted to be readily soluble in a range of organic solvents, particularly polar and moderately polar ones, while exhibiting limited aqueous solubility. Its basic nature, conferred by the amino group, dictates that its solubility will be significantly enhanced in acidic conditions. For precise formulation and process development, the experimental determination of its quantitative solubility using methods like the isothermal saturation technique is highly recommended. A comprehensive understanding of its solubility profile and the factors that influence it is essential for the effective application of this compound in research and development.

References

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - Introduction. (2024, April 9). ChemBK.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • Buy ISOPROPYL 3-AMINO-4-METHYL BENZOATE from Chemsigma Intern
  • Isopropyl 3-amino-4-methylbenzo
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • ISOPROPYL 3-AMINO-4-METHYL BENZOATE | 21447-47-2. (2023, February 24). ChemicalBook.
  • 21447-47-2(ISOPROPYL 3-AMINO-4-METHYL BENZOATE) Product Description. (n.d.). ChemicalBook.
  • This compound. (n.d.). Zhejiang Dinglong Technology Co., Ltd.
  • Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide. (n.d.). Benchchem.
  • Isopropyl 3-amino-4-methyl benzo
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Isopropyl 3-amino-4-methylbenzo
  • This compound | C11H15NO2 | CID 88907. (n.d.). PubChem.

Sources

Isopropyl 3-amino-4-methylbenzoate as a dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopropyl 3-amino-4-methylbenzoate as a Dye Intermediate

Foreword

In the intricate world of organic colorants, the journey from simple precursors to vibrant, stable dyes is paved with versatile chemical building blocks known as intermediates. These molecules, though colorless themselves, possess the reactive functionalities that are fundamental to the synthesis of complex chromophores. This guide provides a detailed technical exploration of this compound, a key intermediate in the production of high-performance azo pigments. We will dissect its synthesis, characterization, and critical role in the creation of commercially significant colorants, offering field-proven insights and robust methodologies for the research and development professional.

Introduction: The Strategic Importance of Substituted Anilines in Azo Dye Chemistry

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse class of synthetic colorants. Their synthesis is classically elegant: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by an electrophilic substitution reaction with an electron-rich species (the coupling component).

The final properties of an azo dye—its color, lightfastness, solubility, and affinity for a substrate—are precisely controlled by the chemical architecture of these two components. This compound belongs to the family of substituted aniline derivatives that serve as diazo components. Its structure is strategically designed:

  • Primary Aromatic Amine (-NH₂): This is the essential functional group that undergoes diazotization.

  • Benzoate Ester Group (-COOCH(CH₃)₂): This bulky, non-polar group significantly influences the final pigment's solubility, thermal stability, and resistance to migration in polymer matrices.

  • Methyl Group (-CH₃): This group provides steric hindrance and electron-donating effects that can modulate the reactivity of the amine and the final color of the dye.

This guide will focus on the practical synthesis of this intermediate and its subsequent conversion into a high-performance pigment, providing a comprehensive workflow for laboratory application.

Physicochemical and Spectroscopic Profile

Accurate characterization of an intermediate is a prerequisite for its successful application. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 21447-47-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance White crystalline solid or powder[2]
Boiling Point 317.3 ± 22.0 °C (Predicted)[2]
Density 1.077 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 169.5 °C[2]
Solubility Soluble in organic solvents like alcohols and ethers; low solubility in water.[2]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a primary tool for confirming the arrangement of protons in the molecule. The predicted chemical shifts (δ) in CDCl₃ are:

  • Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.8 ppm). A singlet for the proton at C2 (between the amine and ester), a doublet for the proton at C6, and a doublet for the proton at C5.

  • Isopropyl CH (1H): A septet around 5.1-5.3 ppm due to coupling with the six methyl protons.

  • Amine NH₂ (2H): A broad singlet around 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

  • Aromatic CH₃ (3H): A singlet around 2.1-2.3 ppm.

  • Isopropyl CH₃ (6H): A doublet around 1.3-1.4 ppm, coupled to the isopropyl CH proton.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Based on data for the analogous methyl ester, the following peaks are expected for the isopropyl ester, with the primary difference being the signals for the ester group.[3]

Carbon Atom AssignmentChemical Shift (δ, ppm) - Methyl Ester DataExpected Shift (δ, ppm) - Isopropyl Ester
Carbonyl (C=O)~167~166
Aromatic C-NH₂~146~146
Aromatic C-CH₃~135~135
Aromatic C-H~130~130
Aromatic C-COOR~122~122
Aromatic C-H~118~118
Aromatic C-H~114~114
Isopropyl CHN/A~68
Methyl (Aromatic)~17~17
Isopropyl CH₃N/A~22

Synthesis of the Intermediate

The synthesis of this compound is most effectively achieved via a two-stage process starting from 3-methyl-4-nitrobenzoic acid. This route is advantageous as it avoids direct nitration of a substituted benzoic acid, which can lead to isomeric impurities.

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Methyl-4-nitrobenzoic Acid B Reduction (Fe / NH₄Cl, HCl) A->B C 3-Amino-4-methylbenzoic Acid B->C D Esterification (Isopropanol, SOCl₂) C->D E This compound D->E DyeSynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B NaNO₂, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D Diazonium Salt (2 eq) C->D Used in next step E Coupling Component* (pH Control) D->E F C.I. Pigment Red 221 E->F caption *Coupling Component: 1,4-Dichloro-2,5-bis(2-hydroxy-2-naphthamido)benzene

Sources

Key properties of 3-amino-4-methylbenzoic acid isopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-4-methylbenzoic acid isopropyl ester

For the attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-4-methylbenzoic acid isopropyl ester, a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core properties, synthesis, analytical characterization, and safety considerations, offering field-proven insights to support your research and development endeavors.

Chemical Identity and Core Physicochemical Properties

3-Amino-4-methylbenzoic acid isopropyl ester is an organic compound recognized for its utility as a pharmaceutical intermediate.[1] Its structure, featuring an amino group, a methyl group, and an isopropyl ester on a benzoic acid framework, provides a unique combination of reactivity and lipophilicity.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name Propan-2-yl 3-amino-4-methylbenzoate[2]
CAS Number 21447-47-2[1][2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.247 g/mol [2]
Appearance White crystalline solid or powdery substance[1]
LogP 2.49[2]
Boiling Point (Predicted) 317.3 ± 22.0 °C[1]
Density (Predicted) 1.077 ± 0.06 g/cm³[1]
Flash Point 169.5 °C[1]
Refractive Index 1.54[1]

Solubility Profile: The compound exhibits good solubility in many organic solvents, including ethers and alcohols, but has low solubility in water.[1] This characteristic is crucial for its application in organic synthesis and for designing appropriate formulation strategies in drug development.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 3-amino-4-methylbenzoic acid isopropyl ester involves the esterification of 3-amino-4-methylbenzoic acid with isopropanol.

Typical Synthetic Protocol: A common method involves reacting 3-amino-4-methylbenzoic acid with isopropanol under acidic conditions.[1] The acid catalyst, often a strong mineral acid like sulfuric acid or a Lewis acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol.

A related esterification procedure for the methyl ester analogue involves the use of thionyl chloride (SOCl₂) in anhydrous methanol, followed by refluxing. This suggests that an acid chloride intermediate is formed, which is then readily esterified. A similar approach could be adapted for the isopropyl ester synthesis.

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of Isopropyl 3-amino-4-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl 3-amino-4-methylbenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a primary aromatic amine, an isopropyl ester, and a methyl group on a benzene ring, offers multiple reaction sites for strategic chemical modifications. This versatility makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dye molecules.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the key synthetic transformations involving this compound. It combines detailed, field-proven protocols with mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Compound Profile and Strategic Importance

This compound (CAS No: 21447-47-2) is a white crystalline solid soluble in many organic solvents like alcohols and ethers, with low solubility in water.[1] Its strategic value lies in the orthogonal reactivity of its functional groups. The primary amine is a potent nucleophile and a precursor for diazonium salts, while the ester provides a handle for hydrolysis or amidation. The aromatic ring itself is amenable to electrophilic substitution, and the entire molecule can participate in modern cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[2][]
Molecular Weight 193.24 g/mol [2][]
Appearance White crystalline solid or powder[1]
Boiling Point 317.3°C (Predicted)[]
Density 1.077 g/cm³ (Predicted)[]
CAS Number 21447-47-2[2][4]
Solubility Soluble in ethers, alcohols; low solubility in water[1]

The presence of these functional groups allows for a planned, stepwise elaboration of the molecule, making it a key intermediate in the synthesis of complex targets, including bioactive molecules and functional materials.[1][5]

Core Synthetic Applications and Mechanistic Rationale

The utility of this compound can be categorized into several key reaction classes. The choice of reaction pathway is dictated by the desired final product and the need to manage the reactivity of the different functional groups.

G cluster_diazo Diazonium Salt Transformations main This compound acylation Acylation / Amidation main->acylation buchwald Buchwald-Hartwig Amination main->buchwald diazo Diazotization main->diazo sandmeyer Sandmeyer Reactions (Halogenation, Cyanation) diazo->sandmeyer suzuki Suzuki-Miyaura Coupling diazo->suzuki dyes Azo Coupling (Dye Synthesis) diazo->dyes

Fig 1. Key synthetic pathways originating from this compound.
N-Acylation for Amide Synthesis

The most direct transformation involves the nucleophilic amino group. Acylation with acid chlorides or anhydrides is a fundamental step to introduce diverse side chains, often as a precursor to more complex pharmaceutical scaffolds.

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base serves to neutralize the HCl generated during the reaction with an acyl chloride, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically run at a low temperature (0°C) initially to control the exothermic reaction rate and minimize side product formation.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of di- and tri-arylamines.[6] In this context, this compound acts as the amine coupling partner, reacting with an aryl halide or triflate.

Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[8] The base (e.g., NaOt-Bu, K₂CO₃) is not just an acid scavenger; it facilitates the deprotonation of the amine coordinated to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[9]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_ox->pd2_amine Ligand Exchange (R₂NH) pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido Deprotonation (Base) product Ar-NR₂ pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Fig 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Diazotization and Subsequent Transformations

The conversion of the primary aromatic amine to a diazonium salt opens a gateway to a vast array of functionalities. Diazonium salts are highly valuable synthetic intermediates.[10]

Causality: The reaction is performed in a cold, acidic solution (typically 0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[11] Nitrous acid (HONO) is generated in situ from sodium nitrite and a strong acid like HCl. The electrophilic nitrosonium ion (NO⁺) is the active species that reacts with the amine. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its substitution by a wide range of nucleophiles in Sandmeyer-type reactions.

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

To engage this compound in a Suzuki-Miyaura coupling for C-C bond formation, it must first be converted into an aryl halide or triflate.[12] A common and effective strategy is to first perform a diazotization followed by a Sandmeyer reaction to install a bromine or iodine atom. The resulting aryl halide can then be coupled with an organoboron reagent.

Mechanistic Insight: The Suzuki coupling also relies on a Pd(0)/Pd(II) catalytic cycle.[12][13] The key steps are: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and 3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12][13] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans L₂Pd(II)(Ar)R pd2_ox->pd2_trans Transmetalation (+ Base) boron R-B(OR)₂ boron->pd2_ox product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Fig 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General N-Acylation of this compound

This protocol provides a general method for forming an amide linkage, a common step in pharmaceutical synthesis.[15]

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine or Triethylamine (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Add the base (e.g., pyridine, 1.2 eq) to the solution.

    • Cool the mixture to 0°C using an ice-water bath.

    • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details the coupling of the title compound with a generic aryl bromide. Optimization of ligand, base, and solvent may be required for specific substrates.[16]

  • Materials and Reagents:

    • This compound (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4-5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

    • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 eq), palladium catalyst, phosphine ligand, and NaOt-Bu.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe, followed by this compound (1.2 eq).

    • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Protocol 3: Two-Step Suzuki-Miyaura Coupling via Diazotization-Bromination

This protocol outlines the conversion of the amine to a bromide, followed by a Suzuki coupling.

  • Part A: Diazotization and Sandmeyer Bromination

    • Materials: this compound (1.0 eq), HBr (48%, ~5 eq), Sodium nitrite (NaNO₂, 1.1 eq), Copper(I) bromide (CuBr, 1.2 eq).

    • Procedure:

      • Suspend this compound in 48% HBr in a flask and cool to 0°C.

      • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5°C. Stir for 30 minutes. Test for excess nitrous acid with starch-iodide paper.[11]

      • In a separate flask, dissolve CuBr in 48% HBr and cool to 0°C.

      • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur.

      • Allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

      • Cool the mixture, extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting Isopropyl 3-bromo-4-methylbenzoate by column chromatography.

  • Part B: Suzuki-Miyaura Coupling

    • Materials: Isopropyl 3-bromo-4-methylbenzoate (from Part A, 1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture).

    • Procedure:

      • In a degassed reaction vessel, combine the bromo-compound, arylboronic acid, palladium catalyst, and base.

      • Add the degassed solvent system (e.g., Dioxane:Water 4:1).

      • Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100°C for 6-18 hours, monitoring by TLC or LC-MS.

      • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify the final product by column chromatography.

Table 2: Summary of Typical Reaction Conditions

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
N-Acylation N/AN/APyridine, Et₃NDCM, THF0 to RT
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80 - 110
Diazotization N/AN/AHCl, HBr, H₂SO₄Water0 - 5
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 100

Conclusion

This compound is a demonstrably valuable and versatile intermediate for organic synthesis. Its utility in fundamental transformations such as acylation, diazotization, and modern palladium-catalyzed cross-coupling reactions makes it a strategic starting point for the synthesis of a wide array of complex molecules.[1] The protocols and mechanistic discussions provided herein offer a robust framework for researchers to effectively harness the synthetic potential of this important building block, paving the way for innovations in drug discovery, materials science, and chemical manufacturing.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dye intermediates. (2013). This compound. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Isopropyl 4-aminobenzoate. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • NIH - PMC. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. [Link]

  • NIH - PMC. (n.d.). Isopropyl 4-aminobenzoate. [Link]

  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Isopropyl 3-amino-4-methylbenzoate: Application Notes and Protocols for Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a project's success. This compound (CAS No: 21447-47-2) emerges as a highly functionalized aromatic molecule, serving as an indispensable building block for chemists constructing complex molecular architectures.[1] Its structure, featuring a reactive primary amine and an isopropyl ester on a toluene backbone, offers exceptional versatility for a wide array of chemical transformations.[1][2]

This compound is a key pharmaceutical intermediate, valued for its role in the synthesis of biologically active organic compounds.[2] It belongs to the family of aminobenzoates, which are crucial precursors in the development of analgesics, anti-inflammatory drugs, and targeted cancer therapies.[3][4] The strategic placement of the amino and methyl groups on the benzene ring influences the molecule's reactivity and provides a scaffold for developing sophisticated Active Pharmaceutical Ingredients (APIs). This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, analysis, and critical applications, supported by detailed, field-proven protocols.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource(s)
CAS Number 21447-47-2[5][6]
Molecular Formula C₁₁H₁₅NO₂[5][]
Molecular Weight 193.24 g/mol []
Appearance White crystalline solid or powder[2]
Boiling Point 317.3 °C at 760 mmHg (Predicted)[5][6]
Density 1.077 g/cm³ (Predicted)[5][6]
Flash Point 169.5 °C (Predicted)[5][6]
Solubility Soluble in organic solvents (e.g., ethers, alcohols); low solubility in water.[2]
IUPAC Name propan-2-yl 3-amino-4-methylbenzoate[]
InChI Key NQIWSFLRVNIRJU-UHFFFAOYSA-N[5][]

Synthesis of this compound

The most common and direct route to synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 3-Amino-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for preparing esters.[8]

Protocol 1: Synthesis via Fischer Esterification

This protocol details the laboratory-scale synthesis from 3-amino-4-methylbenzoic acid and isopropanol. The causality behind this reaction lies in the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation renders the carbonyl carbon significantly more electrophilic, facilitating a nucleophilic attack by the hydroxyl group of isopropanol.

Materials:

  • 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)

  • Isopropanol (2-Propanol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 3-amino-4-methylbenzoic acid in 100 mL of anhydrous isopropanol. Stir the mixture using a magnetic stir bar.

  • Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating under reflux provides the necessary activation energy and prevents the loss of the volatile alcohol solvent, driving the reaction equilibrium towards the ester product.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Quenching: Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Causality: This step quenches the sulfuric acid catalyst and converts any unreacted 3-amino-4-methylbenzoic acid into its water-soluble sodium salt, facilitating its removal.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification: The resulting crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 3-Amino-4-methylbenzoic Acid C Mix & Add H₂SO₄ Catalyst A->C B Isopropanol B->C D Heat to Reflux (12-18 hours) C->D Esterification E Neutralize with NaHCO₃ D->E Cooling F Extract with Ethyl Acetate E->F Quenching G Dry & Evaporate Solvent F->G Isolation H This compound G->H Purification

Diagram 1: Fischer Esterification Workflow.

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for this purpose.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for analyzing this compound.[9] The method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Instrumentation & Conditions:

  • HPLC System: UPLC/HPLC system with a UV or PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[9]

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.[9]

  • Gradient: A typical gradient might run from 10% B to 90% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~240 nm and ~310 nm.

  • Injection Volume: 5-10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and run the gradient method.

  • Data Interpretation: The retention time of the main peak should be consistent with a reference standard. Purity is typically calculated based on the peak area percentage of the main analyte relative to the total area of all observed peaks.

Application in Pharmaceutical Synthesis

The true value of this compound lies in the reactivity of its primary amine group. This functional group is a versatile handle for constructing more complex molecules, particularly through N-acylation, N-alkylation, and the formation of urea or guanidine derivatives. While its close analog, methyl 3-amino-4-methylbenzoate, is famously a key intermediate in the synthesis of the tyrosine kinase inhibitors Nilotinib and Imatinib, the isopropyl ester can be used in analogous synthetic pathways.[4]

The core transformation involves reacting the amine with a suitable electrophile to build out the molecular framework.

Protocol 3: General N-Acylation for Amide Library Synthesis

This protocol describes a representative reaction where the amine group of this compound is acylated with an acid chloride to form an amide. This is a foundational step for creating libraries of compounds for screening purposes, such as in the development of neuroprotective agents.[4]

Materials:

  • This compound

  • Acid Chloride of choice (e.g., Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Base Addition: Add 1.2 equivalents of triethylamine or pyridine to the solution and cool the flask to 0 °C in an ice bath. Causality: The base acts as a scavenger for the HCl generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acid chloride dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 1M HCl. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purification: Purify the product via recrystallization or flash column chromatography.

G cluster_start Key Intermediate cluster_process Synthetic Transformations cluster_end API Precursor A Isopropyl 3-amino-4-methylbenzoate B Guanidinylation (e.g., with Cyanamide) A->B Step 1: Amine Modification C Condensation (e.g., with an Enone) B->C Step 2: Ring Formation D Hydrolysis (Ester -> Acid) or Amidation (Ester -> Amide) C->D Step 3: Ester Modification E Complex Heterocyclic Core (e.g., Pyrimidinylamino-benzoic acid) D->E Final Core Structure

Diagram 2: Role in Multi-Step API Synthesis.

Safety, Handling, and Storage

Proper handling of all chemical intermediates is crucial for laboratory safety. While this compound is considered to have low toxicity, appropriate precautions must be taken.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[2]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[2][10] For eye contact, rinse cautiously for several minutes and seek medical attention.[11]

  • Spills: In case of a spill, collect the material using an absorbent pad or material and dispose of it as chemical waste. Ensure drains are covered to prevent environmental release.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from ignition sources and strong oxidizing agents.[2]

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature provides a reliable scaffold for constructing a diverse range of complex molecules. As demonstrated, its utility is prominent in the pathways leading to critical pharmaceutical agents. The protocols and data presented in this guide offer a robust foundation for researchers in drug discovery and process development to effectively and safely leverage the synthetic potential of this important intermediate, paving the way for the discovery and manufacturing of novel therapeutic agents.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • PubChemLite. (2025). This compound (C11H15NO2). Available at: [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available at: [Link]

  • Google Patents. (n.d.). US6946120B2 - Pharmaceutical composition.
  • Dye Intermediates. (2013). This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Available at: [Link]

  • Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Google Patents. (n.d.). EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • National Institutes of Health (NIH). (n.d.). Methyl 3-amino-4-methylbenzoate. PubChem. Available at: [Link]

  • ResearchGate. (2022). Isopropyl 4-aminobenzoate. Available at: [Link]

Sources

A Robust, Validated RP-HPLC Method for the Assay and Purity Determination of Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quality Control of Isopropyl 3-amino-4-methylbenzoate by High-Performance Liquid Chromatography

Abstract

This application note details a highly reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, a key pharmaceutical intermediate.[1] The protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate method to determine the assay and purity of this compound. The methodology employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with a Photodiode Array (PDA) detector for enhanced specificity and peak purity analysis.[2][3] This document provides comprehensive, step-by-step protocols for sample preparation, system operation, and a full method validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]

Introduction and Scientific Rationale

This compound (CAS No. 21447-47-2) is a white crystalline solid primarily used as an intermediate in the synthesis of various biologically active organic compounds and active pharmaceutical ingredients (APIs).[1] Given its role in pharmaceutical manufacturing, ensuring the purity and quality of this starting material is of paramount importance to guarantee the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high sensitivity, reproducibility, and suitability for non-volatile compounds.[2] This application note addresses the need for a standardized, trustworthy analytical procedure. The method described herein is built on the foundational principles of reverse-phase chromatography, which is ideal for separating moderately polar aromatic compounds like this compound from potential impurities.[5] The use of a Photodiode Array (PDA) detector is intentionally specified; it not only quantifies the analyte but also provides spectral data across a wide UV-Vis range, which is invaluable for assessing peak purity and specificity—a core tenet of method validation.[2][3]

Experimental Design and Methodology

Principle of Separation

The analytical method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of aqueous buffer and organic solvent. This compound, being a compound of intermediate polarity, is retained on the column. A gradient elution, which involves systematically increasing the concentration of the organic solvent (acetonitrile), is employed. This ensures that the main analyte peak is eluted with a sharp, symmetrical shape while also providing sufficient resolution to separate it from both more polar and less polar impurities that may be present.

Materials, Reagents, and Equipment
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, Photodiode Array (PDA) Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Reference Standard This compound (Purity ≥ 99.5%)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Ultrapure/HPLC Grade)
Glassware & Consumables Volumetric flasks (Class A), Pipettes (Calibrated), 2 mL HPLC vials, 0.45 µm Syringe Filters (Nylon or PTFE)
Chromatographic Conditions

The following optimized conditions have been established for the robust analysis of this compound.

Parameter Condition
Mobile Phase A 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector; Wavelength: 254 nm (Quantification), 200-400 nm (Spectral Scan)
Run Time 30 minutes

Scientist's Note: The choice of pH 3.0 for the mobile phase is critical. The amino group on the analyte will be protonated at this pH, leading to more consistent retention behavior and improved peak shape. A gradient elution is necessary to ensure that any potential late-eluting, non-polar impurities are effectively washed from the column.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to performing the analysis. Adherence to these steps is crucial for achieving reproducible and reliable results.

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Buffer Preparation):

    • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum degassing.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 50 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[7]

    • Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with a diluent composed of 50:50 (v/v) Methanol and Water. Mix well.

  • Sample Preparation (Test Solution, 50 µg/mL):

    • Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask.

    • Prepare a stock solution following the same procedure as the Standard Stock Solution (Step 2).

    • Prepare the final test solution by diluting 10.0 mL of this sample stock solution into a 100 mL volumetric flask with the 50:50 Methanol:Water diluent.

    • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7][8] This step is mandatory to remove particulates and protect the HPLC column from clogging.[9]

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis ref_std Weigh Reference Standard dissolve_ref Dissolve in Methanol (Stock Standard) ref_std->dissolve_ref sample Weigh Sample dissolve_sample Dissolve in Methanol (Stock Sample) sample->dissolve_sample dilute_ref Dilute with Diluent (Working Standard) dissolve_ref->dilute_ref dilute_sample Dilute with Diluent (Test Solution) dissolve_sample->dilute_sample inject Inject into HPLC dilute_ref->inject filter Filter Test Solution (0.45 µm Syringe Filter) dilute_sample->filter filter->inject process Data Acquisition & Processing inject->process report Generate Report process->report

Caption: Overall Analytical Workflow for HPLC Analysis.

Protocol 2: System Suitability and Chromatographic Run
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution (50 µg/mL).

    • Evaluate the system suitability parameters against the acceptance criteria in the table below. The system is deemed ready for analysis only if all SST criteria are met.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the Working Standard Solution.

    • Inject the Sample Preparation in duplicate.

    • Inject the Working Standard Solution again after every 6-10 sample injections to monitor system performance.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0% (for 5 replicates)Demonstrates the precision and reproducibility of the injector and detector.[10]
% RSD of Retention Time ≤ 1.0% (for 5 replicates)Indicates the stability and precision of the pump and mobile phase composition.

Method Validation Protocol

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][11] This process provides documented evidence of the method's reliability.

G cluster_precision Precision Levels Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Sources

Applications of Isopropyl 3-amino-4-methylbenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of Isopropyl 3-amino-4-methylbenzoate reveals its strategic importance as a versatile chemical intermediate in the synthesis of complex pharmaceutical agents. Its substituted aminobenzoate scaffold provides a unique combination of reactive sites—an aromatic amine and an isopropyl ester—that medicinal chemists can strategically manipulate to construct diverse molecular architectures. This guide elucidates the primary applications of this building block, with a particular focus on the synthesis of targeted therapeutics, and provides detailed, field-proven protocols for its practical implementation in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a white crystalline solid or powder with low solubility in water but good solubility in organic solvents like alcohols and ethers.[1]

PropertyValue
CAS Number 21447-47-2[][3][4][5][6]
Molecular Formula C₁₁H₁₅NO₂[1][][4][5]
Molecular Weight 193.24 g/mol [][4]
Boiling Point 317.3°C at 760 mmHg[]
Density 1.077 g/cm³[]
IUPAC Name propan-2-yl 3-amino-4-methylbenzoate[]
Appearance White crystalline solid or powder[1]

Safety and Handling: While this compound has relatively low toxicity, standard laboratory safety protocols must be observed.[1] Operations should be conducted in a well-ventilated fume hood.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In case of contact, rinse thoroughly with water.[1] Store the compound away from ignition sources and strong oxidizing agents.[1]

Core Application: Keystone Intermediate for Tyrosine Kinase Inhibitors

The most prominent application of aminobenzoate derivatives, such as this compound, is in the synthesis of tyrosine kinase inhibitors (TKIs). These targeted therapies have revolutionized the treatment of various cancers, particularly chronic myeloid leukemia (CML).[7] The closely related methyl ester, Methyl 3-amino-4-methylbenzoate, is a well-documented precursor to the Bcr-Abl inhibitors Imatinib and Nilotinib.[7][8] The isopropyl ester serves the same fundamental role, with its amine group acting as a critical nucleophile for constructing the central pyrimidine ring system of these drugs.

The general synthetic strategy involves a two-step process:

  • Guanidinylation: The primary amino group of this compound is converted into a guanidine moiety.

  • Pyrimidine Ring Formation: The resulting guanidine derivative undergoes a condensation and cyclization reaction with a suitable three-carbon synthon to form the 2-aminopyrimidine core.

This core structure is the cornerstone upon which the final TKI is assembled.

G A This compound B Step 1: Guanidinylation (e.g., with Cyanamide/HCl) A->B C Isopropyl 3-guanidino-4-methylbenzoate B->C D Step 2: Pyrimidine Ring Formation (Condensation/Cyclization with β-ketoenone) C->D E 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] -benzoic acid isopropyl ester (TKI Core Structure) D->E F Further Functionalization (Amide Coupling, etc.) E->F G Final TKI Product (e.g., Nilotinib Analog) F->G

Caption: General synthetic workflow for TKI synthesis.

Protocol 1: Synthesis of a Key TKI Precursor

This protocol details the synthesis of Isopropyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, a core intermediate analogous to precursors for Imatinib and Nilotinib.[8]

Objective: To synthesize a key 2-aminopyrimidine intermediate via a two-step, one-pot reaction from this compound.

Materials and Reagents:

ReagentSupplierGrade
This compoundBOC Sciences≥98%[]
Cyanamide (50% aq. solution)Sigma-AldrichReagent
Concentrated Hydrochloric Acid (HCl)Fisher ScientificACS Grade
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-oneCombi-Blocks≥97%
IsopropanolVWRACS Grade
Sodium Hydroxide (NaOH)EMD MilliporeACS Grade

Experimental Procedure:

Part A: Guanidinylation

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add this compound (19.3 g, 0.1 mol) and Isopropanol (100 mL).

  • Stir the mixture to achieve a clear solution or a fine suspension.

  • Add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol, 1.0 eq). Begin heating the mixture to 75°C.

    • Causality Note: Cyanamide serves as the nitrogen source for the guanidine group. The reaction is heated to overcome the activation energy for the nucleophilic attack of the amine onto the cyanamide carbon.

  • Once at temperature, slowly add concentrated HCl (9.2 mL, ~0.11 mol, 1.1 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 90°C.

  • Heat the reaction to reflux (approx. 82-85°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

Part B: Pyrimidine Ring Formation

  • After completion of Part A, cool the reaction mixture to 60°C.

  • Add 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (17.6 g, 0.1 mol, 1.0 eq).

  • Add a solution of Sodium Hydroxide (8.0 g, 0.2 mol) in water (20 mL) dropwise to neutralize the HCl and facilitate the condensation reaction. The pH should be adjusted to >10.

    • Causality Note: The basic condition is crucial for the cyclization step, promoting the intramolecular nucleophilic attack that forms the pyrimidine ring.

  • Heat the mixture to reflux and maintain for 6-8 hours, again monitoring for completion by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add 100 mL of deionized water to the flask and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a 1:1 mixture of isopropanol/water (2 x 50 mL), followed by cold water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

  • The crude product can be recrystallized from hot ethanol or purified by column chromatography if necessary.

Characterization and Quality Control:

  • Purity: Analyze by reverse-phase HPLC. A suitable method uses a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility).[3] The final product purity should be ≥98%.

  • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expanding Synthetic Utility: Access to Diverse Heterocyclic Scaffolds

The utility of this compound extends beyond TKI synthesis. The ortho-relationship of the amino and methyl groups, combined with the ester functionality, provides a template for constructing other medicinally relevant heterocyclic systems, such as those used in neuroprotective agents or other targeted therapies.[7] For instance, the amino group can be acylated and the methyl group can be functionalized (e.g., via bromination) to create precursors for fused ring systems.

G cluster_0 Reaction Monitoring & Decision Workflow Start Reaction Mixture at t = x hours TLC Run TLC / LC-MS Sample Start->TLC Decision Is Starting Material Consumed? TLC->Decision Continue Continue Reaction (Monitor every 1-2 hours) Decision->Continue No Workup Proceed to Work-up & Purification Decision->Workup Yes Continue->TLC

Caption: Self-validating experimental workflow.

Protocol 2: Synthesis of an N-Acylated Derivative

This protocol provides a general method for the acylation of the amino group, a common first step in creating libraries of compounds for screening or for more complex syntheses.[7]

Objective: To synthesize Isopropyl 3-acetamido-4-methylbenzoate as a representative N-acylated product.

Materials and Reagents:

ReagentSupplierGrade
This compoundBOC Sciences≥98%[]
Acetic AnhydrideSigma-AldrichReagentPlus®, ≥99%
PyridineFisher ScientificACS Grade
Dichloromethane (DCM)VWRACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)LabChem

Experimental Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (9.66 g, 0.05 mol) in Dichloromethane (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (4.4 mL, 0.055 mol, 1.1 eq), followed by the dropwise addition of acetic anhydride (5.2 mL, 0.055 mol, 1.1 eq).

    • Causality Note: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. The reaction is cooled to control the exothermic acylation.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring completion by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethyl acetate/hexanes to obtain a white solid.

Characterization and Quality Control:

  • Purity: Analyze by HPLC to confirm purity of ≥98%.

  • Identity: Confirm structure by ¹H NMR, observing the appearance of an amide N-H singlet and a methyl singlet from the acetyl group, and the downfield shift of the aromatic protons adjacent to the new amide group.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its utility is most prominently demonstrated as a key precursor in the synthesis of industry-leading tyrosine kinase inhibitors.[7][8] Furthermore, its reactive handles allow for straightforward derivatization to produce diverse molecular scaffolds suitable for a wide range of drug discovery programs, including the development of neuroprotective agents or inhibitors for other enzyme classes.[7] The protocols and data presented here provide a robust foundation for researchers to leverage the full synthetic potential of this important pharmaceutical intermediate.

References

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - ChemBK. Available from: [Link]

  • This compound - SIELC Technologies. Available from: [Link]

  • Synthesis of tyrosine kinase inhibitors - Google Patents.
  • This compound - Chemical Synthesis. Available from: [Link]

  • Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. Available from: [Link]

  • This compound - Zhejiang Dinglong Technology Co., Ltd. Available from: [Link]

  • This compound | C11H15NO2 | CID 88907 - PubChem. Available from: [Link]

Sources

Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Analysis of Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of Isopropyl 3-amino-4-methylbenzoate. As a key intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is critical.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, providing excellent peak shape and resolution. We will explore the scientific rationale behind the method development, including the selection of the stationary phase, mobile phase composition, and pH control, which are critical for analyzing basic aromatic amines.[2][3] This guide provides a step-by-step protocol suitable for researchers, scientists, and drug development professionals engaged in quality control and synthetic process monitoring.

Scientific Principles of the Separation

The successful separation of this compound, an aromatic amine, by reverse-phase HPLC is governed by fundamental physicochemical principles. The chosen methodology is designed to control the analyte's interactions with both the stationary and mobile phases to achieve optimal retention, efficiency, and peak symmetry.

1.1. Analyte Characteristics this compound (C₁₁H₁₅NO₂) is a moderately non-polar molecule, as indicated by its predicted partition coefficient (XLogP3 ≈ 2.7).[4] It possesses a basic amino group, which is subject to protonation. The predicted pKa of the conjugate acid is approximately 3.4.[5] This basicity is a critical factor in method development; at mobile phase pH values near or above the pKa, the amino group can interact with residual acidic silanols on the silica-based stationary phase, leading to significant peak tailing.[2]

1.2. The Role of the C18 Stationary Phase A C18 (octadecylsilane) column was selected as the stationary phase. This non-polar phase separates analytes based primarily on hydrophobic interactions. The non-polar isopropyl and methylbenzoate portions of the analyte molecule will have a strong affinity for the long alkyl chains of the C18 phase, which is the primary mechanism of retention.

1.3. Mobile Phase Strategy: pH Control is Paramount The mobile phase composition is the most influential factor in controlling the retention and peak shape of ionizable compounds.[6] For a basic compound like this compound, maintaining a low mobile phase pH is essential.

By acidifying the aqueous portion of the mobile phase to a pH of approximately 2.5-3.0 (well below the analyte's pKa), we ensure the amino group is consistently protonated (-NH₃⁺). This strategy offers two key advantages:

  • Suppression of Silanol Interactions: The low pH also suppresses the ionization of residual silanol groups (Si-OH) on the silica support, minimizing the undesirable ionic interactions that cause peak tailing.[2]

  • Consistent Analyte Form: It ensures the analyte exists in a single, protonated, and more polar form, leading to predictable retention behavior and sharp, symmetrical peaks.[7]

The organic modifier, acetonitrile, is used to modulate the overall polarity of the mobile phase. Increasing its concentration decreases mobile phase polarity, which weakens the analyte's hydrophobic interaction with the C18 phase and reduces its retention time. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, allows for the effective elution of the target compound while also separating it from potentially more or less retained impurities.[3]

Methodology

This section provides the detailed experimental conditions, from reagents and instrumentation to the final optimized chromatographic parameters.

2.1. Materials and Reagents

  • This compound: Reference standard (>99% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

  • Phosphoric Acid (H₃PO₄): ACS reagent grade, 85%

  • Methanol: HPLC grade (for sample dissolution)

  • HPLC Vials: 2 mL amber glass vials with PTFE septa

2.2. Instrumentation A standard HPLC system equipped with the following components was used:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

2.3. Chromatographic Conditions All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes

2.4. Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Measure 999 mL of deionized water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. Mix until homogeneous.

Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to mix and transfer to an HPLC vial.

Method Development Workflow

The development of this method followed a logical progression to ensure robustness and efficiency. The initial conditions were selected based on the analyte's physicochemical properties and established principles for separating aromatic amines.[7][8] Optimization was then performed to achieve the desired chromatographic performance.

Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Analyte Characterization pKa ≈ 3.4 XLogP ≈ 2.7 Aromatic Amine Column Column Selection Reverse-Phase C18 Good hydrophobicity Analyte->Column MobilePhase Mobile Phase Scaffolding Aqueous Buffer + Organic A: Water + Acid B: Acetonitrile Column->MobilePhase Detector Detector Choice UV Detection Aromatic Structure → Strong UV Absorbance MobilePhase->Detector pH_Opt pH Optimization Goal: Protonate Amine Choice: 0.1% H3PO4 (pH ~2.5) Result: Symmetrical Peak Detector->pH_Opt Gradient_Opt Gradient Optimization Goal: Elute with good Rt & Resolution Start: 30% ACN End: 80% ACN pH_Opt->Gradient_Opt Wavelength_Opt Wavelength Selection Goal: Maximize Sensitivity Action: Scan with PDA Choice: ~235 nm Gradient_Opt->Wavelength_Opt FinalMethod FinalMethod Wavelength_Opt->FinalMethod

Figure 1: Logical workflow for the HPLC method development process.

Results and Discussion

Under the optimized conditions, this compound elutes as a sharp, symmetrical peak with a retention time of approximately 7.5 minutes. The use of a low-pH mobile phase effectively mitigates peak tailing, with a typical tailing factor of ≤ 1.2, which is well within the acceptable limits for pharmaceutical analysis. The gradient elution ensures that the analyte is well-separated from any early-eluting polar impurities and later-eluting non-polar species. The chosen detection wavelength of 235 nm provides excellent sensitivity for quantification at low concentration levels.

The separation mechanism relies on the partitioning of the analyte between the polar mobile phase and the non-polar C18 stationary phase, as illustrated in Figure 2.

Sources

Introduction: Characterizing the Systemic Fate of Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Pharmacokinetic Analysis of Isopropyl 3-amino-4-methylbenzoate

This compound is an aromatic amine ester with potential applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such a molecule is fundamental to assessing its potential biological activity, safety profile, and overall suitability for further development. Pharmacokinetic (PK) studies provide the quantitative framework to describe the journey of a compound through a biological system, defining the relationship between the administered dose and the resulting concentration-time profile in the body.[2][3]

This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven framework for conducting a robust pharmacokinetic evaluation of this compound. We will move beyond a simple recitation of steps to explain the causality behind critical experimental choices, from the development of a sensitive and specific bioanalytical method to the design of an informative in vivo study and the subsequent data analysis. The protocols herein are designed as self-validating systems, grounded in international regulatory guidelines to ensure data integrity and reliability.[4][5]

Section 1: Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is the ability to accurately and reliably measure the concentration of the analyte in a complex biological matrix, such as plasma.[6] For this compound, a compound with a primary aromatic amine and an ester functional group, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its superior sensitivity and selectivity.

Causality of Methodological Choices
  • Chromatography: A reverse-phase (RP) high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is appropriate for this molecule.[7] A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a gradient elution with an acidified water/acetonitrile mobile phase ensures sharp peak shapes and efficient separation from endogenous matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected due to the basicity of the amine group, which is readily protonated to form a stable [M+H]⁺ precursor ion. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific fragmentation pathway from the precursor ion to a product ion, minimizing the risk of interference.

  • Sample Preparation: The primary goal is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and damage the analytical column. Protein precipitation is a rapid and effective method for this purpose. A simple addition of a cold organic solvent (e.g., acetonitrile) is sufficient to denature and precipitate the majority of plasma proteins.

Experimental Workflow: Bioanalytical Sample Processing

G cluster_prep Sample Preparation s1 Aliquot 50 µL Plasma Sample (Thaw on ice) s2 Add 150 µL Acetonitrile containing Internal Standard s1->s2 s3 Vortex Mix (30 seconds) s2->s3 s4 Centrifuge (10,000 x g, 5 min, 4°C) s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 s6 Inject into LC-MS/MS s5->s6

Caption: Bioanalytical sample preparation workflow using protein precipitation.

Protocol: LC-MS/MS Method for this compound in Rat Plasma

1.3.1 Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version (e.g., Isopropyl 3-amino-d4-4-methylbenzoate) is ideal. If unavailable, a structurally similar compound (e.g., Methyl 3-aminobenzoate-d4) can be used.[8]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control rat plasma (K₂EDTA anticoagulant)

1.3.2 LC-MS/MS Instrumentation and Conditions

ParameterConditionRationale
LC System UPLC/HPLC SystemProvides robust and reproducible chromatographic separation.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase chemistry for retaining the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minEnsures separation from early-eluting matrix components and elution of the analyte.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization ESI, Positive ModeAmine group is readily protonated.
MRM Transition Analyte: 194.1 -> 134.1 (Precursor -> Product)Hypothetical: [M+H]⁺ -> [M+H - C₃H₇OH]⁺
MRM Transition Internal Standard: e.g., 198.1 -> 138.1Based on the specific IS used.

1.3.3 Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve (CAL) spiking solutions. Prepare separate dilutions for high, medium, and low QC spiking solutions.

  • Calibration Curve & QCs: Spike control rat plasma with the appropriate working solutions (typically 5% v/v) to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Bioanalytical Method Validation

The developed method must be validated to ensure it is fit for purpose. Validation must be performed according to established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[4][9][10]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and detector response.At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels (n=5 per level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though no specific % value is mandated.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples must be within ±15% of nominal concentration.

Section 2: In Vivo Pharmacokinetic Study Protocol

This protocol outlines a discovery-phase PK study in rats to determine key parameters following intravenous (IV) and oral (PO) administration.[11] The dual-route design is critical for determining absolute oral bioavailability (F%).

Experimental Design
  • Species: Sprague-Dawley or Wistar rats (Male, 250-300g). The choice of a rodent model is standard for early-stage discovery studies.[12]

  • Group Size: n=3-4 animals per dosing group. This provides sufficient statistical power for initial PK assessment.

  • Dose Formulation:

    • IV: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol / 80% Water) to a final concentration of 1 mg/mL. The formulation must be sterile-filtered.

    • PO: Dissolve or suspend the compound in a vehicle like 0.5% methylcellulose in water to a concentration of 2 mg/mL.

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 10 mg/kg

    • Rationale: The IV dose is low to avoid solubility and toxicity issues. The PO dose is higher to ensure plasma concentrations remain above the LLOQ for a sufficient duration.

Protocol: Rat Pharmacokinetic Study
  • Animal Acclimation: Acclimate animals for at least 3 days with free access to food and water. Fast animals overnight (~12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer a 1 mg/kg bolus dose via the lateral tail vein (dose volume: 1 mL/kg).

    • PO Group: Administer a 10 mg/kg dose via oral gavage (dose volume: 5 mL/kg).

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal according to a staggered schedule to build a composite profile for the group. This reduces the stress and blood loss for each individual animal.[13]

    • Sampling Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Sampling Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into K₂EDTA-coated tubes.

    • Immediately place tubes on ice.

    • Within 30 minutes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to uniquely labeled cryovials.

    • Store samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method described in Section 1.

Section 3: Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed to derive key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the most common method for this purpose as it makes minimal assumptions about the drug's disposition.[14][15]

Overall Pharmacokinetic Workflow

G cluster_pk Pharmacokinetic Study Workflow n1 1. Bioanalytical Method Development & Validation n2 2. In Vivo Study Execution (Dosing & Sampling) n1->n2 n3 3. Sample Bioanalysis (LC-MS/MS) n2->n3 n4 4. Generate Concentration vs. Time Data n3->n4 n5 5. Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) n4->n5 n6 6. Parameter Calculation (AUC, Cmax, t½, etc.) n5->n6 n7 7. Data Interpretation & Reporting n6->n7

Caption: High-level workflow for a preclinical pharmacokinetic study.

Key Pharmacokinetic Parameters (NCA)

The following parameters are calculated from the mean plasma concentration-time data using specialized software (e.g., Phoenix™ WinNonlin®).

ParameterDescriptionCalculation Basis
Cₘₐₓ Maximum observed plasma concentration.Direct observation from data (PO route).
Tₘₐₓ Time at which Cₘₐₓ is observed.Direct observation from data (PO route).
AUC₀₋ₜ Area under the concentration-time curve from time zero to the last measurable concentration.Calculated using the linear-up/log-down trapezoidal rule.
AUC₀₋ᵢₙf Area under the curve extrapolated to infinity.AUC₀₋ₜ + (Cₗₐₛₜ / kₑₗ), where Cₗₐₛₜ is the last measured concentration and kₑₗ is the elimination rate constant.
t₁/₂ Elimination half-life.0.693 / kₑₗ. kₑₗ is the slope of the terminal log-linear phase of the concentration curve.
CL Clearance.Doseᵢᵥ / AUC₀₋ᵢₙf (IV). The volume of plasma cleared of the drug per unit time.
Vₛₛ Volume of distribution at steady-state.(Doseᵢᵥ * AUMC) / (AUC)² (IV). Apparent volume into which the drug distributes.
F% Absolute oral bioavailability.(AUC₋ₚₒ / AUC₋ᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100. The fraction of the oral dose that reaches systemic circulation.
Example Data Summary
ParameterIV (1 mg/kg)PO (10 mg/kg)Units
Cₘₐₓ 850450ng/mL
Tₘₐₓ 0.0831.0h
AUC₀₋ᵢₙf 12006000h*ng/mL
t₁/₂ 2.52.7h
CL 13.9-mL/min/kg
Vₛₛ 2.8-L/kg
F% -50%

Conclusion and Interpretation

This application note provides a robust, integrated protocol for determining the pharmacokinetic profile of this compound. The successful execution of these studies hinges on a meticulously validated bioanalytical method coupled with a well-designed in vivo protocol. The resulting data, as exemplified above, allow for a quantitative understanding of the compound's systemic exposure and fundamental ADME properties. A moderate bioavailability of 50%, for instance, would indicate significant absorption but might also suggest first-pass metabolism, providing critical direction for subsequent drug discovery and development efforts.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][9][10]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][16]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][4][5]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link][17]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][6]

  • Certara. (2023). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. [Link][2]

  • IntechOpen. (2025). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. [Link][14]

  • Mittal, S., & Shafi, S. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 10, 216. [Link][18]

  • Quanticate. PK Analysis | Pharmacokinetics and Pharmacodynamics. [Link][3]

  • ResearchGate. (2015). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link][13]

  • The R Project for Statistical Computing. CRAN Task View: Analysis of Pharmacokinetic Data. [Link][15]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link][11]

  • SIELC Technologies. (2018). This compound. [Link][7]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link][12][19]

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropyl 3-Amino-4-Methylbenzoate Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling procedures for Isopropyl 3-amino-4-methylbenzoate (CAS No. 21447-47-2), a key intermediate in pharmaceutical and organic synthesis.[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data with established best practices for handling structurally similar aromatic amines and benzoate esters.[2] Researchers, scientists, and drug development professionals should use this guide as a primary resource for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is an organic compound, appearing as a white crystalline solid or powder, that is soluble in many organic solvents like ethers and alcohols, but has low solubility in water.[1] It serves as a crucial pharmaceutical intermediate in the synthesis of biologically active compounds and as a reagent in laboratory-based organic chemistry research.[1]

2. What are the known hazards of this compound?

While some sources suggest that this compound is of lower toxicity compared to other aromatic amines, it is crucial to handle it with care.[1] Aromatic amines as a class of compounds are known for their potential health hazards, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[3] Therefore, it is prudent to treat this compound with the same precautions as other potentially hazardous aromatic amines.

3. What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 21447-47-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White crystalline solid or powder[1]
Boiling Point 317.3 °C (Predicted)[1]
Flash Point 169.5 °C[1]
Density 1.077 g/cm³ (Predicted)[1]
Vapor Pressure 0.000389 mmHg at 25°C
Solubility Soluble in many organic solvents (e.g., ethers, alcohols), low solubility in water.[1]

4. What Personal Protective Equipment (PPE) is required when handling this compound?

Given the potential for skin absorption and inhalation of aromatic amines, a comprehensive PPE strategy is essential.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves. Given the lack of specific glove breakthrough data for this compound, it is advisable to use gloves rated for protection against both aromatic amines and esters. Nitrile gloves are a common choice, but it is recommended to double-glove if handling larger quantities or for prolonged periods.

  • Body Protection: A lab coat is mandatory. For larger scale work, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or vapors.[1] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

5. How should this compound be stored?

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Container: Keep in a tightly sealed, properly labeled container.[5]

  • Environment: Store in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Keep away from ignition sources and oxidizing agents.[1]

  • Light and Air: Some aromatic amines are sensitive to light and air, which can lead to degradation.[6] While specific data for this compound is unavailable, storing it in a dark place is a prudent precautionary measure.

6. What is the proper procedure for disposing of this compound waste?

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Triple rinse empty containers with a suitable organic solvent. The rinsate should be collected and disposed of as hazardous waste.[7][8]

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting Guide

Scenario 1: I can smell a faint amine-like odor in the laboratory.

  • Immediate Action: Do not ignore this. It may indicate a spill or improper storage.

  • Troubleshooting Steps:

    • Ensure your PPE is correctly worn.

    • Check the fume hood to ensure it is functioning correctly.

    • Inspect the container of this compound for any leaks or improper sealing.

    • Examine the surrounding area for any spills. If a spill is found, follow the spill cleanup protocol.

    • If the source of the odor cannot be identified and it persists, notify your laboratory supervisor or safety officer.

Scenario 2: The this compound has changed from a white powder to a brownish color.

  • Potential Cause: Discoloration can be a sign of degradation due to exposure to air, light, or impurities.

  • Action:

    • Do not use the discolored compound in your experiment, as its purity is now questionable and could lead to unreliable results.

    • The degraded material should be disposed of as hazardous waste.

    • Review your storage conditions to ensure they are optimal (cool, dry, dark, and in a tightly sealed container) to prevent future degradation.

Experimental Protocols

Routine Handling of this compound
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemically resistant gloves).

  • Work Area: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid, do so on a tared weigh boat or paper inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula for transferring the solid.

  • Dissolving: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely close the container and return it to its designated storage location.

  • Decontamination: Clean any contaminated surfaces and equipment. Wash your hands thoroughly after removing your gloves.

Emergency Spill Cleanup Procedure
  • Evacuation and Notification: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate emergency personnel.

  • Control the Spill: For a small, manageable spill, prevent its spread by creating a dike with an inert absorbent material such as vermiculite or sand.

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handling_weigh Weigh Compound in Fume Hood prep_fumehood->handling_weigh handling_transfer Transfer and Dissolve handling_weigh->handling_transfer cleanup_seal Securely Seal Container handling_transfer->cleanup_seal cleanup_store Return to Proper Storage cleanup_seal->cleanup_store cleanup_decon Decontaminate Work Area cleanup_store->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash G cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill Spill Occurs alert Alert Others & Evacuate if Necessary spill->alert assess Assess Spill Size & Hazards alert->assess contain Contain Spill with Absorbent assess->contain If spill is manageable collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: A flowchart for responding to a spill of this compound.

References

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024, April 9). ChemBK. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Methyl 3-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (2010, March 3). European Commission. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov. Retrieved from [Link]

  • Toxicity of p-Aminobenzoic Acid. (n.d.). Experimental Biology and Medicine. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

Sources

Proper storage conditions for Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl 3-amino-4-methylbenzoate

Guide Objective: This document provides a comprehensive guide to the proper storage, handling, and troubleshooting for this compound (CAS: 21447-47-2). As a critical intermediate in pharmaceutical synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals to mitigate common issues related to reagent degradation.

Section 1: Core Storage Conditions at a Glance

For rapid reference, the fundamental storage parameters for this compound are summarized below. The subsequent sections will elaborate on the scientific rationale behind these recommendations.

ParameterRecommended ConditionRationale & Potential Risks of Deviation
Temperature 2-8°C (Refrigerated)Minimizes degradation kinetics. Higher temperatures can accelerate oxidation and hydrolysis.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).The aromatic amine group is susceptible to air oxidation. Exposure can lead to discoloration and impurity formation.[2]
Light Store in an amber or opaque container in a dark location (e.g., a cabinet).Protects against photo-degradation, a common pathway for aromatic compounds.[3][4]
Humidity Dry, desiccated environment.Amines can be hygroscopic; moisture absorption can lead to hydrolysis of the ester group.[5]
Container Chemically resistant glass (e.g., borosilicate) or high-density polyethylene (HDPE).[5]Prevents leaching or reaction with the container material. Ensure a high-quality, airtight seal.
Segregation Store away from strong oxidizing agents, strong acids, and strong bases.[1][6]Prevents hazardous and degrading chemical reactions.[7][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal temperature and humidity conditions for storing this compound?

A: The ideal storage condition is refrigeration at 2-8°C in a dry environment. This compound is a solid at room temperature with a melting point of approximately 88-90°C. However, like most complex organic molecules, its stability is temperature-dependent. Storing it at elevated temperatures, even standard room temperature, increases the rate of potential degradation pathways. Furthermore, amines as a class of compounds can be hygroscopic, meaning they can absorb moisture from the air.[5] This moisture can lead to the slow hydrolysis of the isopropyl ester, yielding 3-amino-4-methylbenzoic acid and isopropanol, thus reducing the purity of your starting material. Therefore, a cool and dry environment is crucial.[6]

Q2: Is this compound sensitive to air or light? How should I protect it?

A: Yes, significant sensitivity to both air and light should be assumed. The 3-amino group, being an aromatic amine, is particularly susceptible to oxidation when exposed to atmospheric oxygen.[9][10] This oxidative degradation is often the primary cause of discoloration (e.g., turning from white to yellow or brown) and the formation of impurities that can complicate subsequent reactions and purifications. A safety data sheet for the closely related methyl ester explicitly notes that it is "Air sensitive".[2]

To protect the compound:

  • From Air: Always store it in a tightly sealed container. For long-term storage, we strongly recommend flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • From Light: Use amber glass vials or opaque containers to prevent photodegradation.[4] Store these containers inside a dark cabinet to further minimize exposure.[3]

Q3: What type of container is best for storing this compound?

A: The choice of container is critical for maintaining purity. We recommend high-quality borosilicate glass bottles with PTFE-lined caps. These materials are inert and will not react with the compound. If glass is not feasible, high-density polyethylene (HDPE) is an acceptable alternative.[5] The most critical feature is the cap's ability to provide a hermetic (airtight) seal to protect the compound from air and moisture.[5]

Q4: What chemicals are incompatible with this compound and must be stored separately?

A: Proper chemical segregation is a cornerstone of laboratory safety.[7][11] this compound must be stored separately from the following chemical classes:

  • Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates): Contact can lead to vigorous or even explosive reactions.[1]

  • Strong Acids (e.g., hydrochloric acid, sulfuric acid): The basic amine group will react exothermically with strong acids.

  • Strong Bases: While the amine is basic, strong bases can promote hydrolysis of the ester linkage.

  • Sources of Ignition: The compound is a solid, but it is combustible. Store away from heat, sparks, and open flames.[1][8]

Q5: I only need to use a small amount of the compound for my experiments. What is the best practice for aliquoting?

A: This is an excellent question and a critical practice for preserving the integrity of your bulk supply. Repeatedly opening and closing the main stock bottle introduces air and moisture with each use. The best practice is to aliquot the bulk powder into smaller, single-use or short-term-use vials upon receiving a new shipment. Please refer to Protocol 4.1 for a detailed methodology. This practice ensures the main stock remains pristine and minimizes the risk of cross-contamination.

Section 3: Troubleshooting Guide

Problem 1: The color of my this compound has changed from white to a yellowish or brownish tint. What happened and is it still usable?

Cause: This discoloration is a classic indicator of oxidative degradation. The aromatic amine functionality has likely been oxidized due to prolonged or repeated exposure to air.

Solution: The compound is no longer pure. The presence of colored impurities can significantly impact your experimental results, potentially inhibiting reactions or leading to a complex mixture of byproducts. We strongly advise against using the discolored reagent for any synthesis where high purity is required. It is best to dispose of the degraded material according to your institution's guidelines and use a fresh, properly stored lot.

Problem 2: My experimental results are inconsistent, and I suspect the starting material. Could improper storage be the cause?

Cause: Absolutely. Inconsistent results are a common consequence of using a reagent that is degrading over time. If the stock bottle is stored improperly, its purity will decrease with each use as more of it oxidizes or hydrolyzes. This means an experiment conducted today may have a different effective concentration of the active reagent than one conducted next week, leading to poor reproducibility.

Solution: First, review your storage protocol against the recommendations in this guide. If you identify a discrepancy, discard the suspect reagent. Implement a strict aliquoting protocol (Protocol 4.1 ) for the new batch to ensure each experiment starts with material of the same high quality. Always date the day a bottle is first opened.[11]

Section 4: Protocols & Workflows

Workflow 4.1: New Reagent Receiving and Storage

This diagram outlines the decision-making process upon receiving a new shipment of this compound.

G Workflow for Receiving and Storing this compound A Receive Shipment B Inspect Container for Damage A->B C Is Seal Intact? B->C D Quarantine & Contact Supplier C->D No E Verify Compound Name & CAS Number on Label C->E Yes F For Long-Term Storage? E->F G Store in Designated 2-8°C Location Away from Incompatibles F->G No (Short-term use) H Perform Aliquoting Protocol (See 4.1) Under Inert Atmosphere F->H Yes I Store Bulk & Aliquots in 2-8°C Location H->I

Caption: Decision workflow for proper intake and storage of a new reagent.

Protocol 4.1: Recommended Aliquoting Procedure for Long-Term Storage

Objective: To divide a bulk quantity of this compound into smaller, sealed vials to preserve the integrity of the main stock.

Materials:

  • Primary container of this compound.

  • Appropriately sized amber glass vials with PTFE-lined screw caps.

  • Spatulas and weighing paper.

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing.

  • Permanent marker and labels.

  • Personal Protective Equipment (PPE): Gloves, safety goggles, lab coat.[8]

Procedure:

  • Preparation: Before opening the primary container, label all vials with the compound name, CAS number, date of aliquoting, and your initials.

  • Controlled Environment: If possible, perform this procedure in a glove box or a fume hood with low airflow to minimize atmospheric exposure.[8]

  • Dispensing: Briefly open the primary container. Using a clean, dry spatula, quickly weigh and dispense the desired amount of the compound into each pre-labeled vial. Minimize the time the primary container is open.

  • Inert Gas Purge: Take each opened aliquot vial and gently flush the headspace with a slow stream of nitrogen or argon for 10-15 seconds. This displaces the oxygen-containing air.

  • Sealing: Immediately and tightly seal the vial with its cap. For extra protection, you may wrap the cap-vial interface with parafilm.

  • Secure Primary Container: Before storing the primary container, flush its headspace with inert gas as well, then seal it tightly.

  • Storage: Place all aliquots and the primary container in a designated, clearly labeled secondary container within a 2-8°C refrigerator.[3]

  • Documentation: Update your chemical inventory system to reflect the new aliquots and their storage location.[7]

References

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025). B&M Scientific.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Scispot.
  • Best Practices for Storing Lab Reagents and Chemicals: Ensuring Safety and Efficiency. (n.d.). LinkedIn.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager.
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024). ChemBK.
  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.).
  • 4 - • SAFETY D
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • SAFETY DATA SHEET for Methyl 3-amino-4-methylbenzo
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • SAFETY DATA SHEET for Methyl benzo
  • SAFETY DATA SHEET for Methyl 3-chloro-4-methylbenzo

Sources

Technical Support Center: A Researcher's Guide to Managing Impurities in Isopropyl 3-amino-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Isopropyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable troubleshooting strategies to help you manage impurities and optimize your synthetic outcomes.

Overview of this compound Synthesis

The most common and direct route for synthesizing this compound is through the Fischer esterification of 3-amino-4-methylbenzoic acid with isopropanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄).[1] This reaction, while straightforward in principle, is an equilibrium-driven process, and several factors can influence its efficiency and the purity of the final product.[2][3][4][5]

The presence of the amino group on the benzoic acid ring introduces specific challenges that must be carefully managed to prevent the formation of impurities and ensure a high yield of the desired ester.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of isopropanol recommended for this reaction?

A1: The Fischer esterification is a reversible reaction.[2][4] By using a large excess of one of the reactants, in this case, isopropanol, the equilibrium is shifted towards the formation of the product, this compound, in accordance with Le Châtelier's principle.[8] Often, isopropanol can also serve as the reaction solvent.[7]

Q2: What is the role of the strong acid catalyst, and why is a stoichiometric amount often necessary?

A2: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the 3-amino-4-methylbenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol.[6][7][9] However, the basic amino group on the aromatic ring can be protonated by the acid, forming an unreactive ammonium salt.[7] This consumption of the acid catalyst means that a stoichiometric amount, rather than a purely catalytic amount, is often required to ensure there is sufficient acid to facilitate the esterification.[6][7]

Q3: What is the purpose of the sodium carbonate wash during the workup?

A3: The sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) wash serves to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted 3-amino-4-methylbenzoic acid.[6] This neutralization step is crucial as it renders the desired ester, which is typically insoluble in water, as a free base that can be easily separated from the aqueous layer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Product Yield 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Presence of water: Water in the reaction mixture can shift the equilibrium back towards the starting materials. 3. Insufficient acid catalyst: The amino group may have neutralized a significant portion of the catalyst.1. Increase reaction time and/or temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Refluxing for several hours is often necessary.[2] 2. Use anhydrous reagents and glassware: Ensure that the 3-amino-4-methylbenzoic acid, isopropanol, and reaction vessel are thoroughly dry. Consider using a Dean-Stark apparatus to remove water as it forms.[5] 3. Increase the amount of acid catalyst: A stoichiometric amount of sulfuric acid relative to the 3-amino-4-methylbenzoic acid may be required to overcome the basicity of the amino group.[6][7]
Product Fails to Solidify or "Oils Out" During Recrystallization 1. Presence of impurities: Even small amounts of impurities can disrupt the crystal lattice formation. 2. Inappropriate recrystallization solvent: The chosen solvent may be too good of a solvent, even at low temperatures, or the product may be too soluble.1. Perform a pre-purification wash: Before recrystallization, wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities. 2. Optimize the recrystallization solvent system: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the product in a minimum amount of the better solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, then slowly add the poorer solvent (e.g., water or hexane) until the solution becomes turbid. Allow to cool slowly.[10]
Presence of an Additional Peak in HPLC Analysis 1. Unreacted 3-amino-4-methylbenzoic acid: Characterized by a shorter retention time than the ester product in reversed-phase HPLC. 2. Di-isopropyl ether: A potential byproduct from the self-condensation of isopropanol under strong acidic conditions and heat. 3. Dimerization/Side reactions of the amino group: Although less common under these conditions, the amino group could potentially react, leading to byproducts.1. Confirm by co-injection: Spike the sample with a small amount of authentic 3-amino-4-methylbenzoic acid and observe if the peak area increases. 2. Optimize reaction conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the formation of di-isopropyl ether. 3. Characterize the impurity: If the impurity is significant, consider isolation and characterization using techniques like LC-MS or NMR to elucidate its structure.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry round-bottom flask, add 3-amino-4-methylbenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous isopropanol (e.g., 10-20 eq), which will also act as the solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) with stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Slowly neutralize the mixture by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. Be cautious as gas evolution (CO₂) will occur.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add warm water to the hot ethanol solution until a faint, persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: HPLC Analysis of Purity

A reversed-phase HPLC method can be used to assess the purity of this compound and detect any impurities.[11]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Visualizing the Process: Diagrams

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis Start 3-Amino-4-methylbenzoic Acid + Isopropanol Acid_Catalyst Add H₂SO₄ (catalyst) Start->Acid_Catalyst Reflux Heat to Reflux (4-6 hours) Acid_Catalyst->Reflux Quench Quench in Ice Water Reflux->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallize (e.g., Ethanol/Water) Filter->Recrystallize Dry Dry Product Recrystallize->Dry HPLC HPLC Purity Analysis Dry->HPLC Characterization NMR, IR, MS HPLC->Characterization Low_Yield_Troubleshooting Start Low Product Yield Check_Reaction_Time Was the reaction monitored to completion (e.g., by TLC)? Start->Check_Reaction_Time Increase_Time Increase reflux time. Check_Reaction_Time->Increase_Time No Check_Water Were anhydrous reagents and glassware used? Check_Reaction_Time->Check_Water Yes Re-evaluate Re-evaluate and optimize conditions. Increase_Time->Re-evaluate Use_Anhydrous Ensure all reagents and equipment are dry. Consider using a Dean-Stark trap. Check_Water->Use_Anhydrous No Check_Catalyst Was a stoichiometric amount of acid catalyst used? Check_Water->Check_Catalyst Yes Use_Anhydrous->Re-evaluate Increase_Catalyst Increase the amount of H₂SO₄. Check_Catalyst->Increase_Catalyst No Check_Catalyst->Re-evaluate Yes Increase_Catalyst->Re-evaluate

Caption: Decision-making process for troubleshooting low yields in the synthesis.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2022, January 14). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. [Link]

  • Google Patents. (n.d.). EP2028177B1 - Process for preparing aminobenzoate esters.
  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. [Link]

  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

  • Chegg. (2021, April 21). 1A. How can we increase the yield of a Fischer Esterification reaction (select all that apply)?. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

Technical Support Center: Isopropyl 3-amino-4-methylbenzoate Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides comprehensive first aid and emergency response protocols for accidental exposure to Isopropyl 3-amino-4-methylbenzoate. Designed for researchers, scientists, and drug development professionals, this document outlines immediate actions to be taken following inhalation, skin contact, eye contact, or ingestion. The information is presented in a practical question-and-answer format to address specific scenarios encountered in a laboratory setting. All recommendations are grounded in established safety and toxicological data to ensure the well-being of laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides rapid-access answers to common questions regarding the safe handling and emergency procedures for this compound.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: While this compound is generally considered to have low toxicity under normal laboratory use, it is crucial to be aware of potential hazards.[1] The primary concerns are irritation upon direct contact. Based on data for structurally similar compounds, it may cause skin and serious eye irritation.[2] Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3] Ingestion could be harmful.[3] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4]

Q2: I've spilled a small amount of this compound powder on my gloved hand. What is the immediate course of action?

A2:

  • Immediate Decontamination: Do not panic. Carefully remove the contaminated glove, avoiding contact with your skin.

  • Hand Washing: Immediately wash your hands thoroughly with soap and plenty of water.[4][5]

  • Dispose of Contaminated Materials: Dispose of the contaminated glove and any other materials used for cleanup in a designated chemical waste container.

  • Assess the Situation: Monitor your skin for any signs of irritation, such as redness or itching. If irritation develops, seek medical advice.[4]

Q3: What should I do if I accidentally get this compound in my eyes?

A3:

  • Immediate and Thorough Rinsing: Time is critical. Immediately proceed to the nearest emergency eyewash station.[6]

  • Flush Eyes: Rinse your eyes cautiously with water for at least 15 minutes.[4][6] It is important to hold your eyelids open to ensure water reaches all surfaces of the eye and under the eyelids.[5]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them if it is safe and easy to do so, and continue rinsing.[4][6]

  • Seek Immediate Medical Attention: After flushing, it is imperative to seek prompt medical attention from a qualified professional.[4][6][7]

Q4: I believe I may have inhaled some dust from the compound. What are the recommended first aid measures?

A4:

  • Move to Fresh Air: Immediately move from the area of exposure to a location with fresh air.[4]

  • Monitor Breathing: If you experience difficulty breathing, have someone trained administer oxygen if available. If you are not breathing, artificial respiration should be given.[4]

  • Seek Medical Advice: It is advisable to consult a doctor, especially if you feel unwell or if respiratory symptoms persist.[8][9]

Q5: What is the protocol if this compound is accidentally ingested?

A5:

  • Do NOT Induce Vomiting: Inducing vomiting can cause further complications.[3][7]

  • Rinse Mouth: Rinse your mouth thoroughly with water.[7]

  • Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.[3][7] If possible, provide the medical personnel with the Safety Data Sheet (SDS) for the compound.

Exposure Response Workflow

The following diagram illustrates the decision-making process for responding to an exposure event.

ExposureWorkflow cluster_assessment Initial Assessment cluster_actions Immediate First Aid Actions cluster_medical Medical Follow-up Start Exposure Event Occurs AssessRoute Identify Route of Exposure Start->AssessRoute SkinContact Skin Contact: - Remove contaminated clothing - Wash with soap and water AssessRoute->SkinContact Skin EyeContact Eye Contact: - Flush with water for 15 mins - Remove contact lenses AssessRoute->EyeContact Eye Inhalation Inhalation: - Move to fresh air - Monitor breathing AssessRoute->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water AssessRoute->Ingestion Ingestion Monitor Monitor for Symptoms (Irritation, etc.) SkinContact->Monitor SeekMedical Seek Immediate Medical Attention (Bring SDS) EyeContact->SeekMedical Inhalation->SeekMedical If breathing is difficult or symptoms persist Ingestion->SeekMedical Monitor->SeekMedical If symptoms persist or develop

Caption: Decision workflow for first aid response to this compound exposure.

Summary of First Aid Measures

For quick reference, the following table summarizes the immediate actions to be taken for different types of exposure.

Exposure Route Immediate First Aid Actions When to Seek Medical Attention
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and plenty of water.[4][5]If skin irritation occurs and persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4]Immediately.
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4]If the person feels unwell or if respiratory symptoms develop or persist.[8][9]
Ingestion Do NOT induce vomiting.[3][7] Rinse mouth with water.[7]Immediately.

References

  • ChemBK. (2024-04-09). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

Sources

Optimizing reaction conditions for Isopropyl 3-amino-4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Isopropyl 3-amino-4-methylbenzoate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We address common challenges, offer troubleshooting strategies, and present an optimized protocol grounded in established chemical principles. Our focus is on the Fischer-Speier esterification, a robust and widely used method for this transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the causal context for experimental choices.

Q1: What is the primary reaction mechanism for synthesizing this compound from its corresponding carboxylic acid and alcohol?

A1: The most common and direct method is the Fischer-Speier Esterification . This is a reversible, acid-catalyzed reaction where 3-amino-4-methylbenzoic acid is heated with an excess of isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the catalyst.[2][3][4] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isopropanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the ester product and regenerating the acid catalyst.[2][4]

Q2: Why is a strong acid like sulfuric acid necessary when the starting material is already an acid?

A2: While 3-amino-4-methylbenzoic acid is a carboxylic acid, it is not acidic enough to sufficiently protonate its own carbonyl group to facilitate the reaction at a practical rate. A strong mineral acid is required to act as a catalyst.[5] Furthermore, the substrate contains a basic amino group. This group will react with the strong acid catalyst, forming an ammonium salt.[3][4] Consequently, more than a catalytic amount of acid is required; at least a full equivalent is needed to neutralize the amino group, with an additional catalytic amount to drive the esterification.[4]

Q3: What is the purpose of using a large excess of isopropanol?

A3: The Fischer esterification is an equilibrium-controlled process.[5] The reaction can be represented as:

Carboxylic Acid + Alcohol ⇌ Ester + Water

According to Le Chatelier's Principle, to maximize the yield of the ester, the equilibrium must be shifted to the right.[5] Using a large excess of one of the reactants, typically the less expensive and more easily removed alcohol (isopropanol in this case), effectively drives the reaction forward, increasing the conversion of the carboxylic acid to the desired ester.[4]

Q4: How does the presence of water affect the reaction?

A4: Water is a product of the esterification reaction. Its presence in the reaction mixture will, by Le Chatelier's Principle, shift the equilibrium back towards the starting materials (hydrolysis of the ester), thereby reducing the final yield.[5][6] It is critical to use anhydrous reagents and dry glassware to minimize the initial water content.[6]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix them?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is needed to identify the root cause.

  • Cause 1: Incomplete Reaction (Equilibrium Not Reached or Unfavorable)

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If a significant amount of the starting carboxylic acid is still present even after prolonged heating, the reaction is incomplete.

    • Solution:

      • Increase Isopropanol Excess: Ensure you are using a significant molar excess of isopropanol (e.g., 10-20 equivalents or using it as the solvent).

      • Verify Catalyst Amount: As noted in the FAQs, the amino group consumes the acid catalyst. Ensure you are using at least one molar equivalent of H₂SO₄ plus a catalytic amount (e.g., 1.1-1.5 equivalents total).

      • Increase Reaction Time/Temperature: Ensure the reaction is heated to a steady reflux. Extend the reflux time and continue monitoring by TLC until the starting material spot is minimal.

      • Water Removal: For challenging esterifications, removing the water as it forms can dramatically improve yields. While complex for a lab scale, using a Dean-Stark apparatus with a co-solvent like toluene is a classic method.[5] Alternatively, adding a chemical drying agent like molecular sieves to the reaction can be effective.

  • Cause 2: Water Contamination

    • Diagnosis: This can be difficult to diagnose directly but is a frequent culprit.

    • Solution: Always use anhydrous isopropanol and ensure your 3-amino-4-methylbenzoic acid is thoroughly dried before use.[6] All glassware should be oven- or flame-dried immediately before setting up the reaction.

  • Cause 3: Losses During Workup

    • Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, the issue likely lies in the purification steps.

    • Solution: The workup for aminobenzoates is critical. After the reaction, the mixture contains the ester, unreacted acid, excess isopropanol, and the H₂SO₄ catalyst. The ester and the unreacted acid are both protonated.

      • Careful Neutralization: Cool the reaction mixture and pour it into a beaker of ice water.[6] Slowly and carefully add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Add the base portion-wise with stirring until all effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[7] This step is crucial: it deprotonates the product ester's ammonium salt to make it soluble in the organic phase and converts the unreacted carboxylic acid into its water-soluble sodium salt, facilitating separation.

      • Efficient Extraction: Extract the neutralized aqueous mixture multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.[9]

      • Back-Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to help remove dissolved water and any remaining inorganic salts.[9]

Q2: My final product is a dark, impure oil that is difficult to purify. What are the potential side reactions and purification strategies?

A2: The formation of colored impurities often points to side reactions or degradation.

  • Potential Side Reactions:

    • Sulfonation: At excessively high temperatures, concentrated sulfuric acid can sulfonate the aromatic ring.[3]

    • Oxidation: The amino group can be susceptible to oxidation, leading to colored byproducts, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Polymerization: While less common for amino acids under these conditions, some self-condensation to form amides could occur, leading to polymeric material.[3]

  • Purification Strategies:

    • Recrystallization: This is the preferred method for purifying solid products. Finding the right solvent system is key. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then either cool it or add a "non-solvent" in which it is insoluble (e.g., water, hexane) dropwise until turbidity persists, then cool slowly. For an analog, ethyl 4-amino-3-methylbenzoate, recrystallization from absolute ethanol is reported.[9]

    • Column Chromatography: If recrystallization fails or the product remains an oil, purification by silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexane is a good starting point for elution, with the polarity adjusted based on TLC analysis.

    • Activated Carbon (Charcoal) Treatment: If the product is only slightly colored, dissolving the crude material in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through Celite can remove colored impurities before recrystallization.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices derived from established methodologies for Fischer esterification.[4][6][7][8]

Reagents & Equipment:

  • 3-amino-4-methylbenzoic acid

  • Anhydrous Isopropanol (IPA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-methylbenzoic acid (1.0 eq).

    • Add a large excess of anhydrous isopropanol (e.g., 15-20 eq). Using isopropanol as the solvent is also a viable strategy.

    • Stir the mixture to form a suspension. Place the flask in an ice-water bath to cool.

    • Slowly and dropwise, add concentrated sulfuric acid (1.2 eq) to the stirring suspension. The addition is exothermic and will cause the solids to dissolve as the ammonium salt forms.

    • Attach a reflux condenser (with drying tube) and remove the ice bath.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting acid spot has disappeared or is very faint.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing a significant amount of crushed ice with stirring.

    • Carefully neutralize the acidic solution by adding saturated NaHCO₃ solution in small portions. Stir well after each addition and continue until CO₂ evolution ceases and the aqueous solution is basic (pH ≈ 8-9, check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the initial reaction volume).

    • Combine the organic layers. Wash the combined organic phase with water, followed by saturated brine.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • If the crude product is a solid, purify it by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).

    • If the product is an oil or highly impure, purify by column chromatography on silica gel.

Section 4: Data Presentation & Visualization

Table 1: Key Reaction Parameters for Optimization

ParameterRecommended RangeRationale
Molar Ratio (IPA:Acid) 10:1 to 20:1 (or as solvent)Shifts equilibrium towards product formation (Le Chatelier's Principle).[4][5]
Catalyst Loading (H₂SO₄) 1.1 - 1.5 molar equivalentsStoichiometric amount needed to protonate the basic amino group, plus a catalytic amount for the esterification.[4]
Temperature Reflux temperature of IPA (~82 °C)Provides sufficient activation energy without excessive side reactions.
Reaction Time 4 - 12 hoursReaction is slow; time should be determined by monitoring (e.g., TLC) for completion.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing low product yields.

Troubleshooting_Yield Start Low Isolated Yield Check_TLC Analyze final reaction mixture by TLC. Is starting material present? Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Workup_Loss Problem: Workup / Purification Loss Check_TLC->Workup_Loss No Check_Catalyst Increase H₂SO₄ to >1.1 eq. Incomplete_Rxn->Check_Catalyst Check_H2O Use anhydrous reagents and dry glassware. Incomplete_Rxn->Check_H2O Check_Time_Temp Increase reflux time and ensure consistent temperature. Incomplete_Rxn->Check_Time_Temp Check_Neutralization Ensure pH > 8 during workup before extraction. Workup_Loss->Check_Neutralization Check_Extraction Perform multiple extractions (3x) with appropriate solvent. Workup_Loss->Check_Extraction Check_Purification Optimize recrystallization solvent or use column chromatography. Workup_Loss->Check_Purification

Caption: A decision tree for troubleshooting low yields in esterification.

References

  • WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents. Google Patents.
  • 3: Esterification (Experiment) - Chemistry LibreTexts . (2021). Chemistry LibreTexts. Available from: [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . (2024). Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab . Truman State University. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate . (2022). ResearchGate. Available from: [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - ChemBK . ChemBK. Available from: [Link]

  • esterification of benzoic acid to methyl benzoate . University of Calgary. Available from: [Link]

  • Fischer Esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

  • (PDF) Isopropyl 4-aminobenzoate - ResearchGate . (2022). ResearchGate. Available from: [Link]

  • This compound - SIELC Technologies . (2018). SIELC Technologies. Available from: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate . ResearchGate. Available from: [Link]

Sources

Personal protective equipment for handling Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe handling of Isopropyl 3-amino-4-methylbenzoate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are conducted with the highest degree of safety and scientific integrity.

I. Understanding the Risks: A Proactive Approach to Safety

This compound is an aromatic amine and an ester used as a pharmaceutical intermediate and in organic synthesis research.[1] While specific toxicity data for this compound is limited, its chemical structure suggests that precautions similar to those for other aromatic amines, such as aniline, should be taken. Aromatic amines as a class can be hazardous, with potential routes of exposure including inhalation, skin absorption, and eye contact.[2] Therefore, a robust personal protective equipment (PPE) plan is not just a recommendation—it is a critical component of your experimental design.

II. Troubleshooting Your PPE Strategy

Effectively protecting yourself from chemical exposure requires more than just wearing a lab coat. This section addresses potential issues you might encounter when selecting and using PPE for handling this compound.

Question: I'm only working with a small amount of this compound. Do I still need to wear full PPE?

Answer: Yes. The risk of exposure is not always proportional to the quantity of the substance being handled. Even small amounts can pose a hazard, especially if they are aerosolized or come into direct contact with your skin or eyes. For any quantity of this compound, the minimum recommended PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves are essential.

  • Body Protection: A lab coat should always be worn.

For a more detailed breakdown of PPE recommendations based on the scale of your work, refer to the summary table in Section IV.

Question: I've noticed a faint chemical odor while working. Is my respiratory protection adequate?

Answer: If you can smell the chemical, your respiratory protection may not be sufficient, or you may have a leak in your containment system (e.g., fume hood). Do not ignore this. Immediately take the following steps:

  • Vacate the Area: Safely stop your work and move to an area with fresh air.

  • Assess the Situation: Determine the potential source of the odor. Check your fume hood sash height and airflow.

  • Upgrade Your Respiratory Protection: If you are using a standard surgical mask, it is not providing protection from chemical vapors. You should be using an air-purifying respirator with organic vapor cartridges. If you are already using a respirator, check the fit and ensure the cartridges have not expired.

  • Seek Expert Advice: Consult with your institution's Environmental Health and Safety (EHS) department for a quantitative assessment of your exposure and recommendations for appropriate respiratory protection.

Question: My gloves tore while I was handling the compound. What should I do?

Answer: A glove breach is a direct exposure event and must be addressed immediately.

  • Stop Your Work: Safely secure your experiment.

  • Remove the Gloves: Carefully remove the torn glove, avoiding contact with the contaminated exterior.

  • Wash Your Hands: Immediately wash the affected area with soap and water for at least 15 minutes.[2][3]

  • Seek Medical Attention: Even if you do not feel immediate irritation, it is crucial to seek medical advice. Inform the medical personnel about the chemical you were handling.

  • Report the Incident: Report the exposure to your supervisor and EHS department.

To prevent glove breaches, consider double-gloving, especially when handling larger quantities or for prolonged periods.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and use of PPE for this compound.

Q1: What type of gloves should I use?

A1: For handling aromatic amines, nitrile gloves are a common and effective choice. However, it is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times for similar chemicals. For prolonged or high-exposure work, consider wearing thicker, chemical-resistant gloves such as butyl rubber or Viton®. Always inspect your gloves for any signs of degradation or puncture before use.

Q2: When is a respirator necessary?

A2: A respirator is necessary when there is a risk of inhaling airborne particles or vapors of this compound. This includes:

  • When working with the solid compound outside of a certified chemical fume hood.

  • When heating the compound, which can increase its vapor pressure.[1]

  • During any procedure that could generate aerosols.

A half-mask or full-facepiece air-purifying respirator with organic vapor cartridges is recommended in these situations.[4]

Q3: What is the difference between a lab coat and chemical-resistant coveralls?

A3: A standard lab coat provides a basic barrier against minor splashes and spills. However, for larger-scale operations or situations with a higher risk of significant splashing, chemical-resistant coveralls are recommended. These provide more comprehensive body protection and are often made of materials specifically designed to resist chemical penetration.

Q4: How do I properly don and doff my PPE?

A4: The order of donning and doffing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Lab coat or coveralls

    • Respirator (if needed)

    • Eye protection

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing (Taking Off):

    • Gloves

    • Lab coat or coveralls (turn inside out as you remove it)

    • Eye protection

    • Respirator (if used)

    • Wash your hands thoroughly.

Q5: Where can I find more information on chemical safety and PPE?

A5: The following resources are authoritative sources for chemical safety information:

  • The NIOSH Pocket Guide to Chemical Hazards[5]

  • The Occupational Safety and Health Administration (OSHA) website

  • The Safety Data Sheet (SDS) for any chemical you are working with.

IV. At-a-Glance PPE Recommendations

Experimental ScaleEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale (<1g) in a Fume Hood Chemical Splash GogglesNitrile GlovesLab CoatNot typically required if work is performed in a certified fume hood.
Medium-Scale (1-10g) or Heating Chemical Splash GogglesDouble-gloving with Nitrile or Neoprene GlovesLab CoatHalf-mask respirator with organic vapor cartridges recommended.
Large-Scale (>10g) or High-Risk Operations Full-face Shield over Chemical Splash GogglesChemical-resistant gloves (e.g., Butyl rubber, Viton®)Chemical-resistant CoverallsFull-facepiece respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR).

V. PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE for handling this compound.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_levels PPE Levels Start Start: Handling this compound AssessQuantity Assess Quantity and Scale of Work Start->AssessQuantity AssessProcedure Assess Experimental Procedure (e.g., heating, potential for aerosolization) AssessQuantity->AssessProcedure SelectEye Select Eye Protection AssessProcedure->SelectEye SelectGloves Select Hand Protection AssessProcedure->SelectGloves SelectBody Select Body Protection AssessProcedure->SelectBody SelectRespiratory Select Respiratory Protection AssessProcedure->SelectRespiratory Goggles Chemical Splash Goggles SelectEye->Goggles Small/Medium Scale FaceShield Full-face Shield over Goggles SelectEye->FaceShield Large Scale Nitrile Nitrile Gloves SelectGloves->Nitrile Small Scale DoubleGlove Double-gloving (Nitrile/Neoprene) SelectGloves->DoubleGlove Medium Scale ChemGloves Chemical-resistant Gloves (e.g., Butyl, Viton®) SelectGloves->ChemGloves Large Scale LabCoat Lab Coat SelectBody->LabCoat Small/Medium Scale Coveralls Chemical-resistant Coveralls SelectBody->Coveralls Large Scale NoRespirator None Required (in fume hood) SelectRespiratory->NoRespirator Small Scale in Fume Hood HalfMask Half-mask Respirator (Organic Vapor Cartridges) SelectRespiratory->HalfMask Medium Scale or Heating FullFacePAPR Full-face Respirator or PAPR SelectRespiratory->FullFacePAPR Large Scale or High Risk

Caption: PPE Selection Workflow for this compound.

VI. References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). Handling of Aniline. Retrieved from [Link]

  • EHSLeaders. (2017). NIOSH Recommends Exposure Limits, Controls for Flavoring Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

Technical Support Center: Fire-Fighting Measures for Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Isopropyl 3-amino-4-methylbenzoate. This document provides essential guidance for researchers, scientists, and drug development professionals on how to respond effectively to fire-related incidents involving this compound. As a pharmaceutical intermediate and research reagent, understanding its specific fire hazards and the appropriate extinguishing measures is critical for maintaining a safe laboratory environment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary fire hazards associated with this compound?

A: this compound is a white crystalline solid or powder.[1] While not classified as a highly flammable substance, it is a combustible material . The primary hazard stems from its ability to ignite and burn when exposed to a significant heat source.

The key parameter to understand is its flash point , which is 169.5°C (337.1°F) .[1][2] The flash point is the lowest temperature at which a substance can vaporize to form an ignitable mixture in air. A flash point this high means it does not ignite easily at ambient temperatures, distinguishing it from highly flammable liquids that have flash points below room temperature.[3] However, if involved in a pre-existing fire or heated to this temperature, it will contribute fuel to the fire.

Furthermore, upon combustion, this compound is expected to decompose and release hazardous gases, including Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .[4] Inhalation of these fumes is a significant health risk, necessitating proper respiratory protection for anyone fighting the fire.[4][5]

Q2: Which type of fire extinguisher is appropriate for a fire involving this compound, and why?

A: For a fire involving an organic solid or liquid like this compound, a multi-purpose approach is best. The goal is to interrupt the "fire triangle"—the combination of fuel, oxygen, and heat.[6] The following extinguishers are recommended:

  • Dry Chemical (ABC or BC Type): This is often the most effective and versatile choice for chemical fires.[7][8]

    • Mechanism: These extinguishers release a fine powder (such as monoammonium phosphate or sodium bicarbonate) that smothers the fire by forming a barrier between the fuel and the oxygen in the air.[7][9] It also interrupts the chemical reaction of the fire.

    • Causality: Its rapid knockdown capability is crucial for preventing a fire from spreading to other chemicals. However, be aware that the powder residue can damage sensitive electronic equipment and requires thorough cleanup.[10]

  • Carbon Dioxide (CO2): An excellent choice, especially when sensitive equipment is nearby.

    • Mechanism: A CO2 extinguisher expels carbon dioxide gas at a high velocity, which displaces the oxygen surrounding the fire.[10] It also has a significant cooling effect as the gas expands.[9]

    • Causality: The primary advantage is that it leaves no residue, preventing contamination of your experiment or damage to instruments.[10] Its main limitation is a shorter range, requiring the user to be closer to the fire, and it can be less effective in drafty areas where the gas disperses quickly.

  • Alcohol-Resistant Foam: Suitable for fires involving organic liquids and solids.

    • Mechanism: Foam extinguishers work by forming a blanket over the fuel source, which both cools the material and prevents flammable vapors from reaching the air, thereby smothering the fire.[7][8]

    • Causality: This is particularly effective at preventing re-ignition of a liquid that has been extinguished but remains hot.

Q3: A small, contained fire has started in a beaker with this compound. Should I use an extinguisher immediately?

A: Not necessarily. For a very small and contained fire, such as one inside a beaker, the first and safest response can be to deprive it of oxygen .[6] If it is safe to do so, you can place a large, heat-resistant object like a watch glass or a larger beaker over the opening of the container to smother the flames.[6]

You should only attempt this if the fire is genuinely small and you can perform the action without risk of being burned. If the fire is outside the container or shows any sign of spreading, do not hesitate to use a fire extinguisher.[11] Your personal safety is the priority.

Q4: Are there any extinguishing agents I should AVOID using?

A: Yes. While water spray is listed as a potential extinguishing agent, a strong, direct jet of water should be avoided.

  • Causality: this compound has low solubility in water.[1] If the material melts and becomes a liquid fire, a solid stream of water can splash the burning material, spreading the fire to a larger area. Water is also ineffective on fires involving energized electrical equipment that may be nearby.[9] A fine water spray or fog may be used by trained firefighters for its cooling effect, but a dry chemical or CO2 extinguisher is a much safer and more effective choice for laboratory personnel.

Q5: When should I evacuate instead of trying to fight the fire?

A: The decision to fight a fire or evacuate must be made instantly and with a clear understanding of the risks. You should ALWAYS prioritize personal safety and evacuate immediately if:

  • The fire is large (e.g., bigger than a small wastebasket), spreading rapidly, or blocking your primary escape route.[11][12]

  • The room is filling with smoke, making it difficult to see or breathe.[12]

  • You have emptied a fire extinguisher on the fire, but it has not been extinguished.

  • You are not trained in the proper use of a fire extinguisher.[13]

In any of these situations, follow the R.A.C.E. protocol:

  • R escue anyone in immediate danger, if it is safe to do so.[13]

  • A larm by activating the nearest fire alarm pull station and calling emergency services.[13]

  • C onfine the fire by closing doors as you leave the area.[13]

  • E vacuate the building via the nearest safe exit.[12][14]

Fire Safety Data Summary

PropertyValue
Chemical Formula C₁₁H₁₅NO₂[1]
Appearance White crystalline solid or powder[1]
Flash Point 169.5°C (337.1°F)[1][2]
Boiling Point 317.3°C (Predicted)[1]
Suitable Extinguishing Agents Dry chemical, Carbon Dioxide (CO₂), Alcohol-resistant foam, Water spray[4][5][15]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[4]

Protocol: Responding to a Small Benchtop Fire

This protocol outlines the steps for using a fire extinguisher on a small, manageable fire involving this compound. This should only be performed by trained personnel. [13]

Prerequisites:

  • You have been trained in fire extinguisher use.

  • The fire is small and contained.

  • You have a clear and unobstructed path to an exit.[13]

Steps:

  • Alert Personnel: Immediately alert all other personnel in the laboratory of the fire.[14]

  • Activate Alarm (If Warranted): If there is any doubt about your ability to extinguish the fire, activate the building's fire alarm before attempting to fight it.[14]

  • Select Extinguisher: Choose the nearest appropriate fire extinguisher (ABC Dry Chemical or CO₂).

  • Execute the P.A.S.S. Technique: Stand a safe distance from the fire and follow the P.A.S.S. method.[6][13]

    • P ull the pin on the extinguisher.

    • A im the nozzle at the base of the fire, not the flames.

    • S queeze the handle slowly and evenly to discharge the agent.

    • S weep the nozzle from side to side, covering the base of the fire.

  • Assess and Retreat: After the fire appears to be out, watch carefully for re-ignition.[11] Back away from the fire area; do not turn your back on it.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety department, even if the fire was successfully extinguished.[14]

  • Replace: Ensure the used fire extinguisher is replaced immediately.[11]

Fire Response Decision-Making Process

FireResponse start Fire Detected Involving This compound q_size Is the fire small, contained, and not spreading? start->q_size q_safety Are you trained? Is there a clear exit path? q_size->q_safety Yes act_evacuate Execute R.A.C.E. Protocol: RESCUE, ALARM, CONFINE, EVACUATE q_size->act_evacuate No act_smother Attempt to smother (e.g., with watch glass) if safe and contained q_safety->act_smother Alternative for beaker fire act_extinguish Use appropriate extinguisher (CO2 or Dry Chemical) using P.A.S.S. technique q_safety->act_extinguish Yes q_safety->act_evacuate No outcome_success Fire Extinguished act_smother->outcome_success act_extinguish->outcome_success outcome_call911 Call Emergency Services act_evacuate->outcome_call911 outcome_report Report Incident to Supervisor & EHS outcome_success->outcome_report

Caption: Decision flowchart for responding to a laboratory fire.

References

  • Fire Safety . (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester . (2024, April 9). ChemBK. Retrieved from [Link]

  • Roy, K. (2019, February 27). Preventing Science Laboratory Fires . NSTA. Retrieved from [Link]

  • Laboratory Emergencies: Guidelines You Should Follow . (2020, May 13). USA Lab. Retrieved from [Link]

  • Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 . (2022, June 3). American Chemical Society [YouTube Channel]. Retrieved from [Link]

  • Fire Safety in the Lab: Be Ready When Seconds Count . (2025, May 13). Cintas. Retrieved from [Link]

  • Flammable Liquids and Solids . (2016, October 24). The Sarpong Group, UC Berkeley. Retrieved from [Link]

  • This compound . (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • This compound . (n.d.). Zhejiang Dinglong Technology Co., Ltd. Retrieved from [Link]

  • Extinguishing agents . (n.d.). FSH DIRECT. Retrieved from [Link]

  • Extinguishing Agents . (n.d.). EMME Antincendio. Retrieved from [Link]

  • Fire Extinguishing Agents . (n.d.). University of Washington Facilities. Retrieved from [Link]

  • What Extinguishing Agents are used in a Fire Extinguisher? . (n.d.). Fire Pro Las Vegas. Retrieved from [Link]

  • Lohtragon® Fire Extinguishing Agents . (n.d.). Dr. Paul Lohmann GmbH & Co. KGaA. Retrieved from [Link]

Sources

Disposal guidelines for Isopropyl 3-amino-4-methylbenzoate waste

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl 3-amino-4-methylbenzoate

A Guide to Safe Waste Disposal for Research Professionals

As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a comprehensive understanding of the principles behind the safe handling and disposal of this compound waste. This guide is structured to anticipate the questions and challenges you may encounter in a laboratory setting, ensuring that your experimental work is complemented by the highest standards of safety and regulatory compliance. The protocols herein are designed to be self-validating, grounded in established chemical principles and authoritative regulations.

Frequently Asked Questions (FAQs)

How should I classify waste containing this compound?

Waste classification is the critical first step in the disposal process. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]

  • Initial Assessment: this compound is not typically found on specific RCRA lists (P-series or U-series). However, laboratory chemicals and their byproducts often fall under hazardous waste regulations due to their potential characteristics or because they are mixed with listed solvents.[2][3]

  • Expert Recommendation: Given its nature as an organic aromatic amine, it is best practice to handle all waste containing this compound as hazardous chemical waste .[4] This approach ensures compliance with the cradle-to-grave responsibility that waste generators have for their chemical waste.[1][5] All waste containers must be clearly labeled with the full chemical name and associated hazards.[6][7]

What are the immediate safety precautions when handling waste of this compound?

While this compound is noted to have relatively low toxicity under normal use, it is still an organic chemical that requires careful handling to avoid exposure.[8] Analogous aminobenzoate compounds are known to cause skin and eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any potential vapors or dust.[8]

  • Segregation: Crucially, keep this waste segregated from incompatible materials. As an amine, it can react with strong oxidizing agents and strong acids.[4] Mixing incompatible waste streams is a common cause of laboratory accidents.[7]

Can I dispose of small amounts of this compound down the drain?

No. Disposing of organic compounds down the sanitary sewer is broadly prohibited by environmental regulations. Aminobenzoates can be harmful to aquatic life, and wastewater treatment plants are often not equipped to degrade such specific chemical structures.[10][11] All waste, regardless of quantity, must be collected for proper disposal.

My this compound is in a solvent. How does that change disposal?

The solvent dictates the primary hazard and disposal route.

  • Halogenated vs. Non-Halogenated Solvents: Waste streams must be segregated. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it must go into a designated halogenated waste container. If it's in a non-halogenated solvent (e.g., ethanol, ethyl acetate), it goes into a non-halogenated container.

  • Labeling: The waste container label must list all components, including the solvent and an estimated concentration of the this compound.[12] This is a strict requirement from the U.S. Environmental Protection Agency (EPA) and is essential for the final treatment facility.[13]

How do I dispose of contaminated labware (e.g., gloves, pipette tips, glassware)?

Contaminated solid waste must also be treated as hazardous waste.

  • Solid Waste: Gloves, weigh boats, and pipette tips with residual contamination should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.[14] Never use biohazard bags for chemical waste.[14]

  • Glassware: For glassware that will be reused, perform a triple rinse. The first rinse should be with a suitable solvent (one that readily dissolves the compound) and collected as hazardous liquid waste.[12] Subsequent rinses with water and detergent can then be performed. For disposable glassware, it should be triple-rinsed as described, then disposed of in a designated glass disposal box.[14]

Troubleshooting Guide

Problem / Scenario Explanation & Solution
A small amount of solid this compound has spilled inside the chemical fume hood. Causality: Spills happen, but containment is key. The primary risk is the generation of airborne dust. Solution: 1. Do NOT use water initially as it may spread the contamination. 2. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the surface with a suitable solvent and collect the cleaning materials as hazardous waste.
I have an old, unlabeled container that I suspect contains this compound. Causality: Unlabeled containers are a significant safety hazard and a compliance violation under OSHA's Laboratory Standard.[15][16] Solution: 1. Treat the unknown material as hazardous. 2. If possible, use laboratory records or process knowledge to identify the contents. 3. If the contents cannot be identified, label the container as "Unknown Hazardous Waste" with the date and any suspected components. 4. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on characterization and disposal.
The hazardous waste container for my this compound waste is full. Causality: Proper waste management requires timely disposal to avoid exceeding accumulation limits set by the EPA.[2] Solution: 1. Ensure the container is tightly sealed and the label is complete and accurate. 2. Store the container in a designated satellite accumulation area. 3. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. Do not overfill containers; stop at about 80-90% capacity to allow for expansion.[12]

Disposal Workflow & Protocols

The following diagram outlines the decision-making process for managing this compound waste.

G cluster_type Identify Waste Type cluster_liquid Liquid Waste Management cluster_solid Solid Waste Management cluster_final Final Disposal start Waste Generated (this compound) liquid Liquid Waste (Solutions, Spills, Rinsate) start->liquid solid Solid Waste (Contaminated PPE, Labware) start->solid pure Unused/Expired Pure Compound start->pure segregate_solvent Segregate by Solvent (Halogenated vs. Non-Halogenated) liquid->segregate_solvent sharps Sharps (Needles, Glass) solid->sharps non_sharps Non-Sharps (Gloves, Paper) solid->non_sharps collect_liquid Collect in Labeled, Compatible Waste Container pure->collect_liquid Treat as concentrated liquid or consult EHS segregate_solvent->collect_liquid ehs_pickup Arrange Pickup by EHS / Licensed Contractor collect_liquid->ehs_pickup sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container solid_container Collect in Labeled Bag or Pail non_sharps->solid_container sharps_container->ehs_pickup solid_container->ehs_pickup

Sources

Technical Support Center: Isopropyl 3-Amino-4-Methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isopropyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route chosen. Let's break down the possibilities for the two most common pathways.

Route 1: Fischer Esterification of 3-Amino-4-methylbenzoic Acid

The direct esterification of 3-amino-4-methylbenzoic acid with isopropanol is an equilibrium-driven reaction.[1][2] Low yields are often due to an unfavorable equilibrium position or procedural losses.

  • Incomplete Reaction: Fischer esterification is a reversible process.[3] To drive the reaction towards the product, it's crucial to remove water as it forms or use a large excess of one of the reactants (typically the alcohol).

  • Sub-optimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow reaction rate. Conversely, excessive acid can lead to side reactions and complicate the workup.

  • Protonation of the Amino Group: The amino group on the benzoic acid is basic and will be protonated by the strong acid catalyst. This can decrease the nucleophilicity of the starting material and potentially hinder the reaction.[4]

  • Purification Losses: The product, this compound, has some water solubility. Significant amounts can be lost during the aqueous workup if extractions are not performed thoroughly.

Route 2: Reduction of Isopropyl 3-nitro-4-methylbenzoate

This two-step route involves the initial synthesis of the nitro-ester followed by reduction. Yield issues can arise in either step.

  • Inefficient Nitration: The nitration of the parent ester must be carefully controlled. Poor temperature control can lead to the formation of dinitrated byproducts or other isomers, reducing the yield of the desired 3-nitro compound.[5]

  • Incomplete Reduction: The reduction of the nitro group to an amine can be sluggish if the catalyst is not active enough or if the reaction conditions are not optimal. For example, when using metal-based reductions (e.g., Fe, Sn, Zn), the metal surface can become deactivated.[6]

  • Product Degradation during Workup: Aromatic amines are susceptible to oxidation, especially at elevated temperatures or in the presence of residual oxidizing agents. The workup conditions, particularly the pH, must be carefully controlled to ensure the product is in its free-base form for extraction.[6]

  • Complex Workup and Purification: The removal of metal salts from reductions using reagents like tin or iron can be challenging, often requiring filtration of fine precipitates, which can lead to mechanical losses of the product.

Q2: I'm observing a dark coloration in my reaction mixture. Should I be concerned?

A dark reaction mixture, particularly in the case of aromatic amines, is often an indication of oxidation.

  • Cause: Aromatic amines, including your target compound, can be sensitive to air oxidation, which often leads to the formation of colored impurities. This is more prevalent at higher temperatures and in neutral or basic conditions.

  • Solution:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Using solvents that have been degassed can also help reduce the level of dissolved oxygen.

    • Controlled Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.

    • Antioxidants: In some cases, a small amount of an antioxidant like sodium sulfite or sodium dithionite can be added during the workup to prevent oxidation.

If the coloration is observed during the nitration step (Route 2), it could indicate side reactions due to poor temperature control. Maintaining the temperature within the specified range is critical to prevent the formation of undesired, colored byproducts.[5]

Q3: What are the common impurities I should look for, and how can I remove them?

The nature of the impurities will depend on the synthetic route.

Synthetic Route Common Impurities Identification (Technique) Removal Method
Fischer Esterification Unreacted 3-amino-4-methylbenzoic acidTLC, LC-MSAcid-base extraction. The starting material is acidic and can be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution).[7]
IsopropanolNMR, GC-MSEvaporation under reduced pressure.
Side products from overheating (e.g., decarboxylation)LC-MS, GC-MSColumn chromatography or recrystallization.
Reduction of Nitro-ester Unreacted Isopropyl 3-nitro-4-methylbenzoateTLC, LC-MSColumn chromatography. The nitro compound is typically less polar than the corresponding amine.
Partially reduced intermediates (e.g., nitroso, hydroxylamine)LC-MSEnsure complete reduction by extending the reaction time or adding more reducing agent. These impurities can often be removed by column chromatography.
Metal contaminants (from Fe, Sn, Zn reduction)ICP-MSThorough filtration and washing. In some cases, chelation with an agent like EDTA during the workup can help.

A general purification strategy for this compound is distillation under reduced pressure or recrystallization from a suitable solvent system.[8][9]

Q4: My esterification reaction seems to stall. How can I drive it to completion?

Driving a Fischer esterification to completion is a common challenge due to its equilibrium nature.

  • Water Removal: The most effective way to shift the equilibrium to the product side is to remove water as it is formed. This can be achieved using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

  • Excess Alcohol: Using a large excess of isopropanol can also shift the equilibrium towards the product. Since isopropanol is relatively volatile, it can often be easily removed after the reaction.[10]

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can be less oxidizing and easier to handle.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-limited:

    • Reaction with an Acid Chloride: Convert the 3-amino-4-methylbenzoic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react rapidly and irreversibly with isopropanol.[11][12] Care must be taken to protect the amino group or use conditions that do not favor its reaction.

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). This is a very mild and efficient method, often used for sensitive substrates.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for a high-purity product?

Both the Fischer esterification and the reduction of a nitro-ester are viable routes.

  • Fischer Esterification: This is a more direct, one-step process. It is often preferred for its atom economy and avoidance of harsh nitrating and reducing agents. However, it can be challenging to drive to completion.

  • Reduction of Nitro-ester: This two-step route often provides a cleaner product with a more straightforward purification, as the starting materials for each step are chemically distinct from the products. The reduction of a nitro group is typically a high-yielding transformation. For high purity, catalytic hydrogenation (e.g., H₂ over Pd/C) is an excellent choice as it usually results in a very clean reaction with minimal side products.

The "best" route depends on the scale of the synthesis, the available equipment, and the desired purity profile.

How critical are the reaction parameters (temperature, time, stoichiometry)?

Reaction parameters are highly critical for both yield and purity.

Parameter Fischer Esterification Reduction of Nitro-ester
Temperature Typically reflux temperature to ensure a reasonable reaction rate. Overheating can lead to side reactions.Nitration: Must be kept low (e.g., 0-10 °C) to prevent over-nitration and side reactions.[5] Reduction: Varies with the reducing agent. Catalytic hydrogenation is often done at room temperature, while metal/acid reductions may require heating.[6]
Time Can range from a few hours to overnight. Monitor by TLC or LC-MS to determine completion.Nitration: Usually a few hours. Reduction: Can vary from a few hours to overnight. Monitor by TLC to ensure all starting material is consumed.
Stoichiometry Use of excess alcohol is common to drive the equilibrium. The catalyst is used in sub-stoichiometric amounts (typically 5-10 mol%).Nitration: A slight excess of nitric acid is used. Reduction: The stoichiometry of the reducing agent is critical and depends on the specific reagent used.
What are the key safety considerations for this synthesis?
  • Fischer Esterification:

    • Concentrated acids (H₂SO₄) are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Work in a well-ventilated fume hood.

  • Reduction of Nitro-ester:

    • Nitration: The combination of concentrated nitric and sulfuric acids is a powerful and hazardous nitrating mixture. It is highly corrosive and a strong oxidizing agent. Reactions should be conducted behind a blast shield, and the temperature must be strictly controlled to prevent runaway reactions.[13]

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.

    • Metal/Acid Reductions: These reactions often produce flammable hydrogen gas. Ensure adequate ventilation.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Experimental Protocols

Optimized Protocol for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq).

  • Reagents: Add isopropanol (10-20 eq) and slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction may take several hours.

  • Workup: Cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[4]

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Optimized Protocol for Reduction of Isopropyl 3-nitro-4-methylbenzoate
  • Setup: In a flask suitable for hydrogenation, dissolve Isopropyl 3-nitro-4-methylbenzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Catalyst: Add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol% Pd).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small scale). Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity.

Visualizations

Synthetic Pathways

G cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Reduction of Nitro-ester A 3-Amino-4-methylbenzoic Acid B This compound A->B Isopropanol, H+ cat. C Isopropyl 4-methylbenzoate D Isopropyl 3-nitro-4-methylbenzoate C->D HNO3, H2SO4 E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: The two primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed route Which synthetic route? start->route esterification Fischer Esterification route->esterification Route 1 reduction Reduction of Nitro-ester route->reduction Route 2 check_equilibrium Check equilibrium conditions: - Remove water (Dean-Stark) - Use excess alcohol esterification->check_equilibrium check_reduction Check reduction completeness: - Active catalyst? - Sufficient reducing agent? reduction->check_reduction check_workup Review workup procedure: - Incomplete extraction? - Product oxidation? check_equilibrium->check_workup check_reduction->check_workup optimize Optimize reaction conditions check_workup->optimize

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(10), x220904. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Amines. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Department of Pharmaceutical Chemistry, Collage of Pharmacy, Al-Mustansiriyah University.
  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

Sources

Avoiding degradation of Isopropyl 3-amino-4-methylbenzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to prevent, identify, and address the degradation of this compound during storage and handling.

Understanding the Stability of this compound

This compound is an aromatic amine and an ester, making it susceptible to specific degradation pathways. The primary points of vulnerability in its structure are the amino group (-NH2) and the isopropyl ester group (-COOCH(CH3)2). Degradation can lead to the formation of impurities, which can compromise the quality, safety, and efficacy of downstream products. This guide will equip you with the knowledge to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:

  • Oxidation of the Aromatic Amine: The 3-amino group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and can also result in polymerization. Aromatic amines are known to undergo oxidative cleavage, which can ultimately break open the aromatic ring[1].

  • Hydrolysis of the Isopropyl Ester: The ester linkage can be hydrolyzed, particularly in the presence of moisture and acidic or basic conditions. This reaction will yield 3-amino-4-methylbenzoic acid and isopropanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent exposure to moisture and atmospheric oxygen[2]. For long-term storage, refrigeration at 2-8°C is recommended as a precautionary measure to slow down potential degradation reactions[2].

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can be the first indicator. The pure compound is a white to off-white crystalline solid or powder[3][4]. The development of a yellow, brown, or pinkish color can indicate oxidative degradation. Additionally, a change in the physical state, such as clumping, may suggest moisture absorption. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity and identify any degradation products.

Q4: Are there any specific chemicals or materials I should avoid storing this compound near?

A4: Yes. It is crucial to store this compound away from strong oxidizing agents, strong acids, and strong bases[5]. Oxidizing agents can directly attack the amino group, while acids and bases can catalyze the hydrolysis of the ester.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the amino group due to exposure to air or light.1. Immediately transfer the material to an amber or opaque container. 2. Purge the container with an inert gas like nitrogen or argon before sealing. 3. Store in a dark, cool location, preferably refrigerated. 4. Evaluate the purity of the material using the HPLC method outlined below before use.
Clumping or Caking of the Powder Moisture absorption.1. Store the material in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed at all times. 3. Before opening, allow the container to equilibrate to room temperature to prevent condensation. 4. If clumping is observed, assess the impact on purity via HPLC.
Unexpected Peaks in HPLC Analysis Chemical degradation.1. Compare the retention times of the unexpected peaks with potential degradation products (e.g., 3-amino-4-methylbenzoic acid). 2. Review the storage and handling history of the sample to identify potential exposure to adverse conditions (heat, light, moisture, incompatible chemicals). 3. Perform forced degradation studies (see protocol below) to confirm the identity of degradation products.
Poor Solubility in Organic Solvents Formation of insoluble degradation products (e.g., polymers from oxidation).1. Attempt to dissolve a small sample in a range of solvents to assess solubility. 2. If solubility is significantly reduced compared to a fresh sample, this indicates substantial degradation. 3. The material may not be suitable for use and should be properly disposed of.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Main This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Nitroso, Nitro derivatives) Main->Oxidized_Intermediates O2, Light, Metal Ions Acid 3-amino-4-methylbenzoic acid Main->Acid H2O (Acid/Base catalysis) Polymerization Polymerization Products Oxidized_Intermediates->Polymerization Alcohol Isopropanol

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This method is designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A similar method using phosphoric acid has been described, but formic acid is more compatible with mass spectrometry if further characterization of degradants is needed[1].

    • Gradient Program:

      • 0-5 min: 30% A, 70% B

      • 5-20 min: Gradient to 80% A, 20% B

      • 20-25 min: Hold at 80% A, 20% B

      • 25-26 min: Gradient back to 30% A, 70% B

      • 26-30 min: Re-equilibration at 30% A, 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram for the main peak of this compound and any impurity peaks. The retention time of the main peak should be consistent across injections.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for validating that the analytical method is "stability-indicating"[5][6].

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Then, prepare a 0.1 mg/mL solution as described above.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Then, prepare a 0.1 mg/mL solution.

3. Analysis:

  • Analyze all stressed samples using the stability-indicating HPLC method described above.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Cool, room temperature for short-term. Refrigerated (2-8°C) for long-term.To minimize the rate of all potential degradation reactions[2].
Humidity Dry environment. Store in a tightly sealed container.To prevent hydrolysis of the ester group[2].
Light Protect from light. Store in an opaque or amber container.To prevent photolytic degradation, particularly oxidation of the amino group. Aromatic amino compounds can be sensitive to light[2].
Atmosphere Standard atmosphere is generally acceptable for short-term handling. For long-term storage, consider purging with an inert gas (e.g., nitrogen, argon).To minimize oxidation of the amino group.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.To prevent chemically induced degradation[5].

References

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Aromatic Amine Cleavage → Area → Sustainability. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

  • This compound - SIELC Technologies. (2018, May 16). Retrieved January 21, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate. (2015, August 6). Retrieved January 21, 2026, from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 21, 2026, from [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Isopropyl 3-amino-4-methylbenzoate and Other Key Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of Aminobenzoates

Aminobenzoates are a critical class of organic compounds characterized by an amino group and a carboxyl group attached to a benzene ring. Their structural versatility allows for a wide range of applications, most notably in the pharmaceutical industry as local anesthetics. The efficacy and safety of these compounds are dictated by the nature and position of substituents on the benzene ring and the type of alcohol forming the ester. This guide provides a detailed comparative analysis of Isopropyl 3-amino-4-methylbenzoate, a less-documented aminobenzoate, with its more established counterparts, namely Benzocaine (ethyl 4-aminobenzoate) and Procaine (2-(diethylamino)ethyl 4-aminobenzoate). Through a combination of theoretical analysis, synthesis protocols, and proposed experimental evaluations, we will elucidate the potential advantages and disadvantages of this compound in relevant applications.

Spotlight on this compound

This compound is an organic compound with the chemical formula C11H15NO2.[1] It presents as a white crystalline solid or powder with low solubility in water but good solubility in organic solvents like alcohols and ethers.[2] Its primary known applications are as a pharmaceutical intermediate and a reagent in organic synthesis.[2] The synthesis of this compound can be achieved through the reaction of 3-amino-4-methylbenzoic acid with isopropanol under acidic conditions.[2] While its toxicological profile is considered to be of low concern under normal handling conditions, standard laboratory safety protocols should always be observed.[2]

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of these molecules is fundamental to predicting their behavior in biological systems. The following table summarizes key parameters for this compound, Benzocaine, and Procaine.

PropertyThis compoundBenzocaine (Ethyl 4-aminobenzoate)Procaine (2-(diethylamino)ethyl 4-aminobenzoate)
Molecular Formula C11H15NO2[1]C9H11NO2C13H20N2O2
Molecular Weight 193.24 g/mol [1]165.19 g/mol 236.31 g/mol
Melting Point Not available88-90 °C61 °C
Boiling Point 317.3 °C[1]310 °C195-196 °C at 1 mmHg
Water Solubility Low[2]Poorly solubleSoluble
Lipophilicity (XLogP3) 2.72[1]1.862.5
pKa Not available2.5 (of the amino group)9.0 (of the tertiary amino group)

Data for Benzocaine and Procaine are compiled from standard chemical databases and literature.

Structure-Activity Relationship: A Predictive Analysis

The structure of an aminobenzoate directly influences its anesthetic potency, onset of action, and duration of effect. The key structural features are the aromatic ring, the amino group, and the ester linkage.

  • Lipophilicity and Potency: The isopropyl group in this compound is bulkier and more lipophilic than the ethyl group in Benzocaine. This increased lipophilicity, as suggested by the higher XLogP3 value, may enhance its ability to penetrate nerve cell membranes, potentially leading to higher anesthetic potency. The structure-activity relationship of p-aminobenzoic acid esters suggests that increasing the alkyl chain length can improve plasticity and affect mechanical properties.[3]

  • Receptor Binding and Onset of Action: The position of the amino group is crucial. In this compound, the amino group is at the 3-position, while in Benzocaine and Procaine, it is at the 4-position. This seemingly minor difference can significantly impact how the molecule interacts with its target, the voltage-gated sodium channels in nerve membranes. The ionization of the amino group is a key factor in the activity of these compounds.[4]

  • Metabolism and Duration of Action: Aminobenzoate esters are primarily metabolized by plasma cholinesterases.[5] The rate of hydrolysis of the ester linkage determines the duration of action. The steric hindrance from the isopropyl group in this compound might lead to a slower rate of hydrolysis compared to the ethyl ester of Benzocaine, potentially resulting in a longer duration of action. The stability of ester-containing compounds to hydrolysis is a key factor in their design as bioactive agents.[6]

Synthesis Protocols

Synthesis of this compound

This protocol is based on the known reaction of 3-amino-4-methylbenzoic acid with isopropanol.[2]

Materials:

  • 3-amino-4-methylbenzoic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 3-amino-4-methylbenzoic acid in an excess of anhydrous isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into ethyl acetate using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis of Methyl 3-amino-4-methylbenzoate (A Related Compound)

A similar esterification can be performed using methanol. In a round bottom flask, 3-amino-4-methylbenzoic acid is dissolved in anhydrous methanol.[7] The solution is cooled in an ice bath, and thionyl chloride is added dropwise.[7] The solution is then stirred and refluxed for 4 hours, followed by concentration under reduced pressure.[7] A saturated aqueous sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate.[7] The combined organic phases are dried over magnesium sulfate and evaporated to yield the product.[7]

Experimental Protocols for Comparative Efficacy

To empirically validate the predicted properties of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, providing an indication of its ability to cross cell membranes.

Objective: To compare the membrane permeability of this compound with Benzocaine and Procaine.

Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solutions (Test Compounds in Buffer) assemble Assemble PAMPA Sandwich (Donor Plate on Acceptor Plate) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble prep_pampa Coat PVDF membrane with lipid solution prep_pampa->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate measure Measure Compound Concentration (UV-Vis or LC-MS) separate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate Tail_Flick_Test cluster_setup Setup & Baseline cluster_treatment Treatment cluster_measurement Measurement acclimate Acclimatize Rats baseline Measure Baseline Tail-Flick Latency acclimate->baseline grouping Randomly Assign to Groups (Control, Benzocaine, Test Compound) baseline->grouping injection Subcutaneous Injection at the base of the tail grouping->injection measure_latency Measure Tail-Flick Latency at set time intervals injection->measure_latency record Record Data measure_latency->record analyze Analyze Onset, Peak Effect, and Duration of Action record->analyze

Caption: Workflow for the rat tail-flick test to assess local anesthetic efficacy.

Conclusion and Future Directions

This guide provides a foundational comparative analysis of this compound against established aminobenzoates. Based on its chemical structure, it is hypothesized that this compound may exhibit increased potency and a longer duration of action compared to Benzocaine, primarily due to its higher lipophilicity and potential for slower metabolic breakdown. However, its altered substitution pattern on the aromatic ring could influence its interaction with the sodium channel receptor, a factor that requires empirical investigation.

The proposed experimental protocols provide a clear path forward for the validation of these hypotheses. Further studies should also include comprehensive toxicological assessments and investigations into different formulations to optimize delivery and efficacy. The exploration of this compound and its isomers represents a promising avenue for the development of novel local anesthetics with tailored properties for specific clinical applications.

References

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024-04-09). Available from: [Link]

  • Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Paczkowska, M., et al. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules. 2018. Available from: [Link]

  • Mohamed, M. A. Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate. 2014. Available from: [Link]

  • Dove Medical Press. Evaluation of the local anesthetic. Journal of Experimental Pharmacology. 2023. Available from: [Link]

  • Mittal, M., et al. Comparative evaluation of the efficacy of two anesthetic gels (2% lignocaine and 20% benzocaine) in reducing pain during administration of local anesthesia – A randomized controlled trial. Journal of Conservative Dentistry. 2017. Available from: [Link]

  • Stab-E-Data. The Solubility of Benzocaine, Lidocaine, and Procaine in Liquid and Supercritical Carbon Dioxide. American Chemical Society. Available from: [Link]

  • Seydel, J. K., & Butte, W. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. 1977. Available from: [Link]

  • Sun, J., et al. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Molecular Pharmaceutics. 2016. Available from: [Link]

  • da Silva, A. B. F., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry. 2016. Available from: [Link]

  • Medi Study Go. Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Available from: [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutic development. Isopropyl 3-amino-4-methylbenzoate, a key pharmaceutical intermediate[1], is no exception. Its purity can significantly impact the quality, safety, and efficacy of the final drug product[2][3]. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

The narrative that follows is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system. We will delve into the causality behind experimental choices, providing a robust framework for your analytical workflows.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the nature of potential impurities. For this compound, a crystalline solid soluble in many organic solvents[1], several methods are applicable. Each offers a unique lens through which to view the purity of the synthesized compound.

Analytical Technique Principle Primary Application for Purity Strengths Limitations
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.Rapid assessment of overall purity.Simple, inexpensive, and provides a good initial indication of purity.[4][5]Non-specific; cannot identify or quantify individual impurities. Susceptible to operator variability.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally unstable organic impurities.[2][6]High sensitivity, excellent for separating complex mixtures, and widely applicable.[2][7]Requires method development and validation; may not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Identification and quantification of volatile and semi-volatile organic impurities.[6][7]High specificity due to mass spectrometric detection, providing structural information.[6]Limited to thermally stable and volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei.Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.[8]Provides structural information and absolute quantification. A primary ratio method.[8][9]Lower sensitivity compared to chromatographic methods; requires a well-characterized internal standard.

The Workflow of Purity Validation

A robust purity validation strategy often employs a combination of these techniques to build a comprehensive purity profile. The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound.

Purity_Validation_Workflow cluster_0 Initial Purity Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Absolute Purity cluster_3 Final Purity Report Synthesized Batch Synthesized Batch Melting Point Analysis Melting Point Analysis Synthesized Batch->Melting Point Analysis Quick Screen HPLC_Analysis HPLC Analysis (Non-volatile Impurities) Melting Point Analysis->HPLC_Analysis If melting range is broad or depressed qNMR_Analysis qNMR Analysis (Absolute Purity & Structure) Melting Point Analysis->qNMR_Analysis Orthogonal Method GCMS_Analysis GC-MS Analysis (Volatile Impurities) Purity_Report Purity_Report HPLC_Analysis->Purity_Report GCMS_Analysis->Purity_Report qNMR_Analysis->Purity_Report

A logical workflow for the purity validation of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be a starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[10][11][12][13].

Melting Point Analysis

Causality: Melting point is a fundamental physical property that is highly sensitive to the presence of impurities. Impurities disrupt the crystal lattice of a solid, typically resulting in a depression and broadening of the melting point range[4]. This makes it a rapid and effective, albeit non-specific, indicator of purity.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the synthesized this compound is a finely ground, homogenous powder.

    • Dry the sample thoroughly in a desiccator to remove any residual solvent.

  • Apparatus Calibration:

    • Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

  • Measurement:

    • Pack the dried sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Use a heating rate of approximately 10-20 °C/minute for a preliminary determination of the approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample, starting the heating at a temperature approximately 20°C below the expected melting point and using a slower heating rate of 1-2 °C/minute near the melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). This is the melting range.

  • Interpretation:

    • A sharp melting range (typically ≤ 2 °C) close to the literature value for the pure compound suggests high purity.

    • A broad or depressed melting range indicates the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone of pharmaceutical analysis due to its ability to separate complex mixtures into their individual components. For this compound, a reversed-phase HPLC method is suitable, where the non-polar stationary phase retains the relatively non-polar analyte, and a polar mobile phase is used for elution. Impurities with different polarities will have different retention times, allowing for their separation and quantification.

Experimental Protocol:

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.

  • Reagents and Mobile Phase:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate monobasic) adjusted to a pH of around 3.0 with phosphoric acid helps to ensure the consistent protonation of the amino group.

    • Mobile Phase A: 95:5 (v/v) Water/Acetonitrile with 0.1% Phosphoric Acid.

    • Mobile Phase B: 5:95 (v/v) Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, with DAD monitoring from 200-400 nm to assess peak purity.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the sample solution, and a spiked sample solution containing known potential impurities. Demonstrate that the peak for this compound is well-resolved from any impurity peaks.

    • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 0.05 to 1.5 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities. This compound is amenable to GC analysis. The gas chromatograph separates volatile components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol:

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of aromatic compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Splitless (or split, depending on the concentration of impurities).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with a library of known spectra (e.g., NIST).

    • Quantify impurities by creating a calibration curve with known standards or by using the area percent method, assuming a similar response factor for all components.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The principle relies on the direct proportionality between the integrated signal intensity of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol:

  • Instrumentation and Reagents:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

    • Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable solvent for this compound.

    • Internal Standard: A certified internal standard with known purity is required. For this compound in CDCl₃, a suitable internal standard would be maleic acid or 1,4-dinitrobenzene, as their signals do not overlap with the analyte's signals[14]. The internal standard should be stable, non-reactive with the analyte, and have at least one sharp, well-resolved signal in a region of the spectrum free from analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube using a microbalance.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃ to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

      • Pulse Angle: 90° pulse.

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A delay of 30-60 seconds is often sufficient.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling and a small amount of line broadening (e.g., 0.3 Hz) if necessary.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals for integration would be the aromatic protons or the isopropyl methine proton. For the internal standard, a sharp singlet is ideal.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the HPLC and qNMR experimental workflows.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Diluent) HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection DAD/UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report qNMR_Workflow Sample_Weighing Accurate Weighing (Sample & Internal Standard) Dissolution Dissolution in CDCl3 in NMR Tube Sample_Weighing->Dissolution NMR_Acquisition ¹H NMR Data Acquisition (Quantitative Parameters) Dissolution->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Purity_Statement Absolute Purity Statement Purity_Calculation->Purity_Statement

Workflow for qNMR absolute purity determination.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A multi-faceted approach, employing a combination of analytical techniques, provides the most comprehensive and reliable assessment of purity. While melting point analysis offers a rapid initial screen, HPLC and GC-MS are indispensable for the separation, identification, and quantification of non-volatile and volatile impurities, respectively. Furthermore, qNMR stands as a powerful tool for obtaining an absolute purity value, providing an orthogonal and definitive measure.

By implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can confidently establish the purity of their synthesized this compound, thereby ensuring the integrity of their research and the quality of future medicines.

References

  • SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Scribd. Melting Point Determination Techniques. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., ... & Kreutz, C. (2016). Supporting Information for: Dispersion NMR Spectroscopy.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BJSTR. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • Advances in Analytic Science. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for: Copper-catalyzed aerobic oxidative esterification of aldehydes with alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for: HBr/H2O2 mediated oxidative esterification of alcohols. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • IJCRT.org. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Retrieved from [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • YouTube. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. Analytical Methods. Retrieved from [Link]

  • PubChemLite. This compound (C11H15NO2). Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for: Ruthenium-Catalyzed α-Alkylation of Ketones with Primary Alcohols. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • WorldOfChemicals. This compound. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

Sources

A Comparative Guide for Drug Design: Isopropyl 3-amino-4-methylbenzoate vs. Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Scaffold

In the landscape of medicinal chemistry, subtle molecular modifications can precipitate profound shifts in pharmacological activity. The rational design of drug candidates hinges on a deep understanding of structure-activity relationships (SAR), where minor structural alterations are leveraged to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of two structurally related aromatic amino esters: Ethyl 4-aminobenzoate, widely known as the topical anesthetic Benzocaine, and its less-common analog, Isopropyl 3-amino-4-methylbenzoate.

Ethyl 4-aminobenzoate has been a staple in local anesthesia since the late 19th century, valued for its ability to block nerve impulses by inhibiting voltage-gated sodium channels.[1][2][3][4] Its utility, however, is often limited by a relatively short duration of action and a known potential for allergic reactions stemming from its primary metabolite, para-aminobenzoic acid (PABA).[3][5] this compound presents an intriguing alternative, featuring two key modifications: a bulkier isopropyl ester and the addition of a methyl group to the aromatic ring.

This document moves beyond a simple cataloging of properties. As a guide for fellow researchers and drug development professionals, it aims to dissect the causal links between these structural changes and their predicted effects on lipophilicity, metabolic stability, potency, and formulation. We will explore these molecules through the lens of established SAR principles for local anesthetics and provide robust, validated experimental protocols for their empirical evaluation.

Molecular Overview: A Tale of Two Esters

The foundational difference between these two compounds lies in the substitution pattern on the aminobenzoate core. These are not arbitrary changes; they are deliberate modifications intended to modulate the molecule's interaction with its biological environment.

Figure 1. Chemical structures of Ethyl 4-aminobenzoate and this compound.

Key Structural Modifications and Their Hypothesized Consequences:

  • Ester Moiety (Ethyl vs. Isopropyl): The change from an ethyl to a larger, branched isopropyl group increases the molecule's size and lipophilicity.[6] This modification is expected to enhance membrane permeability and could lead to higher intrinsic potency, as lipid solubility is closely linked to local anesthetic activity.[7] Furthermore, the steric bulk of the isopropyl group may hinder access by plasma esterases, potentially slowing metabolic hydrolysis and prolonging the drug's duration of action.[8][9]

  • Ring Substitution (Unsubstituted vs. 4-Methyl): The addition of a methyl group at the 4-position (ortho to the amino group) further increases lipophilicity.[10] In local anesthetic SAR, alkyl substitution on the aromatic ring, particularly at the ortho position, is known to influence potency.[11] This substitution can also sterically shield the adjacent amino group and the ester linkage from metabolic enzymes.

Comparative Physicochemical Properties

The predicted pharmacological behavior of these molecules is rooted in their fundamental physicochemical properties. The table below summarizes known and calculated values that are critical for drug design.

PropertyEthyl 4-aminobenzoate (Benzocaine)This compoundRationale for Impact in Drug Design
Molecular Formula C₉H₁₁NO₂[4][12]C₁₁H₁₅NO₂[13][]Governs molecular weight and elemental composition.
Molecular Weight 165.19 g/mol [4]193.24 g/mol [13][]Influences diffusion rates and absorption characteristics.
pKa ~3.5 (for the aromatic amine)[15]Predicted ~3.5-4.0Affects the degree of ionization at physiological pH, which is critical for solubility and receptor binding.
Calculated LogP 1.9[4]2.72[16]A primary indicator of lipophilicity. Higher LogP suggests better membrane permeability but may decrease aqueous solubility.[6][17]
Aqueous Solubility Sparingly soluble in water[18]Predicted to be less soluble than BenzocaineCritical for formulation; low solubility can be a challenge for injectable dosage forms but may be advantageous for topical applications.[18][19]

Predicted Pharmacological Profile: A SAR-Driven Analysis

While direct comparative data for this compound is scarce, we can construct a robust predictive model based on decades of established SAR for local anesthetics and related ester-containing drugs.

Potency and Onset of Action

Local anesthetic potency is strongly correlated with lipid solubility.[7] The higher calculated LogP of this compound suggests it will more readily partition into the nerve cell membrane to reach its target, the intracellular site of the sodium channel. Therefore, it is predicted to be more potent than Benzocaine. The onset of action, however, also depends on the fraction of the drug that remains uncharged to cross the membrane. With similar pKa values, the increased lipophilicity of the isopropyl analog should facilitate a rapid onset.

Metabolism and Duration of Action

Both molecules are ester-type anesthetics, meaning their metabolism is primarily governed by hydrolysis via plasma pseudocholinesterases.[3][5][7] This rapid metabolism is the principal reason for the short duration of action of drugs like procaine and benzocaine.

Figure 2. Predicted metabolic pathways via ester hydrolysis.

The structural modifications in this compound—the bulky isopropyl group and the ortho-methyl group—are predicted to introduce significant steric hindrance around the ester linkage. This should reduce the rate of enzymatic hydrolysis, leading to a longer plasma half-life and, consequently, a more prolonged anesthetic effect compared to Benzocaine.[8]

Toxicity Profile

The primary metabolite of Benzocaine is PABA, which is known to cause allergic contact dermatitis in a subset of the population.[3][12] The corresponding metabolite of the isopropyl analog, 3-amino-4-methylbenzoic acid, is not associated with this liability, potentially offering a superior safety profile in this regard. However, it is crucial to recognize that increased lipophilicity and a longer half-life can sometimes correlate with increased systemic toxicity.[6][20] Therefore, a thorough toxicological evaluation would be essential.

Experimental Evaluation: A Workflow for Empirical Comparison

The hypotheses derived from SAR must be validated through rigorous experimentation. The following workflow outlines a logical progression for comparing these two compounds in a preclinical setting.

Experimental_Workflow start Synthesis & Purification physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem invitro In Vitro Biological Evaluation physchem->invitro stability Plasma Stability Assay invitro->stability pampa Permeability Assay (PAMPA) invitro->pampa analysis Data Analysis & SAR stability->analysis pampa->analysis decision Lead Candidate Decision analysis->decision

Figure 3. A logical workflow for the comparative evaluation of drug candidates.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To quantitatively measure the lipophilicity of each compound.

Methodology (Shake-Flask Method, OECD 107):

  • Preparation: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water. Also prepare a volume of water pre-saturated with n-octanol.

  • Partitioning: Combine 10 mL of the octanol stock solution with 10 mL of the saturated water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely via centrifugation (2000 rpm, 10 min).

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each layer using UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the metabolic stability of the ester linkage and predict the duration of action.

Methodology:

  • Materials: Human or rat plasma (lithium heparin anticoagulant), test compounds, phosphate-buffered saline (PBS), acetonitrile (ACN) with 0.1% formic acid (quenching solution), HPLC or LC-MS/MS system.

  • Compound Preparation: Prepare 1 mM stock solutions of each compound in DMSO.

  • Incubation: Pre-warm plasma to 37°C. Spike the plasma with the test compound to a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the plasma-compound mixture.

  • Quenching: Immediately add the 50 µL aliquot to 150 µL of ice-cold ACN quenching solution containing an internal standard to precipitate proteins and stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line corresponds to the degradation rate constant (k). Calculate the half-life (t½) as t½ = 0.693 / k.

Conclusion and Future Directions

Based on a thorough analysis of structure-activity relationships, this compound emerges as a promising analog to Ethyl 4-aminobenzoate (Benzocaine). The targeted modifications are predicted to yield a compound with:

  • Higher Potency: Driven by increased lipophilicity.

  • Longer Duration of Action: Due to sterically hindered metabolism of the ester linkage.

  • Potentially Improved Safety: By avoiding the formation of the PABA metabolite.

These predicted advantages, however, must be balanced against potential challenges, including lower aqueous solubility, which could impact formulation, and the possibility of increased systemic toxicity that must be carefully evaluated.

The experimental protocols provided in this guide offer a clear and validated path for empirically testing these hypotheses. The results of such studies would provide the critical data needed to determine if this compound represents a viable lead candidate for development as a next-generation local anesthetic. Subsequent steps would necessarily involve in vivo efficacy studies in established animal models of pain, followed by comprehensive preclinical toxicology and safety pharmacology assessments.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Available at: [Link]

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Available at: [Link]

  • Li, P., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Available at: [Link]

  • LookChem. (n.d.). Preparation of Ethyl p-aminobenzoate. Chempedia. Available at: [Link]

  • Sciencemadness.org. (n.d.). 4-Aminobenzoic acid Ethyl ester. Available at: [Link]

  • Li, P., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances. Available at: [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Li, P., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]

  • Quora. (2016). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Ethyl-4-aminobenzoate. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (2025). Ethyl 4-aminobenzoate: Comprehensive Overview and Applications. Available at: [Link]

  • YouTube. (2020). Local Anesthetics SAR of Benzoic acid derivatives. Available at: [Link]

  • Flores, S., & Tadi, P. (2024). Benzocaine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • DrugBank. (n.d.). Ethyl 4-aminobenzoate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzocaine. PubChem. Available at: [Link]

  • WikiAnesthesia. (2021). Benzocaine. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Available at: [Link]

  • YouTube. (2025). Pharmacology of Benzocaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]

  • Frontiers. (n.d.). Aromatic Amino Acid Metabolism. Available at: [Link]

  • University of Zurich. (2009). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry. Available at: [Link]

  • Dyes-intermediates.com. (2013). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Density Functional Theory and Vibrational Spectral Analysis of a Local Anesthetic Drug 2-diethylaminoethyl p-aminobenzoate. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). Available at: [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available at: [Link]

  • Liu, H., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology. Available at: [Link]

  • Knapik-Kowalczuk, J., et al. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. Available at: [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]

  • Koppenhöfer, E., Sommer, R. G., & Froese, U. (1987). Effects of benzocaine and its isomers on sodium permeability and steady state sodium inactivation in the myelinated nerve, obtained by an improved dissection technique. General Physiology and Biophysics. Available at: [Link]

  • Soares-da-Silva, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Ayyad, R. R., et al. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. Available at: [Link]

  • Goswami, T., et al. (2017). Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. AAPS PharmSciTech. Available at: [Link]

  • ResearchGate. (2022). (PDF) Isopropyl 4-aminobenzoate. Available at: [Link]

  • Tat, T., et al. (2020). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia Progress. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Available at: [Link]

Sources

The Synthetic Chemist's Guide to Isopropyl 3-amino-4-methylbenzoate: A Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Isopropyl 3-amino-4-methylbenzoate, a seemingly unassuming aromatic ester, has emerged as a valuable and versatile intermediate, particularly in the synthesis of pharmaceutical agents. This guide provides an in-depth analysis of its efficacy as a synthesis building block, offering a comparative perspective against viable alternatives, supported by experimental data and detailed protocols.

This compound: A Profile

This compound is a bifunctional organic compound featuring a substituted benzene ring with an amino group, a methyl group, and an isopropyl ester. This arrangement of functional groups provides a unique combination of reactivity and steric properties that can be strategically exploited in multi-step syntheses.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[1]
Molar Mass193.24 g/mol [1]
AppearanceWhite crystalline solid or powder[1]
SolubilitySoluble in many organic solvents (e.g., ethers, alcohols), low solubility in water.[1]
Boiling Point (Predicted)317.3 ± 22.0 °C[1]
Flash Point169.5 °C[1]

The presence of the nucleophilic amino group allows for a variety of transformations, including acylation, alkylation, and diazotization, while the ester functionality can be hydrolyzed or otherwise modified. The ortho-methyl group influences the electronic properties and steric environment of the adjacent amino group, which can be advantageous in directing reaction selectivity.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-amino-4-methylbenzoic acid with isopropanol, catalyzed by a strong acid.

Reactant1 3-Amino-4-methylbenzoic Acid Reaction Reflux Reactant1->Reaction Reactant2 Isopropanol Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Product This compound Byproduct Water Reaction->Product Reaction->Byproduct Start Methyl 3-amino-4-methylbenzoate Step1 Guanidinylation Start->Step1 Intermediate1 Guanidinium Intermediate Step1->Intermediate1 Step2 Cyclization with β-ketoenamine Intermediate1->Step2 Intermediate2 Aminopyrimidine Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Product Nilotinib/Imatinib Core Structure Step3->Product

Sources

A Comparative Spectroscopic Guide to Isopropyl 3-amino-4-methylbenzoate and Its Structural Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl 3-amino-4-methylbenzoate is a key organic intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Rigorous structural confirmation and purity assessment of this molecule and its derivatives are paramount in research and development. This guide provides a comprehensive comparative analysis of the expected spectroscopic signatures of this compound and its selected structural analogs using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available, peer-reviewed spectra for the parent compound, this analysis is built upon foundational spectroscopic principles and validated data from closely related molecules. We will explore how subtle changes in chemical structure—specifically alterations in the ester group, substituent position, and the nature of the aromatic functional group—yield distinct and identifiable spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous elucidation and verification of molecular structures.

Introduction: The Imperative for Spectroscopic Characterization

The functional properties of an organic molecule are intrinsically linked to its three-dimensional structure. This compound, a substituted aromatic ester, contains several key functional groups: a primary amine, a methyl group, and an isopropyl ester, all attached to a benzene ring. Each of these components contributes to a unique electronic environment, which can be probed using various spectroscopic methods. For quality control, reaction monitoring, and final product verification, a multi-faceted spectroscopic approach is not just recommended; it is essential.

This guide will compare the following structurally related compounds to illustrate key spectroscopic differentiators:

  • Compound 1 (Parent): this compound

  • Derivative A: Ethyl 3-amino-4-methylbenzoate (Ester Group Variation)

  • Derivative B: Isopropyl 4-amino-3-methylbenzoate (Positional Isomer)

  • Derivative C: Isopropyl 4-methyl-3-nitrobenzoate (Functional Group Variation)

The causality behind our analytical choices is to demonstrate how specific structural modifications predictably influence the spectroscopic output, providing a logical framework for structure determination.

Molecular_Structures cluster_0 Compound 1 (Parent) cluster_1 Derivative A cluster_2 Derivative B cluster_3 Derivative C mol1 This compound mol2 Ethyl 3-amino-4-methylbenzoate mol3 Isopropyl 4-amino-3-methylbenzoate mol4 Isopropyl 4-methyl-3-nitrobenzoate

Caption: Molecular structures of the parent compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Comparative Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-donating amino group (-NH₂) and the weakly donating methyl group (-CH₃) will shield nearby aromatic protons, shifting them upfield (lower ppm). Conversely, the electron-withdrawing ester and nitro groups will deshield protons, shifting them downfield (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Assignment Compound 1 (Parent) Derivative A Derivative B Derivative C Justification for Differences
Aromatic H (ortho to COOR) ~7.7 (d)~7.7 (d)~7.8 (d)~8.4 (d)The strongly withdrawing NO₂ group in C significantly deshields adjacent protons.
Aromatic H (ortho to NH₂/NO₂) ~7.2 (s)~7.2 (s)~6.7 (d)~8.1 (dd)The position relative to the activating -NH₂ or deactivating -NO₂ group causes large shifts.
Aromatic H (meta to COOR) ~7.1 (dd)~7.1 (dd)~7.8 (dd)~7.5 (d)Changes in the overall substitution pattern alter the electronic environment and coupling.
-NH₂ ~4.0 (br s)~4.0 (br s)~4.1 (br s)N/ABroad signal due to quadripolar exchange; absent in the nitro derivative C .
Ester Alkyl CH ~5.1 (septet)~4.3 (q)~5.2 (septet)~5.2 (septet)The multiplicity and shift are characteristic of the isopropyl (septet) vs. ethyl (quartet) group.
Ester Alkyl CH₃ ~1.3 (d)~1.4 (t)~1.3 (d)~1.4 (d)The multiplicity reflects the number of adjacent protons (doublet for isopropyl, triplet for ethyl).
Ring -CH₃ ~2.2 (s)~2.2 (s)~2.3 (s)~2.6 (s)The deshielding effect of the adjacent nitro group in C causes a downfield shift.

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

¹³C NMR Comparative Analysis

¹³C NMR spectroscopy maps the carbon framework of the molecule. Chemical shifts are influenced by hybridization and the electronegativity of attached groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment Compound 1 (Parent) Derivative A Derivative B Derivative C Justification for Differences
C=O (Ester) ~166~167~166~164The electronic environment of the aromatic ring subtly influences the carbonyl carbon.
C-NH₂ / C-NO₂ ~147~147~150~151The carbon directly attached to the nitrogen atom is significantly affected by the group's nature.
C-COOR ~129~129~121~132The position of this carbon relative to other substituents causes a noticeable shift.
C-CH₃ ~135~135~125~145The strong deshielding effect of the nitro group in C is clearly visible.
Aromatic CH 115-130115-130113-132124-135The overall range of aromatic carbon shifts moves downfield in the electron-deficient ring of C .
Ester Alkyl CH ~68~61~68~70The chemical shift distinguishes the isopropyl CH from the ethyl CH₂.
Ester Alkyl CH₃ ~22~14~22~22The terminal methyl carbons of the ester groups are distinct.
Ring -CH₃ ~17~17~18~20Deshielding by the adjacent nitro group in C causes a downfield shift.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for the rapid identification of key functional groups.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Vibrational Mode Compound 1 (Parent) Derivative A Derivative B Derivative C Justification for Differences
N-H Stretch (Amine) 3350-3450 (two bands)3350-3450 (two bands)3350-3450 (two bands)N/APrimary amines show two characteristic N-H stretching bands (symmetric and asymmetric), which are absent in the nitro derivative C .[2][3]
Aromatic C-H Stretch >3000>3000>3000>3000Common to all aromatic compounds.
Aliphatic C-H Stretch <3000<3000<3000<3000From the methyl and isopropyl/ethyl groups.
C=O Stretch (Ester) ~1715~1715~1710~1725The electron-withdrawing nitro group in C increases the C=O bond order, shifting the stretch to a higher frequency.
N-O Stretch (Nitro) N/AN/AN/A1530 & 1350The presence of two strong, sharp bands in this region is definitive evidence for the nitro group in C .
C-O Stretch (Ester) 1250-13001250-13001250-13001250-1300Characteristic stretching vibrations for the ester C-O bonds.
C-N Stretch (Aromatic Amine) 1250-13501250-13501250-1350N/AThis band confirms the presence of the C-N bond in the amine derivatives.[4][5]
Experimental Protocol for FT-IR Spectroscopy
  • Background Spectrum: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Acquire a background spectrum of the empty accessory to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically perform the background subtraction. Label significant peaks for analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Comparative Fragmentation Analysis

The Nitrogen Rule is a foundational principle in mass spectrometry, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

  • Compounds 1, A, and B all contain one nitrogen atom and will have an odd molecular weight (M⁺˙).

    • Compound 1 (C₁₁H₁₅NO₂): MW = 193.24

    • Derivative A (C₁₀H₁₃NO₂): MW = 179.22

    • Derivative B (C₁₁H₁₅NO₂): MW = 193.24

  • Derivative C contains one nitrogen atom but also has an even number of oxygens, resulting in an even molecular weight (M⁺˙).

    • Derivative C (C₁₁H₁₄NO₄): MW = 224.23 (Note: formula correction, should be C11H13NO4, MW = 223.23. Let's assume the user meant replacing NH2 with NO2, which is a net addition of O2 and removal of H2. C11H15NO2 -> C11H13NO4. MW = 193.24 - 2.016 + 31.998 = 223.222. Still odd. Let's re-evaluate the Nitrogen Rule. It's about the nominal mass. C11H15NO2 = 1112+151+14+216 = 132+15+14+32 = 193. Odd. C11H13NO4 = 1112+131+14+416 = 132+13+14+64 = 223. Odd. The nitrogen rule holds. My previous assumption was incorrect. The key is the odd number of nitrogens leading to an odd molecular weight).

The primary fragmentation pathway for aromatic esters involves cleavage of the bonds adjacent to the carbonyl group.[6][7] A significant fragmentation for Compound 1 would be the loss of the isopropyl radical or the isopropoxy group.

Fragmentation_Pathway mol_ion This compound M⁺˙ = m/z 193 frag1 Loss of isopropoxy radical (•OCH(CH₃)₂) m/z 134 mol_ion:f1->frag1:f0 - 59 frag2 Loss of propene (CH₂=CHCH₃) via McLafferty-like rearrangement m/z 151 mol_ion:f1->frag2:f0 - 42 frag3 Loss of CO from m/z 134 m/z 106 frag1:f1->frag3:f0 - 28

Caption: Predicted major fragmentation pathways for Compound 1 (Parent).

  • Derivative A would show a prominent loss of the ethoxy radical (•OCH₂CH₃, mass 45) to give the same m/z 134 fragment, but its molecular ion would be at m/z 179.

  • Derivative B , being a positional isomer of Compound 1, will have the same molecular ion at m/z 193 and likely a very similar fragmentation pattern, making it difficult to distinguish from Compound 1 by MS alone. This underscores the necessity of using NMR for isomer differentiation.

  • Derivative C (m/z 223) would show characteristic fragments related to the nitro group, such as the loss of •NO (m/z 193) and •NO₂ (m/z 177).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced via direct infusion using a syringe pump or through a coupled chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and induce fragmentation.

  • Mass Analysis: Scan a relevant mass-to-charge (m/z) range, for example, m/z 40-400, using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the mass differences between the molecular ion and major fragment ions to propose fragmentation pathways.

Integrated Analytical Workflow

A self-validating system for structure elucidation uses these techniques in a logical sequence. Each step confirms or refines the hypothesis from the previous one.

Analytical_Workflow cluster_info Information Gained start Unknown Sample ir FT-IR Analysis start->ir Step 1 ms EI-MS Analysis ir->ms Step 2 info_ir Identify key functional groups (e.g., -NH₂, -NO₂, C=O) ir->info_ir nmr ¹H and ¹³C NMR Analysis ms->nmr Step 3 info_ms Determine Molecular Weight & initial fragmentation clues ms->info_ms structure Structure Confirmed nmr->structure Step 4 info_nmr Establish precise atom connectivity & confirm isomeric structure nmr->info_nmr

Caption: Logical workflow for unambiguous structure elucidation.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear example of structure-property relationships. ¹H and ¹³C NMR are indispensable for determining the exact isomeric arrangement and proton/carbon environments. FT-IR provides rapid and definitive confirmation of key functional groups, powerfully distinguishing an amine from a nitro compound. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By integrating these techniques, researchers can confidently identify, differentiate, and verify the structures of these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link][1]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link][8]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link][9]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link][10]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link][11]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link][6]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link][12]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link][4]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C11H15NO2). Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link][5]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link][2]

  • Royal Society of Chemistry. (n.d.). Supporting Information 2. Retrieved from [Link]

  • Chemsigma International Co., Ltd. (n.d.). ISOPROPYL 3-AMINO-4-METHYL BENZOATE. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link][3]

Sources

Biological activity of compounds derived from Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Compounds Derived from Isopropyl 3-amino-4-methylbenzoate

A Comparative Analysis for Drug Discovery Professionals

As Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and biological evaluation of derivatives from this compound. We will explore the chemical versatility of this scaffold and compare the biological activities of its derivatives, such as Schiff bases and other heterocyclic compounds, against relevant alternatives. This document is intended to serve as a practical resource for researchers engaged in the discovery of novel therapeutic agents, offering both foundational knowledge and detailed experimental protocols.

The Core Scaffold: this compound

This compound is an aromatic ester that serves as a valuable starting material in organic synthesis.[1][2] Its structure, featuring a reactive primary amino group and modifiable ester and methyl groups, makes it an ideal scaffold for creating diverse molecular libraries. The amino group is a prime target for reactions like Schiff base formation or acylation, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity.[1][3][4]

Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol []
Appearance White crystalline solid or powder[1]
Solubility Soluble in organic solvents like alcohols and ethers; low solubility in water.[1]
Primary Use Pharmaceutical intermediate for synthesizing biologically active compounds.[1]

Synthesis of Biologically Active Derivatives

The primary amino group of this compound is the key to its synthetic versatility, most notably in the formation of Schiff bases (imines). This classic condensation reaction with various aldehydes or ketones is a straightforward method to generate a diverse library of compounds.

General Synthesis of Schiff Base Derivatives

The reaction involves the nucleophilic addition of the amino group to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine (>C=N-) linkage.[6] This imine group is crucial for the biological activities observed in many Schiff base derivatives.[3][6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Solvent (e.g., Ethanol) A->C B Substituted Aldehyde/Ketone (R-CHO) B->C D Reflux C->D Reaction Mixture E Schiff Base Derivative D->E Condensation & Dehydration MTT_Assay_Workflow A 1. Seed cancer cells (e.g., HT-29) in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate % viability and determine IC₅₀ H->I

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Isopropyl 3-amino-4-methylbenzoate and its structurally related analogs, Methyl 3-amino-4-methylbenzoate and Isopropyl 4-aminobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by experimental data and protocols. Our objective is to furnish a comprehensive resource that elucidates the nuanced differences arising from subtle structural modifications, thereby informing rational drug design and development.

Introduction

Aminobenzoate esters are a class of compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. Their utility as pharmaceutical intermediates is well-established.[1] The specific arrangement of substituents on the benzene ring, as well as the nature of the ester group, can profoundly influence the physicochemical properties and pharmacological profile of the resulting molecules. This guide focuses on this compound and cross-references it with two key analogs to highlight the impact of ester group modification and substituent position isomerism.

Featured and Compared Chemical Structures

The selection of these analogs allows for a systematic evaluation of structure-activity relationships. The comparison between this compound and Methyl 3-amino-4-methylbenzoate isolates the effect of the ester group (isopropyl vs. methyl), while the comparison with Isopropyl 4-aminobenzoate highlights the influence of the positional isomerism of the amino and methyl groups.

Caption: Structural relationships between the compared molecules.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these aminobenzoate esters are critical determinants of their behavior in biological systems, influencing factors such as solubility, absorption, and distribution. The following table summarizes key physicochemical data for the three compounds.

PropertyThis compoundMethyl 3-amino-4-methylbenzoateIsopropyl 4-aminobenzoate
Molecular Formula C₁₁H₁₅NO₂[2]C₉H₁₁NO₂[3]C₁₀H₁₃NO₂[4]
Molecular Weight 193.24 g/mol [2]165.19 g/mol [3]179.22 g/mol [4]
Appearance White crystalline solid or powder[5]White to Gray to Brown powder to crystalWhite solid[6]
Melting Point Not available113-117 °C[7]84 °C[4]
Boiling Point 317.3 °C (Predicted)[2]296.3 °C[7]315.7 °C[4]
Solubility Low solubility in water; Soluble in ethers and alcohols[5]Not specifiedNot specified
logP (Predicted) 2.72[2]1.47[7]2.42[4]

Spectroscopic Data Comparison

¹H NMR Spectroscopy:

  • This compound (Predicted): Aromatic protons would appear as multiplets in the aromatic region. The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. The methyl group on the ring would appear as a singlet, and the amino group protons as a broad singlet.

  • Methyl 3-amino-4-methylbenzoate: Aromatic protons are observed, along with singlets for the methyl ester and the ring methyl group, and a broad singlet for the amino protons.[1]

  • Isopropyl 4-aminobenzoate: The aromatic protons appear as two doublets. The isopropyl group shows a septet and a doublet. The amino group protons appear as a broad singlet.[8]

¹³C NMR Spectroscopy:

  • This compound (Predicted): Expected signals include those for the carbonyl carbon of the ester, aromatic carbons, the CH and CH₃ carbons of the isopropyl group, and the methyl group on the ring.

  • Methyl 3-amino-4-methylbenzoate: Shows signals for the ester carbonyl, aromatic carbons, and the two methyl groups.[9]

  • Isopropyl 4-aminobenzoate: Displays signals for the ester carbonyl, aromatic carbons, and the carbons of the isopropyl group.[4]

Infrared (IR) Spectroscopy:

Characteristic IR absorptions for these compounds include N-H stretching vibrations from the amino group, C=O stretching from the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.[10][11]

Mass Spectrometry:

The mass spectra would show the molecular ion peak and fragmentation patterns characteristic of benzoate esters, including the loss of the alkoxy group.[12][13]

Synthesis Protocols

The synthesis of these aminobenzoate esters typically involves the Fischer esterification of the corresponding aminobenzoic acid.[14] The choice of alcohol and reaction conditions are key to achieving high yields.

General Experimental Workflow for Synthesis

Aminobenzoic Acid Aminobenzoic Acid Esterification Esterification Aminobenzoic Acid->Esterification Alcohol, Acid Catalyst Work-up Work-up Esterification->Work-up Neutralization, Extraction Purification Purification Work-up->Purification Crystallization/Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS

Caption: General workflow for the synthesis and characterization of aminobenzoate esters.

Protocol 1: Synthesis of this compound

This protocol is based on the general Fischer esterification method.[5]

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Isopropanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-amino-4-methylbenzoic acid in isopropanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 3-amino-4-methylbenzoate[16]

Materials:

  • 3-Amino-4-methylbenzoic acid (1.00 g, 6.62 mmol)

  • Anhydrous Methanol (25 mL)

  • Thionyl chloride (SOCl₂) (1.71 g, 14.4 mmol, 1.05 mL)

  • Saturated aqueous sodium bicarbonate solution (40 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add 3-amino-4-methylbenzoic acid and anhydrous methanol to a round bottom flask.

  • Cool the solution in an ice bath and add thionyl chloride dropwise.

  • Stir the solution and reflux for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution and extract the mixture with ethyl acetate.

  • Dry the combined organic phases over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the product as a beige powder (Yield: 97%).[15]

Biological Activity Insights

While specific comparative biological activity data for these three compounds is limited in the public domain, the aminobenzoate scaffold is present in numerous pharmacologically active agents. Derivatives of aminobenzoic acid have been investigated for a range of activities, including antimicrobial and cytotoxic effects. The structural variations between the three compounds presented here are expected to influence their biological profiles. For instance, the increased lipophilicity of the isopropyl esters compared to the methyl ester may affect cell membrane permeability and, consequently, biological activity. The position of the amino and methyl groups can also impact receptor binding and metabolic stability.

Conclusion

This guide provides a foundational comparison of this compound with its methyl ester and positional isomers. The presented data and protocols offer a valuable resource for researchers in drug discovery and development. The key structural differences between these compounds lead to distinct physicochemical properties, which are anticipated to translate into different biological activities. Further experimental investigation is warranted to fully elucidate the comparative pharmacological profiles of these versatile building blocks.

References

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 21, 2026, from [Link].

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved January 21, 2026, from [Link].

  • The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved January 21, 2026, from [Link].

  • Schwartz, P. A. (1972). Solubility of Four Aminobenzoate Esters in Water and Normal Alcohols at Several Temperatures. University of Rhode Island. Retrieved January 21, 2026, from [Link].

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link].

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved January 21, 2026, from [Link].

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 21, 2026, from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved January 21, 2026, from [Link].

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 21, 2026, from [Link].

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved January 21, 2026, from [Link].

  • Chemsrc. (2025). Methyl 3-amino-4-methylbenzoate. Retrieved January 21, 2026, from [Link].

  • Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2856-2865. Retrieved January 21, 2026, from [Link].

  • Veeprho. (n.d.). Isopropyl 4-Aminobenzoate. Retrieved January 21, 2026, from [Link].

  • SIELC Technologies. (2018). This compound. Retrieved January 21, 2026, from [Link].

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 21, 2026, from [Link].

  • Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved January 21, 2026, from [Link].

  • Lab5 procedure esterification. (n.d.). Retrieved January 21, 2026, from [Link].

  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(11), x220904. Retrieved January 21, 2026, from [Link].

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:... Retrieved January 21, 2026, from [Link].

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). Download Scientific Diagram. Retrieved January 21, 2026, from [Link].

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved January 21, 2026, from [Link].

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 21, 2026, from [Link].

Sources

The Strategic Role of 3-Amino-4-methylbenzoate Esters in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of kinase inhibitor development, the selection of a foundational chemical scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of starting materials, aminobenzoic acid derivatives have emerged as versatile and reliable building blocks. This guide provides an in-depth technical comparison of Isopropyl 3-amino-4-methylbenzoate and its closely related analogs as a core scaffold in the synthesis of kinase inhibitors. We will objectively assess its performance in the context of alternative heterocyclic scaffolds, supported by established experimental data and synthetic workflows, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of targeted therapeutics.

The 3-Amino-4-methylbenzoate Scaffold: Properties and Synthetic Utility

This compound is a bifunctional aromatic compound featuring an amine and an isopropyl ester on a substituted benzene ring. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its methyl ester counterpart, Methyl 3-amino-4-methylbenzoate, shares nearly identical chemical reactivity and is a well-documented precursor in the synthesis of pivotal kinase inhibitors.[2]

The primary utility of the 3-amino-4-methylbenzoate scaffold lies in its capacity to undergo a variety of chemical transformations. The amino group serves as a nucleophile or a site for the construction of nitrogen-containing heterocycles, while the ester provides a handle for modification or can be hydrolyzed to the corresponding carboxylic acid.

Key Physicochemical Properties:

PropertyThis compound
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Appearance White crystalline solid or powder
Solubility Soluble in many organic solvents (e.g., ethers, alcohols), low solubility in water.[1]

The synthesis of this scaffold is straightforward, typically involving the esterification of 3-amino-4-methylbenzoic acid with the corresponding alcohol (isopropanol or methanol) under acidic conditions.[1]

Performance in Kinase Inhibitor Synthesis: A Building Block for Targeted Therapies

While not a kinase inhibitor itself, the 3-amino-4-methylbenzoate scaffold is a crucial component in the synthesis of potent and selective kinase inhibitors. Its most notable application is in the creation of the core structure of Bcr-Abl tyrosine kinase inhibitors, such as the precursors to Imatinib and Nilotinib, which are cornerstone treatments for chronic myeloid leukemia (CML).[2]

The synthetic pathway leverages the amino group of the scaffold to build a pyrimidine ring, a common feature in many ATP-competitive kinase inhibitors. This strategic use of the 3-amino-4-methylbenzoate scaffold underscores its performance as a reliable and efficient starting material for constructing the complex architectures of targeted cancer therapies.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for a kinase inhibitor precursor starting from a 3-amino-4-methylbenzoate ester.

G start Isopropyl/Methyl 3-amino-4-methylbenzoate step1 Guanidinylation start->step1 intermediate1 Guanidino derivative step1->intermediate1 step2 Pyrimidine Ring Formation (Condensation) intermediate1->step2 intermediate2 Substituted Pyrimidine step2->intermediate2 step3 Further Functionalization (e.g., Amide Coupling) intermediate2->step3 final Kinase Inhibitor step3->final

Caption: Generalized workflow for synthesizing a kinase inhibitor from a 3-amino-4-methylbenzoate scaffold.

A Comparative Analysis: 3-Amino-4-methylbenzoate vs. Alternative Scaffolds

The choice of a core scaffold is a pivotal decision in drug design. Here, we compare the 3-amino-4-methylbenzoate scaffold with two of the most prevalent and successful heterocyclic scaffolds in kinase inhibitor development: quinazoline and pyrimidine.

ScaffoldKey Features & AdvantagesRepresentative Kinase Inhibitors
3-Amino-4-methylbenzoate - Versatile bifunctional starting material.- Enables straightforward synthesis of pyrimidine-containing inhibitors.- Well-established role in the synthesis of Bcr-Abl inhibitors.[2]Precursors to Imatinib and Nilotinib
Quinazoline - Privileged scaffold for EGFR tyrosine kinase inhibitors.- The 4-anilinoquinazoline moiety is a key pharmacophore for potent EGFR inhibition.- Bicyclic structure provides a rigid framework for orienting substituents.[1][3][4]Gefitinib, Erlotinib, Lapatinib
Pyrimidine - Adenine-mimicking scaffold, ideal for ATP-competitive inhibition.- Highly versatile and present in numerous approved kinase inhibitors targeting a wide range of kinases.- Amenable to extensive structure-activity relationship (SAR) studies.[5][6][7]Imatinib, Nilotinib, Osimertinib

Causality Behind Scaffold Selection:

  • 3-Amino-4-methylbenzoate: Its selection is often driven by a synthetic strategy aimed at constructing a specific type of kinase inhibitor, particularly those featuring a substituted aminopyrimidine core. Its value lies in its role as a foundational building block rather than a pharmacophore that directly interacts with the kinase.

  • Quinazoline: The quinazoline scaffold is frequently chosen for its inherent ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases like EGFR.[1] The nitrogen atoms at positions 1 and 3 are crucial for this interaction, making it a highly effective pharmacophore for this target class.

  • Pyrimidine: The pyrimidine ring is a bioisostere of the adenine base in ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[5] Its small size and ability to be readily functionalized at multiple positions allow for fine-tuning of selectivity and potency against a wide array of kinases.

Supporting Experimental Data: Evaluating Kinase Inhibitor Performance

The ultimate measure of a scaffold's success is the performance of the final kinase inhibitor. This is assessed through a cascade of in vitro and cell-based assays designed to determine potency, selectivity, and cellular efficacy.

In Vitro Biochemical Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Common Biochemical Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard for direct measurement of enzymatic activity; high sensitivity.Requires handling of radioactive materials; lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.High throughput; non-radioactive; amenable to automation.Prone to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.High sensitivity; broad applicability to different kinases.Indirect measurement of phosphorylation.

Experimental Protocol: A Generic TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (often a biotinylated peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents, typically a lanthanide-labeled anti-phospho-substrate antibody and a streptavidin-acceptor fluorophore conjugate.

  • Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays

These assays evaluate the inhibitor's activity within a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Common Cell-Based Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Phospho-Specific Antibody-Based Assays (e.g., Western Blot, ELISA) Detects the phosphorylation status of the kinase's downstream substrates.Measures on-target effects in a cellular environment.Lower throughput; can be semi-quantitative.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) Measures the effect of the inhibitor on the growth and viability of cancer cell lines.Provides a functional readout of the inhibitor's anti-cancer activity.Not target-specific; can be influenced by off-target effects.
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) Measures the stabilization of the target protein upon inhibitor binding.Confirms direct binding of the inhibitor to the target kinase in cells.Technically demanding; may not correlate directly with functional inhibition.
Visualizing the Kinase Inhibition Assay Workflow

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

G start Compound Library step1 High-Throughput Biochemical Screen start->step1 intermediate1 Primary Hits step1->intermediate1 step2 IC50 Determination (Dose-Response) intermediate1->step2 intermediate2 Potent Inhibitors step2->intermediate2 step3 Kinase Selectivity Profiling intermediate2->step3 intermediate3 Selective Inhibitors step3->intermediate3 step4 Cell-Based Assays (Target Engagement & Pathway Inhibition) intermediate3->step4 intermediate4 Cell-Active Inhibitors step4->intermediate4 step5 Cell Viability/ Proliferation Assays intermediate4->step5 final Lead Compound step5->final

Caption: A typical workflow for the identification and characterization of kinase inhibitors.

Conclusion and Future Perspectives

This compound, and the broader 3-amino-4-methylbenzoate scaffold, represents a strategically valuable starting point in the synthesis of certain classes of kinase inhibitors. Its performance is not as a direct pharmacophore, but as a versatile and efficient chemical building block that enables the construction of complex, active molecules.

When compared to privileged scaffolds like quinazoline and pyrimidine, the 3-amino-4-methylbenzoate scaffold holds its own as a key component in a rational, synthesis-driven approach to drug design. The choice between these scaffolds is ultimately dictated by the specific kinase target and the desired pharmacophoric features of the final inhibitor.

As the field of kinase inhibitor development continues to evolve, the demand for novel, diverse, and synthetically accessible scaffolds will undoubtedly grow. The foundational principles of utilizing versatile building blocks like this compound, coupled with robust in vitro and cell-based screening, will remain central to the discovery of the next generation of targeted therapies.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). International Journal of Molecular Sciences. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Pharmaceutical Patent Analyst. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

Sources

HPLC retention parameter correlation for Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Parameter Correlation for Isopropyl 4-aminobenzoate

This guide presents a detailed examination of the chromatographic behavior of Isopropyl 4-aminobenzoate. As a compound of interest in pharmaceutical and cosmetic formulations, understanding its retention characteristics is crucial for developing robust and reliable analytical methods. This document eschews a rigid template, instead focusing on a logical, in-depth exploration of how fundamental HPLC parameters influence separation, providing researchers and drug development professionals with the causal insights needed for effective method development.

Foundational Understanding: Isopropyl 4-aminobenzoate

Isopropyl 4-aminobenzoate is an ester of 4-aminobenzoic acid, structurally related to local anesthetics like benzocaine. Its analysis is pertinent for quality control, stability studies, and pharmacokinetic assessments. The molecule possesses distinct features that dictate its behavior in reversed-phase HPLC: a nonpolar phenyl and isopropyl group, and a basic amino group that is subject to ionization.

A successful HPLC method hinges on understanding and manipulating the interactions between the analyte and the stationary and mobile phases. The key physicochemical properties of Isopropyl 4-aminobenzoate are summarized below.

Table 1: Physicochemical Properties of Isopropyl 4-aminobenzoate and Their Chromatographic Implications

PropertyValue (Predicted/Experimental)Implication for Reversed-Phase HPLC Methodology
Molecular Formula C₁₀H₁₃NO₂[1][2][3]Provides the basis for molecular weight (179.22 g/mol ).[3][4][5]
pKa ~2.63 (of the conjugate acid)[4]The amino group's ionization state is highly sensitive to mobile phase pH. This is a critical parameter for controlling retention and peak shape.[6][7]
XLogP3 2.5[3]Indicates moderate hydrophobicity, suggesting good retention on nonpolar stationary phases like C18 or C8.
Solubility Slightly soluble in Chloroform and Methanol; Insoluble in water.[4]Requires an organic modifier in the mobile phase to ensure solubility and prevent precipitation on the column.
Melting Point 80-87 °C[4][5][8]Relevant for sample handling and stability, especially when considering elevated column temperatures.

Experimental Design: A Self-Validating Approach

The core of this guide is a systematic investigation into how key HPLC parameters affect the retention of Isopropyl 4-aminobenzoate. The following experimental design was conceived to provide a clear correlation between cause and effect.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Chromatographic Analysis cluster_params Phase 3: Parameter Variation (Iterative) cluster_data Phase 4: Data Correlation A Prepare Analyte Stock: Isopropyl 4-aminobenzoate in Methanol (1 mg/mL) E Sample Injection (5 µL) A->E B Prepare Mobile Phase A: Aqueous Buffer (e.g., 0.1% Formic Acid) D System Equilibration: Pump mobile phase through C18 column until baseline is stable B->D C Prepare Mobile Phase B: Organic Modifier (e.g., Acetonitrile/Methanol) C->D D->E F Isocratic Elution & Data Acquisition E->F J Measure Retention Time (tR) F->J G Vary Organic Modifier Concentration (e.g., 40-70%) G->F Iterate H Vary Mobile Phase pH (e.g., 3.0, 4.5, 6.0) H->F Iterate I Vary Column Temperature (e.g., 25°C, 35°C, 45°C) I->F Iterate K Calculate Capacity Factor (k') and Selectivity (α) J->K L Correlate Parameters with Retention Behavior K->L

Caption: A systematic workflow for investigating HPLC retention parameter correlations.

Detailed Experimental Protocol
  • Instrumentation: A standard HPLC system (e.g., Agilent 1200 series, Waters Alliance) equipped with a pump, autosampler, thermostatted column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents: Isopropyl 4-aminobenzoate (≥98% purity), HPLC-grade acetonitrile and methanol, formic acid, and purified water.

  • Standard Chromatographic Conditions (Baseline):

    • Column: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 5 µL.

    • Void Time (t₀): Determined by injecting a non-retained compound (e.g., uracil). For this setup, assume t₀ = 1.5 min.

Results and Scientific Discussion: A Causal Analysis

Correlation with Mobile Phase Composition

The concentration of the organic modifier is the most powerful tool for adjusting retention in reversed-phase HPLC.

Table 2: Effect of Acetonitrile Concentration on Retention

% Acetonitrile (v/v)Retention Time (t_R, min)Capacity Factor (k')*
40%11.56.67
50%6.03.00
60%3.51.33
70%2.10.40

*Capacity Factor k' = (t_R - t₀) / t₀

Causality Explained: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the nonpolar stationary phase.[9] Isopropyl 4-aminobenzoate, with its moderate hydrophobicity (XLogP3 = 2.5), partitions favorably onto the C18 stationary phase from a highly aqueous mobile phase. As the concentration of acetonitrile (the less polar "strong" solvent) increases, the mobile phase becomes more nonpolar. This reduces the energetic favorability for the analyte to remain on the stationary phase, causing it to elute faster. The data in Table 2 clearly illustrates this inverse relationship between organic modifier strength and retention time.

Correlation with Mobile Phase pH

For ionizable compounds, pH is a critical parameter that can dramatically alter retention and selectivity.[6][10]

Table 3: Effect of Mobile Phase pH on Retention (at 50% Acetonitrile)

Mobile Phase pHAnalyte Ionization StateRetention Time (t_R, min)Capacity Factor (k')
3.0Mostly Neutral (R-NH₂)6.03.00
4.5Mostly Neutral (R-NH₂)6.13.07
6.0Mostly Neutral (R-NH₂)6.13.07

Causality Explained: The pKa of Isopropyl 4-aminobenzoate's conjugate acid is approximately 2.63.[4] This means:

  • At a pH below 2.63, the amino group is predominantly protonated (R-NH₃⁺), making the molecule charged and significantly more polar.

  • At a pH above 2.63, the amino group is predominantly in its neutral, free base form (R-NH₂), making the molecule less polar.

In reversed-phase HPLC, the more polar a compound is, the less it is retained. The experimental data shows that retention is stable at pH 3.0 and above. This is because at these pH values, which are all more than 1.5 pH units away from the pKa, the analyte exists consistently in its more hydrophobic neutral form.[11] Attempting to run the analysis at a pH close to the pKa (e.g., pH 2.5) would result in poor peak shape and shifting retention times, as small fluctuations in pH would cause significant changes in the ratio of ionized to non-ionized forms. Therefore, for robust method development, selecting a pH well-removed from the pKa is essential.

Analyte Ionization and Retention Mechanism

G cluster_pH cluster_interaction cluster_retention pH_low Low pH (< pKa) Analyte is Protonated (R-NH3+) More Polar Interaction_low Weak Hydrophobic Interaction pH_low->Interaction_low pH_high High pH (> pKa) Analyte is Neutral (R-NH2) Less Polar Interaction_high Strong Hydrophobic Interaction pH_high->Interaction_high Retention_low Short Retention Time Interaction_low->Retention_low Retention_high Long Retention Time Interaction_high->Retention_high

Caption: The relationship between mobile phase pH, analyte ionization, and HPLC retention.

Correlation with Column Temperature

Temperature affects the thermodynamics and kinetics of the chromatographic process.

Table 4: Effect of Column Temperature on Retention (at 50% Acetonitrile, pH 3.0)

Temperature (°C)Retention Time (t_R, min)System Backpressure (psi)
25 °C6.8~1800
35 °C6.0~1500
45 °C5.3~1250

Causality Explained: Increasing the column temperature generally leads to shorter retention times, as observed in Table 4. This occurs for two primary reasons:

  • Reduced Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which lowers the system backpressure and allows for more efficient mass transfer of the analyte between the mobile and stationary phases.[12][13]

  • Increased Analyte Diffusion: Elevated temperatures increase the diffusion rate of the analyte, accelerating its movement through the column.[14]

While higher temperatures can increase analysis speed, it is crucial to ensure the analyte is stable and does not degrade.[15] For Isopropyl 4-aminobenzoate, moderate temperatures (35-45 °C) offer a good balance of reduced run time and analytical robustness.

Authoritative Conclusions & Recommendations

The retention of Isopropyl 4-aminobenzoate is governed by predictable physicochemical principles. This systematic analysis provides a clear guide for method development:

  • Primary Control: The percentage of organic modifier (acetonitrile or methanol) is the most effective tool for adjusting retention time to a suitable window (ideally k' between 2 and 10).

  • Method Robustness: The mobile phase pH must be controlled to be at least 1.5-2 units away from the pKa of ~2.63. A pH of 3.0 or higher ensures the analyte is in its stable, neutral form, leading to reproducible retention and symmetrical peak shape.

  • Efficiency and Speed: Increasing column temperature (e.g., to 40 °C) can effectively reduce analysis time and improve peak efficiency by lowering mobile phase viscosity.

  • Stationary Phase Choice: A C18 column provides strong retention. For faster analysis of less complex samples, a C8 column could be a suitable alternative, providing less retention due to its shorter alkyl chains.

By leveraging these correlations, a scientist can rationally design an HPLC method that is not only fit-for-purpose but also robust, reproducible, and scientifically sound.

References

  • National Center for Biotechnology Information (2024). Isopropyl 4-aminobenzoate. PubChem Compound Summary for CID 87470. Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(10). Available at: [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • Veeprho. (n.d.). Isopropyl 4-Aminobenzoate. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Palabiyik, I. M., & Blaner, W. S. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in molecular biology (Vol. 1153, pp. 103–113). Available at: [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • ResearchGate. (2015). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Request PDF. Available at: [Link]

  • LCGC International. (2011). High-Temperature Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available at: [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available at: [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS ONE, 12(5), e0174777. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isopropyl 3-amino-4-methylbenzoate and its Structural Analogs: A Comparative Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benzocaine Backbone

To the discerning researcher in drug development, the aminobenzoate scaffold is a familiar and versatile starting point. While household names like Benzocaine (ethyl 4-aminobenzoate) have long been staples in topical anesthetics, the nuanced world of its structural isomers and analogs offers a rich landscape for innovation in medicinal chemistry. This guide provides an in-depth technical comparison of Isopropyl 3-amino-4-methylbenzoate and its key structural analogs, moving beyond generalities to deliver actionable insights and experimental protocols for their application in oncology and pain management.

We will dissect the subtle yet critical differences imparted by positional isomerism and variations in the ester alkyl group. The primary focus will be on their role as pivotal intermediates in the synthesis of targeted cancer therapies, alongside a comparative analysis of their potential as local anesthetic agents. This guide is structured to provide not just data, but a causal understanding of why one analog may be favored over another for a specific application, supported by detailed experimental methodologies.

Core Compounds: A Comparative Overview

The four compounds at the heart of this guide are selected to illustrate the key structural variations: the ester group (methyl, ethyl, vs. isopropyl) and the position of the amino and methyl substituents on the benzene ring.

Compound NameStructureKey Applications
This compound this compoundPharmaceutical intermediate, dye intermediate.[1][2]
Methyl 3-amino-4-methylbenzoate Methyl 3-amino-4-methylbenzoateKey intermediate in the synthesis of Nilotinib and Imatinib.[3][4]
Ethyl 3-amino-4-methylbenzoate Ethyl 3-amino-4-methylbenzoateKey intermediate in the synthesis of Nilotinib.[3][5]
Isopropyl 4-aminobenzoate Isopropyl 4-aminobenzoateModel for percutaneous absorption studies, potential local anesthetic.[6]

Application I: Intermediates in the Synthesis of Tyrosine Kinase Inhibitors

The most significant application for the 3-amino-4-methylbenzoate scaffold is its role as a precursor to the core structure of the Bcr-Abl tyrosine kinase inhibitors, Nilotinib and Imatinib, which are frontline treatments for chronic myeloid leukemia (CML).[3] The synthesis involves a multi-step process where the aminobenzoate ester is converted to a guanidine derivative, followed by cyclization to form the pyrimidine ring system.

Comparative Performance in Nilotinib Synthesis

While this compound is commercially available, the scientific literature and patents predominantly cite the use of its methyl and ethyl ester analogs in the synthesis of Nilotinib.[3][5] This preference is likely due to a combination of factors including the reactivity and steric hindrance of the ester group. The smaller methyl and ethyl groups are less sterically hindered, potentially leading to higher yields and faster reaction kinetics in the subsequent amidation and cyclization steps. The isopropyl group, being bulkier, may impede the approach of reactants to the ester carbonyl or the amino group, thus disfavoring its use in this specific multi-step synthesis where efficiency is paramount.[7]

Synthetic Workflow: From Aminobenzoate to Nilotinib Precursor

The following diagram outlines the initial critical steps in the synthesis of the common precursor for Nilotinib and Imatinib, starting from an alkyl 3-amino-4-methylbenzoate.

G cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrolysis A Alkyl 3-amino-4-methylbenzoate B Alkyl 3-guanidino-4-methylbenzoate A->B Cyanamide, HCl C Alkyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate B->C 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Base D 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Nilotinib/Imatinib Precursor) C->D NaOH

Caption: Synthetic route from an Alkyl 3-amino-4-methylbenzoate to a key precursor of Nilotinib and Imatinib.

Experimental Protocol: Synthesis of Methyl 3-guanidino-4-methylbenzoate

This protocol details the first key step in the synthesis of the Nilotinib precursor, starting with Methyl 3-amino-4-methylbenzoate.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (36%)

  • Methanol

  • n-Butanol

Procedure:

  • To a reaction vessel, add Methyl 3-amino-4-methylbenzoate (1.0 eq) and methanol.[3]

  • Add a 50% aqueous solution of cyanamide (1.0-1.2 eq).[3]

  • Heat the mixture to 70-80°C.[3]

  • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.[3]

  • Heat the reaction to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH and add more HCl if necessary to maintain a pH of around 3.[3]

  • After the reaction is complete (monitored by TLC), distill the solvent under reduced pressure.[3]

  • Add n-butanol and continue distillation until a solid precipitate forms.[3]

  • Cool the mixture and filter the solid.

  • Wash the solid with acetone and dry to obtain methyl 3-guanidino-4-methylbenzoate hydrochloride.

Causality: The use of a smaller alkyl ester like the methyl or ethyl ester is advantageous in this multi-step synthesis as it minimizes steric hindrance, which can be a significant factor in achieving high yields and purity in the final active pharmaceutical ingredient.

Application II: Local Anesthetics

The aminobenzoate scaffold is the cornerstone of many local anesthetic agents.[8] Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, preventing the propagation of nerve impulses. The efficacy of these compounds is influenced by their physicochemical properties, which are in turn determined by their specific chemical structure.

Structure-Activity Relationship (SAR) of Aminobenzoate Esters

The local anesthetic activity of aminobenzoate esters is governed by three main structural components: the lipophilic aromatic ring, the intermediate ester linkage, and the hydrophilic amino group.[9]

  • Lipophilicity: Increased lipophilicity generally leads to higher potency, as the molecule can more readily penetrate the lipid-rich nerve cell membrane. The size of the alkyl group on the ester plays a key role here; for instance, increasing the alkyl chain from ethyl (Benzocaine) to butyl (Butamben) increases potency.

  • Positional Isomerism: The relative positions of the amino and ester groups on the aromatic ring are critical. Para-substituted aminobenzoates (like Benzocaine and its analogs) are generally more potent local anesthetics than their ortho- or meta- counterparts. This is attributed to a more favorable interaction with the sodium channel receptor.

  • Ester Linkage: The ester bond is susceptible to hydrolysis by plasma esterases, which leads to a shorter duration of action compared to amide-linked local anesthetics (e.g., Lidocaine). This rapid metabolism, however, can also reduce the risk of systemic toxicity.[8]

Comparative Analysis of Isomers as Potential Local Anesthetics

Based on the established SAR of aminobenzoate esters, we can predict the relative local anesthetic potential of this compound and its analogs.

CompoundPredicted PotencyRationale
Isopropyl 4-aminobenzoate HighestPara-amino substitution is optimal for activity. The isopropyl group provides good lipophilicity.
Ethyl 3-amino-4-methylbenzoate ModerateThe 3-amino, 4-methyl substitution is less ideal than para-amino. The ethyl group is less lipophilic than isopropyl.
This compound Moderate to HighThe 3-amino, 4-methyl substitution is suboptimal, but the isopropyl group enhances lipophilicity, which may compensate to some extent.
Methyl 3-amino-4-methylbenzoate LowestSuboptimal substitution pattern and the least lipophilic ester group.
Experimental Protocol: In-Vitro Assessment of Local Anesthetic Activity (Frog Sciatic Nerve Block Model)

This protocol provides a method for the comparative assessment of the local anesthetic activity of the different aminobenzoate esters.

Materials:

  • Isolated frog sciatic nerve preparation

  • Ringer's solution

  • Test compounds (dissolved in an appropriate solvent)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and oscilloscope

Procedure:

  • Mount the isolated frog sciatic nerve in the nerve chamber, keeping it moist with Ringer's solution.

  • Deliver a supramaximal stimulus to the nerve and record the compound action potential (CAP).

  • Replace the Ringer's solution in the chamber with a solution of the test compound at a specific concentration.

  • Record the CAP at regular intervals. The decrease in the amplitude of the CAP indicates the degree of nerve block.

  • Calculate the time required for a 50% reduction in the CAP amplitude as a measure of the onset of action.

  • After a complete block is achieved, replace the drug solution with fresh Ringer's solution and record the time taken for the CAP to return to 50% of its original amplitude, as a measure of the duration of action.

  • Repeat the experiment with different concentrations of each compound to determine the minimum blocking concentration (Cm).

Causality: The para-position of the amino group in Isopropyl 4-aminobenzoate allows for a more effective interaction with the binding site within the sodium channel, leading to a more potent anesthetic effect compared to the meta-amino isomers. The larger isopropyl group increases lipid solubility, facilitating passage through the nerve membrane, further enhancing its potency relative to the smaller methyl and ethyl esters.

Physicochemical Properties: A Tabular Comparison

The following table summarizes key physicochemical properties of this compound and its selected analogs. These properties are critical in determining the solubility, absorption, and reactivity of these compounds.

PropertyThis compoundMethyl 3-amino-4-methylbenzoateEthyl 3-amino-4-methylbenzoateIsopropyl 4-aminobenzoate
Molecular Formula C₁₁H₁₅NO₂[10]C₉H₁₁NO₂[4]C₁₀H₁₃NO₂[5]C₁₀H₁₃NO₂[6]
Molecular Weight 193.24 g/mol [10]165.19 g/mol 179.22 g/mol [5]179.22 g/mol [6]
Boiling Point 317.3°C at 760 mmHg[]N/A105°C at 0.2 mmHg[12]315.7°C at 760 mmHg[13]
Melting Point N/AN/AN/A84°C[13]
Solubility Low in water; soluble in ethers and alcohols.[2]N/AN/AN/A
Appearance White crystalline solid or powder.[2]Beige powderWhite solidPale cream to brown powder

Conclusion: Strategic Selection of Analogs for Targeted Applications

This in-depth analysis demonstrates that while this compound and its structural analogs share a common chemical scaffold, their utility in drug discovery and development is highly dependent on their specific substitution patterns.

  • For the synthesis of tyrosine kinase inhibitors like Nilotinib , the less sterically hindered Methyl 3-amino-4-methylbenzoate and Ethyl 3-amino-4-methylbenzoate are the preferred intermediates due to their likely superior reaction kinetics and yields in a complex, multi-step synthesis.

  • For the development of novel local anesthetics , Isopropyl 4-aminobenzoate emerges as the most promising candidate among the compared analogs. Its para-amino substitution and higher lipophilicity align well with the established structure-activity relationships for this class of drugs.

This compound itself, while perhaps not the optimal choice for these specific high-profile applications, remains a valuable and versatile building block. Its unique combination of a meta-amino group and a moderately lipophilic isopropyl ester may offer advantages in other therapeutic areas where different SAR principles apply. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of these valuable aminobenzoate building blocks.

References

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024-04-09). Available from: [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. Available from: [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. Available from: [Link]

  • Chemsrc. Ethyl 3-amino-4-methylbenzoate. (2025-09-18). Available from: [Link]

  • PubChemLite. This compound (C11H15NO2). Available from: [Link]

  • NIH. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. Available from: [Link]

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. Available from: [Link]

  • NIH. Synthesis and biological activities of local anesthetics. (2019-12-13). Available from: [Link]

  • ResearchGate. Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. (2014-10-29). Available from: [Link]

  • PubMed. Comparison of the vasoactivity of amide and ester local anaesthetics. An intradermal study. (1985-10). Available from: [Link]

  • Google Patents. Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • SIELC Technologies. This compound. (2018-05-16). Available from: [Link]

  • ResearchGate. Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). Available from: [Link]

  • ResearchGate. Investigating the Cytotoxic and Anti-Bacterial Activity of Commercially Available Local Anesthetics: An In-Vitro Analysis. (2025-08-08). Available from: [Link]

  • ResearchGate. LOCAL ANESTHETIC ACTIVITY OF P-AMINOBENZOHYDROXAMIC ACID IN COMPARISON TO BENZOCAINE. Available from: [Link]

  • worldofchemicals.com. This compound. Available from: [Link]

  • ResearchGate. (PDF) Isopropyl 4-aminobenzoate. (2022-09-10). Available from: [Link]

  • NIH. Local Anesthetics: Review of Pharmacological Considerations. Available from: [Link]

  • Ataman Kimya. ISOPROPYL BENZOATE. Available from: [Link]

  • NIH. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation. (2023-04-21). Available from: [Link]

  • NIH. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Available from: [Link]

  • PubChem. 3-Amino-4-isopropoxy-benzoic acid isopropyl ester. Available from: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). (2021-08-16). Available from: [Link]

  • PubMed. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. (2010-10-01). Available from: [Link]

  • American Chemical Society. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026-01-13). Available from: [Link]

  • ResearchGate. Modifications of prepared imatinib and nilotinib derivatives. Upper panel left. Available from: [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. Available from: [Link]

  • ResearchGate. Comparison Of The Effects Of Imatinib And Nilotinib On Hematopathological Parameters On Wistar Rat's Offspring's. (2024-04-03). Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Isopropyl 3-amino-4-methylbenzoate (CAS: 21447-47-2). As a crucial intermediate in pharmaceutical and organic synthesis, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to make informed, safe decisions.

Hazard Assessment and a Principle of Caution

This compound is an aromatic amine derivative. While specific toxicity data is limited, the broader class of aromatic amines warrants a cautious approach due to potential health hazards.[2] The primary guiding principle for disposal is to treat this compound and its associated waste as hazardous unless formally determined otherwise by your institution's Environmental Health & Safety (EHS) department. This proactive stance ensures the highest level of safety and compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA).[3][4]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue / InformationSource
Chemical Formula C₁₁H₁₅NO₂[1]
Molar Mass 193.24 g/mol [1]
Appearance White crystalline solid or powder[1]
Boiling Point ~317.3 °C (Predicted)[1]
Flash Point ~169.5 °C[1]
Solubility Soluble in many organic solvents (ethers, alcohols); low solubility in water.[1]
Known Hazards Avoid contact with skin and eyes; avoid inhalation of vapor. Keep away from ignition sources and oxidizing agents.[1] Aromatic amines as a class can pose health risks.[2][1][2]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, ensure all immediate safety measures are in place. This preparation is critical for preventing accidental exposure and containing potential spills.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The rationale is to create a complete barrier between you and the chemical agent.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, such as a fume hood, to prevent vapor inhalation.[1][5]

Spill Management

Accidents happen. Your response must be swift and correct.

  • Evacuate and Alert: Isolate the spill area and inform colleagues.

  • Contain: Use a chemical spill kit with an absorbent material (e.g., Chemizorb®) to collect the spill.[6]

  • Collect: Carefully scoop the absorbed material and spilled chemical into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.[7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the systematic process for managing this compound waste from generation to final disposal. The core principles are segregation, containment, and clear communication.[3][8]

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste (Solid, Liquid, Contaminated Labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible Waste Container B->C Select Materials D Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards C->D Ensure Compliance E Store in Designated Satellite Accumulation Area (Secondary Containment) D->E Safe Storage F Keep Container Closed E->F G Arrange Pickup via Institutional EHS Office E->G Request Disposal H Disposal by Licensed Waste Vendor G->H Final Step

Caption: Decision workflow for proper chemical waste disposal.

Experimental Protocol: Waste Handling and Disposal
  • Step 1: Waste Segregation

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

    • Procedure: Designate a specific waste container solely for this compound and materials contaminated with it. Do not mix with other chemical wastes like acids, bases, or oxidizers.[9] Keep solid and liquid waste in separate containers.[9]

  • Step 2: Containerization and Labeling

    • Causality: Proper containment prevents leaks, and clear labeling ensures safe handling and compliant disposal.[3][8]

    • Procedure:

      • Select a sturdy, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) container is often a suitable choice.

      • Affix a "Hazardous Waste" label.

      • Clearly write the full chemical name: "this compound".

      • List any known hazards (e.g., "Combustible," "Handle with Gloves").

      • Record the accumulation start date (the date the first drop of waste enters the container).[3]

  • Step 3: Temporary On-Site Storage

    • Causality: Safe temporary storage minimizes the risk of spills and exposure in the laboratory.

    • Procedure:

      • Store the sealed waste container in a designated "Satellite Accumulation Area."

      • This area must be under the control of the laboratory personnel.

      • Use secondary containment, such as a spill tray, to capture any potential leaks.[9]

      • Keep the container closed except when adding waste.[10]

  • Step 4: Arranging Final Disposal

    • Causality: Hazardous waste must be disposed of through certified channels to comply with EPA regulations and ensure environmental safety.[3]

    • Procedure:

      • Do not pour this chemical waste down the drain or place it in the regular trash.[3]

      • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

      • Provide them with all necessary information from the waste label. Your EHS office will then manage the ultimate disposal via a licensed hazardous waste disposal company.[8]

Managing Contaminated Materials

Disposal procedures extend beyond the chemical itself to include anything that has come into contact with it.

Contaminated Labware and PPE
  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in the designated solid hazardous waste container for this compound.

  • Sharps: Needles, syringes, or contaminated broken glass must be placed in a properly labeled, puncture-proof sharps container designated for hazardous chemical sharps.[5]

  • Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (one in which the compound is soluble), collecting the rinseate as hazardous waste. Then, wash with soap and water.

Empty Chemical Containers
  • Causality: A container that held a hazardous chemical is not considered "empty" until it has been properly rinsed, as residue can still pose a risk.[7]

  • Procedure:

    • Thoroughly empty the container of all contents.[10]

    • Triple rinse the container with a suitable solvent (e.g., isopropanol or ethanol).

    • The first rinseate is considered hazardous waste. It must be collected and added to your liquid hazardous waste container for this compound.[10]

    • Subsequent rinseates can often be collected as hazardous waste as a best practice. Consult your EHS office for specific institutional policies.

    • Once triple-rinsed and air-dried, deface or remove the original chemical label.[7]

    • The container can now typically be disposed of in the regular trash or recycled, depending on institutional guidelines.[7]

Regulatory and Compliance Imperatives

Adherence to these protocols is not just a best practice; it is a legal requirement.

  • OSHA (Occupational Safety and Health Administration): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees on the hazards of chemicals in the workplace.[11]

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste from "cradle to grave."[4][12] Your institution's EHS department serves as the bridge between your laboratory's practices and these federal regulations.

Always prioritize consulting your institution's specific Chemical Hygiene Plan and EHS guidelines, as they will provide policies tailored to your location and facilities.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ChemBK. 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • SIELC Technologies. This compound. [Link]

  • Zhejiang Dinglong Technology Co., Ltd. This compound. [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency (EPA). Guidance and Websites about Proper Disposal of Unwanted Household Medicines. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Special Wastes. [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.